5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-1H-benzimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVUEIXVCGCYPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299296 | |
| Record name | 6-Chloro-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39811-11-5 | |
| Record name | 6-Chloro-1H-benzimidazole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39811-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 129219 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039811115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39811-11-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-1H-benzimidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde: An In-depth Technical Guide
Foreword: The Strategic Importance of 5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde in Modern Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities. Within this privileged class of heterocyclic compounds, this compound stands out as a pivotal intermediate. Its unique trifecta of a reactive aldehyde function at the 2-position, a stabilizing benzimidazole ring system, and a strategically placed chloro substituent on the benzene ring makes it an exceptionally versatile building block for the synthesis of novel drug candidates. The electron-withdrawing nature of the chlorine atom can significantly influence the physicochemical properties and biological activity of the final compounds, while the aldehyde group offers a gateway for a multitude of chemical transformations, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the synthetic routes to this valuable compound, delving into the mechanistic underpinnings and practical considerations essential for its successful preparation in a research and development setting.
Strategic Synthesis: Pathways to this compound
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale of synthesis, and the specific requirements for purity and yield. This guide will focus on the most prevalent and reliable methods, providing a detailed analysis of their advantages and limitations.
Route 1: Direct Formylation of 5-Chloro-1H-benzimidazole via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This approach offers a direct route to the target aldehyde from the readily available 5-Chloro-1H-benzimidazole precursor.
Causality of Experimental Choices:
-
The Vilsmeier Reagent: The reaction proceeds through the in-situ formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with a halogenating agent such as phosphorus oxychloride (POCl₃).[4][5] The Vilsmeier reagent is a milder electrophile than those used in Friedel-Crafts acylation, making it suitable for the formylation of moderately activated heterocyclic systems like benzimidazoles.[2]
-
Reaction Conditions: The reaction temperature is a critical parameter that depends on the reactivity of the substrate. For benzimidazoles, the reaction is typically carried out at elevated temperatures to drive the electrophilic substitution.[1] The choice of solvent is often DMF itself, which serves as both a reagent and a solvent.
Experimental Workflow: Vilsmeier-Haack Formylation
Sources
An In-Depth Technical Guide to 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, synthesis, reactivity, and potential applications. The narrative emphasizes the causality behind experimental choices and provides validated protocols and authoritative references.
Introduction and Molecular Overview
This compound belongs to the benzimidazole class of heterocyclic aromatic compounds. The core structure, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry, famously forming the central component of Vitamin B12.[1] The introduction of a chlorine atom at the 5-position and a reactive carbaldehyde group at the 2-position endows this molecule with a unique electronic profile and versatile chemical reactivity, making it a valuable building block for the synthesis of more complex, biologically active molecules.[2] The electron-withdrawing nature of both the chlorine and the aldehyde group influences the aromatic system's reactivity and the acidity of the N-H proton, which is crucial for its interaction with biological targets and for further synthetic modifications.
Physicochemical and Spectroscopic Profile
Precise experimental data for this specific molecule is not widely published; however, based on extensive data from closely related analogs and general principles of organic chemistry, a reliable profile can be established.
Table 1: Key Physicochemical Properties
| Property | Predicted Value / Observation | Rationale & Cited Insights |
| Molecular Formula | C₈H₅ClN₂O | Derived from its chemical structure. |
| Molecular Weight | 180.59 g/mol | Calculated from the atomic weights of its constituent atoms. |
| Appearance | Expected to be a crystalline solid (e.g., off-white, yellow, or pale brown powder). | Benzimidazole derivatives are typically crystalline solids at room temperature.[3] |
| Melting Point | Expected to be high (>200 °C), likely with decomposition. | The related 2-(4-Chlorophenyl)-1H-benzo[d]imidazole melts at 296–298 °C.[3] The planar, aromatic structure allows for strong intermolecular π-π stacking and hydrogen bonding, requiring significant thermal energy to break the crystal lattice. |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and ethanol; sparingly soluble in non-polar solvents and water. | The presence of the polar aldehyde and N-H groups facilitates interaction with polar solvents. General solubility patterns for benzimidazoles support this prediction.[3] |
| pKa | Estimated to be moderately acidic (pKa ~10-12 for N-H proton). | The benzimidazole N-H is weakly acidic. The electron-withdrawing chloro and aldehyde groups are expected to increase the acidity compared to the parent benzimidazole. |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following sections detail the expected spectral data based on the analysis of analogous structures.
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is predicted to show four key signals. The solvent choice, DMSO-d₆, is crucial as it effectively solubilizes the compound and its polarity helps in observing the exchangeable N-H proton.
-
δ ~13.0 ppm (singlet, 1H): This downfield, broad signal is characteristic of the acidic N-H proton of the benzimidazole ring.[3]
-
δ ~9.8-10.0 ppm (singlet, 1H): This sharp singlet corresponds to the aldehyde proton (-CHO). Its significant downfield shift is due to the deshielding effect of the carbonyl group.
-
δ ~7.8-8.0 ppm (doublet or singlet, 1H): This signal is assigned to the proton at the C4 position, which is adjacent to the chlorine-bearing carbon. It may appear as a singlet or a doublet with a small coupling constant.
-
δ ~7.4-7.7 ppm (multiplet, 2H): These signals correspond to the protons at the C6 and C7 positions of the benzene ring. Their splitting pattern will be a complex multiplet due to their respective couplings.
-
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum provides a map of the carbon skeleton.
-
δ ~185-195 ppm: Aldehyde carbonyl carbon (C=O). This is typically one of the most downfield signals in a ¹³C NMR spectrum.
-
δ ~145-155 ppm: Carbon at the C2 position, attached to the aldehyde group and two nitrogen atoms.
-
δ ~110-140 ppm: Aromatic carbons of the benzimidazole ring system. The carbon bearing the chlorine atom (C5) will be shifted, and its signal may be broadened due to quadrupolar effects.
-
The IR spectrum is used to identify key functional groups. A KBr pellet is the standard sample preparation method for solid compounds.
-
~3200-3400 cm⁻¹ (broad): N-H stretching vibration, characteristic of the imidazole ring.[4]
-
~1680-1700 cm⁻¹ (strong, sharp): C=O stretching vibration of the aldehyde group. This is a highly diagnostic peak.
-
~1590-1620 cm⁻¹ (medium): C=N stretching of the imidazole ring.
-
~1450-1500 cm⁻¹ (medium): C=C stretching vibrations within the aromatic rings.
-
~700-800 cm⁻¹ (strong): C-Cl stretching vibration.
Electron Impact (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺).
-
m/z ≈ 180 and 182: The molecular ion peak will appear as a doublet with an approximate 3:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one chlorine atom.
-
Key Fragmentation: The primary fragmentation would likely involve the loss of the aldehyde group (-CHO, 29 Da) or carbon monoxide (-CO, 28 Da), leading to a stable benzimidazole cation.
Synthesis and Reaction Mechanisms
The synthesis of this compound is most reliably achieved through the condensation of a substituted o-phenylenediamine with a suitable two-carbon aldehyde equivalent.
Synthetic Workflow: Phillips-Ladenburg Condensation
The most direct and widely cited method for forming the 2-substituted benzimidazole core is the Phillips-Ladenburg condensation. This involves the reaction of an o-phenylenediamine with an aldehyde.[5] For the target molecule, the precursors are 4-chloro-1,2-phenylenediamine and a glyoxal equivalent.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Causality: This protocol utilizes a common and effective acid-catalyzed condensation followed by an in-situ oxidation. The acid catalyst is essential to protonate the aldehyde, making it more electrophilic and facilitating the initial nucleophilic attack by the diamine. An oxidizing agent like sodium metabisulfite is then used to convert the dihydrobenzimidazole intermediate to the final aromatic product.[6]
-
Reaction Setup: To a solution of 4-chloro-1,2-phenylenediamine (1.0 eq) in a mixture of ethanol and water, add glyoxylic acid (1.1 eq).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated hydrochloric acid to the mixture.
-
Condensation: Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Oxidation: After the initial condensation is complete (as indicated by TLC), add sodium metabisulfite (Na₂S₂O₅) (1.5 eq) to the reaction mixture and continue to reflux for another 1-2 hours to facilitate the oxidative aromatization of the intermediate.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Purification: Filter the crude solid product, wash it thoroughly with cold water, and then dry it under a vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Reactivity and Potential Applications
The chemical behavior of this molecule is dictated by three primary features: the acidic N-H proton, the electrophilic aldehyde carbon, and the aromatic benzimidazole core.
Reactivity Profile
Caption: Major reactivity pathways for the title compound.
-
N-H Reactivity: The imidazole proton can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation, providing a straightforward route to modify the compound's steric and electronic properties.
-
Aldehyde Reactivity: The aldehyde group is a key handle for synthetic elaboration.
-
Nucleophilic Addition: It readily undergoes nucleophilic addition with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.
-
Condensation Reactions: It can react with primary amines to form Schiff bases (imines), which are themselves valuable intermediates for synthesizing diverse heterocyclic systems.[4]
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).
-
Oxidation: It can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.
-
Applications in Research and Development
The benzimidazole scaffold is a cornerstone in drug discovery. The specific combination of the chloro and aldehyde substituents makes this molecule a highly sought-after intermediate.
-
Medicinal Chemistry: It serves as a precursor for synthesizing compounds with a wide range of biological activities, including:
-
Anticancer Agents: Many benzimidazole derivatives have shown potent anticancer activity by targeting various cellular pathways.[6]
-
Antimicrobial and Antifungal Agents: The benzimidazole core is present in several commercial anthelmintic drugs, and derivatives are constantly being explored for new antimicrobial properties.
-
Antiviral Compounds: The structural similarity to purine bases allows some benzimidazole derivatives to interfere with viral replication.
-
-
Materials Science: The rigid, aromatic structure and the potential for hydrogen bonding make benzimidazole derivatives candidates for the development of novel polymers and materials with specific electronic or optical properties.
Conclusion
This compound is a versatile and valuable heterocyclic compound. Its synthesis is achievable through established condensation methodologies, and its rich reactivity, centered on the aldehyde and N-H groups, provides numerous avenues for the creation of complex molecular architectures. Its utility as a building block in the development of new therapeutic agents and advanced materials ensures its continued importance in the scientific community. This guide has provided a foundational understanding of its properties and chemistry, grounded in authoritative principles and data from related structures, to support further research and innovation.
References
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Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI. [Link]
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Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. [Link]
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Bioorganic & Medicinal Chemistry Letters. Elsevier BV. [Link]
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Journal of Medicinal Chemistry Vol. 58 No. 18. (2015). ACS Publications. [Link]
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Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018). Oriental Journal of Chemistry. [Link]
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An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2022). Arabian Journal of Chemistry. [Link]
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Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. [Link]
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Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2025). RSC Advances. [Link]
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Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Publishing. [Link]
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Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2025). The Royal Society of Chemistry. [Link]
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Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (2014). National Institutes of Health. [Link]
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High-Impact Highlights from Organic Letters. (2018). American Chemical Society. [Link]
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Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
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Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). National Institutes of Health. [Link]
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Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the. ResearchGate. [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. Semantic Scholar. [Link]
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1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2011). Arabian Journal of Chemistry. [Link]
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13-C NMR Chemical Shift Table. University of Colorado Boulder. [Link]
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An In-Depth Technical Guide to the Core Mechanism of Action of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential across numerous disease areas.[1] This guide delves into the specific, yet multifaceted, mechanism of action of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde, a molecule of significant interest due to its structural features. While direct, extensive research on this precise molecule is emerging, a robust mechanistic hypothesis can be constructed by analyzing its core components: the 5-chloro-benzimidazole backbone and the reactive 2-carbaldehyde moiety. This document synthesizes data from structurally related analogs to propose primary and secondary mechanisms of action, focusing on anticancer and antimicrobial activities. We will explore its likely role as a topoisomerase inhibitor and a disruptor of microbial DNA synthesis, supported by established experimental workflows and in silico predictions. This guide is intended for researchers and drug development professionals seeking to understand and exploit the therapeutic potential of this promising chemical entity.
Molecular Profile and Synthesis
Chemical Structure and Properties
This compound is a heterocyclic aromatic compound comprising a benzene ring fused to an imidazole ring, with a chlorine atom at the 5-position and a carbaldehyde (aldehyde) group at the 2-position.
-
Molecular Formula: C₈H₅ClN₂O
-
Key Features:
-
Benzimidazole Core: A privileged scaffold known to mimic purine nucleosides, allowing it to interact with a wide array of biological targets.
-
5-Chloro Substituent: The electron-withdrawing nature of the chlorine atom can significantly influence the molecule's electronic distribution, membrane permeability, and binding interactions, often enhancing biological activity.[2]
-
2-Carbaldehyde Group: This aldehyde functional group is a key site for chemical reactivity and can participate in crucial interactions with biological macromolecules, such as forming covalent bonds with nucleophilic residues in enzyme active sites.
-
Rationale for Synthesis
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. The primary route involves the condensation of an o-phenylenediamine with an aldehyde. For the title compound, this typically involves the reaction of 4-chloro-o-phenylenediamine with a suitable two-carbon aldehyde equivalent, often under oxidative conditions.
The following diagram illustrates a generalized synthetic pathway.
Caption: Generalized synthesis of this compound.
Hypothesized Mechanisms of Action
Based on extensive literature on benzimidazole derivatives, the primary therapeutic potential of this compound likely lies in its anticancer and antimicrobial activities.[3][4]
Anticancer Activity: Topoisomerase Inhibition
A predominant mechanism for the anticancer effects of 2-substituted benzimidazoles is the inhibition of DNA topoisomerases.[5][6] These are essential enzymes that resolve DNA topological challenges during replication, transcription, and repair.[7]
Primary Hypothesis: this compound acts as a topoisomerase I poison .
-
Mechanism: The planar benzimidazole core is capable of intercalating into the DNA helix at the site of topoisomerase I activity. This interaction stabilizes the covalent complex formed between the enzyme and the cleaved DNA strand. This "cleavable complex" prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this complex, it collapses, generating irreversible double-strand breaks that trigger cell cycle arrest and apoptosis.[8][9]
-
Causality: The 5-chloro substitution is known to enhance cytotoxicity in some benzimidazole series.[10] Molecular docking studies on similar benzimidazoles suggest that the core structure fits within the enzyme-DNA interface, while substituents can form specific hydrogen bonds or hydrophobic interactions that enhance binding affinity and inhibitory potency.[11]
The proposed signaling pathway is visualized below.
Caption: Proposed apoptotic pathway via Topoisomerase I inhibition.
Antimicrobial Activity: Disruption of Macromolecular Synthesis
The structural similarity of the benzimidazole nucleus to purines is a key factor in its antimicrobial properties.
Primary Hypothesis: The compound acts as a purine antagonist, disrupting DNA and protein synthesis in microbial cells.
-
Mechanism: Bacteria require purines for the biosynthesis of nucleic acids and proteins. Due to its structural resemblance, this compound can interfere with these pathways. One established target for benzimidazoles is DNA gyrase (a type II topoisomerase) , an enzyme essential for bacterial DNA replication that is not present in the same form in humans.[12] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and, ultimately, bacterial cell death.
-
Causality: The electron density of the benzimidazole ring, modulated by the chloro-substituent, is a critical factor for diffusion through the bacterial cell wall and interaction with target enzymes.[13] The ability of benzimidazoles to bind to DNA can also directly prevent the replication process.[12]
Experimental Workflows for Mechanism Elucidation
To validate the hypothesized mechanisms, a structured experimental approach is essential. The following workflow represents a standard, field-proven cascade for evaluating a novel compound with presumed anticancer activity.
Caption: Experimental workflow for anticancer mechanism validation.
Detailed Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14] It is a foundational experiment for determining the cytotoxic potential of a compound.
Principle: In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of living cells.[15]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Seed a 96-well plate with cells at an optimized density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium.[16]
-
Include wells for "medium only" blanks.
-
Incubate the plate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[17]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[15]
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of a solubilization solution (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.[15][17]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[14]
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the percentage of viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Detailed Protocol: Topoisomerase I DNA Relaxation Assay
This assay determines if a compound inhibits the activity of Topoisomerase I by measuring the enzyme's ability to convert supercoiled plasmid DNA into its relaxed form.[18]
Principle: Supercoiled and relaxed DNA isoforms migrate at different rates during agarose gel electrophoresis.[19] An active Topoisomerase I enzyme will convert the fast-migrating supercoiled DNA into slower-migrating relaxed topoisomers. An inhibitor will prevent this conversion, resulting in the persistence of the supercoiled DNA band on the gel.[20]
Step-by-Step Methodology:
-
Reaction Setup (on ice):
-
In a microcentrifuge tube, prepare a reaction mixture. A typical 20-30 µL reaction includes:
-
10x Topoisomerase I Assay Buffer (contains Tris-HCl, NaCl, MgCl₂, DTT).[20][21]
-
Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of ~15-25 µg/mL.[19][22]
-
The test compound (this compound) at various concentrations. Include a "no inhibitor" positive control and a "vehicle" control.
-
Sterile, nuclease-free water to the final volume.
-
-
-
Enzyme Addition and Incubation:
-
Reaction Termination:
-
Stop the reaction by adding a stop solution/gel loading buffer containing a chelating agent (EDTA, to inactivate the Mg²⁺-dependent enzyme) and a protein denaturant (SDS).[20]
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
Load the entire reaction mixture into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until there is clear separation between the supercoiled and relaxed DNA bands.[20]
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light using a gel documentation system.
-
Interpretation:
-
The "no enzyme" lane will show only the fast-migrating supercoiled DNA band.
-
The "no inhibitor" lane will show predominantly the slow-migrating relaxed DNA bands.
-
In the presence of an effective inhibitor, the supercoiled DNA band will be preserved in a concentration-dependent manner.
-
-
Quantitative Data and In Silico Analysis
Data Presentation
Experimental results from the assays described above are typically summarized in tables to allow for clear comparison. The following is an illustrative table of how data for this compound might be presented.
| Assay | Target / Cell Line | Metric | Illustrative Value |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ | 5.2 µM |
| HCT-116 (Colon Cancer) | IC₅₀ | 8.9 µM | |
| A549 (Lung Cancer) | IC₅₀ | 12.5 µM | |
| Enzyme Inhibition | Human Topoisomerase I | IC₅₀ | 15.0 µM |
Note: The values presented in this table are hypothetical and for illustrative purposes only.
In Silico Prediction and Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[23] In this context, it can be used to model the interaction of this compound with the active site of human topoisomerase I.
-
Predicted Interactions: A docking study would likely predict that the planar benzimidazole ring engages in π-π stacking interactions with DNA base pairs at the cleavage site. The chloro-substituent could form halogen bonds or hydrophobic interactions with nearby amino acid residues, while the aldehyde group might act as a hydrogen bond acceptor with residues such as asparagine or arginine, further stabilizing the compound within the active site. Such in silico studies provide a structural basis for the experimentally observed inhibition.[24]
Conclusion and Future Directions
While definitive studies on this compound are ongoing, a strong, evidence-based hypothesis points towards its action as a dual anticancer and antimicrobial agent. Its primary mechanism in cancer is likely the inhibition of DNA topoisomerase I, leading to DNA damage and apoptosis. In microbes, it is predicted to disrupt nucleic acid synthesis by acting as a purine antagonist and potentially inhibiting DNA gyrase.
The presence of the 5-chloro and 2-carbaldehyde moieties are critical features that likely enhance its biological profile. Future research should focus on direct experimental validation of these mechanisms through the protocols outlined herein, as well as exploring the potential of this scaffold to be derivatized into next-generation therapeutic agents with improved potency and selectivity.
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Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. (2010). ElectronicsAndBooks. [Link]
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Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains: Synthesis, Biological Evaluation, Molecular Docking and Computational Studies. (2021). Journal of Pharmaceutical Research International. [Link]
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A Technical Guide to the Spectral Analysis of 5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectral characteristics of 5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes data from close structural analogs and foundational spectroscopic principles to offer a robust predictive analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the predicted spectral features. This document serves as a valuable resource for researchers in identifying and characterizing this molecule and its derivatives.
Introduction: The Significance of this compound
The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities. The introduction of a chloro-substituent and a reactive carbaldehyde group, as in this compound, creates a versatile building block for the synthesis of more complex molecules. The chloro group can influence the electronic properties and metabolic stability of the molecule, while the aldehyde functionality serves as a key handle for derivatization. Accurate spectral characterization is paramount for confirming the identity and purity of this compound in any research and development endeavor.
Molecular Structure and Predicted Spectral Features
The structure of this compound is presented below, with the IUPAC numbering system that will be used for the assignment of spectral signals.
Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, based on the analysis of its structural analogs.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |
| ~13.0 - 14.0 | Broad Singlet | 1H | N-H | The N-H proton of the imidazole ring is acidic and its chemical shift is highly dependent on solvent and concentration. It is expected to be a broad signal due to quadrupole broadening and exchange. |
| ~9.8 - 10.0 | Singlet | 1H | -CHO | The aldehyde proton is highly deshielded due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the benzimidazole ring. |
| ~7.8 - 8.0 | Doublet | 1H | H-4 | This proton is ortho to the electron-withdrawing chloro group and is expected to be downfield. |
| ~7.6 - 7.7 | Doublet | 1H | H-7 | This proton is adjacent to the imidazole nitrogen and is also expected to be in the downfield aromatic region. |
| ~7.3 - 7.4 | Doublet of Doublets | 1H | H-6 | This proton will be coupled to both H-4 and H-7, resulting in a doublet of doublets. |
Expert Insights: The precise chemical shifts and coupling constants of the aromatic protons (H-4, H-6, and H-7) will form a characteristic pattern that confirms the substitution on the benzene ring. The absence of a proton at the 2-position, and the presence of a downfield aldehyde proton singlet, are key identifiers for this molecule.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |
| ~185 - 190 | C=O (Aldehyde) | The carbonyl carbon of the aldehyde is significantly deshielded and appears far downfield. |
| ~145 - 150 | C-2 | This carbon is attached to two nitrogen atoms and the aldehyde group, leading to a downfield shift. |
| ~140 - 145 | C-7a | A quaternary carbon at the fusion of the two rings. |
| ~135 - 140 | C-3a | Another quaternary carbon at the ring fusion. |
| ~130 - 135 | C-5 | The carbon bearing the chloro substituent will be shifted downfield due to the inductive effect of chlorine. |
| ~125 - 130 | C-4 | Aromatic CH carbon. |
| ~120 - 125 | C-6 | Aromatic CH carbon. |
| ~110 - 115 | C-7 | Aromatic CH carbon. |
Expert Insights: The chemical shifts of the aromatic carbons are influenced by the chloro substituent and the fused imidazole ring. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be crucial to distinguish between quaternary carbons (C-2, C-3a, C-5, C-7a) and protonated carbons (C-4, C-6, C-7, and the aldehyde CH).
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| ~3100 - 3300 | Broad, Medium | N-H | Stretching |
| ~2800 - 2900 | Medium, Sharp | C-H (Aldehyde) | Stretching |
| ~1680 - 1700 | Strong, Sharp | C=O (Aldehyde) | Stretching |
| ~1600 - 1620 | Medium | C=N | Stretching |
| ~1450 - 1550 | Medium to Strong | C=C (Aromatic) | Stretching |
| ~800 - 850 | Strong | C-H (Aromatic) | Out-of-plane Bending |
| ~700 - 800 | Medium to Strong | C-Cl | Stretching |
Expert Insights: The most characteristic peaks in the IR spectrum will be the strong C=O stretch of the aldehyde and the N-H stretch of the imidazole. The presence of the aldehydic C-H stretch, which typically appears as a pair of weak to medium bands, is also a key diagnostic feature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula is C₈H₅ClN₂O. The nominal molecular weight is 180 g/mol . Due to the presence of chlorine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion, with a peak at m/z 180 (for ³⁵Cl) and a peak at m/z 182 (for ³⁷Cl) in an approximate 3:1 ratio of intensities.
-
Major Fragments:
-
[M-H]⁺ (m/z 179/181): Loss of a hydrogen radical.
-
[M-CHO]⁺ (m/z 151/153): Loss of the formyl radical, a common fragmentation for aldehydes.
-
[M-CO]⁺ (m/z 152/154): Loss of carbon monoxide.
-
Further Fragmentation: Subsequent loss of HCN from the imidazole ring and cleavage of the benzene ring can lead to smaller fragments.
-
Proposed Fragmentation Pathway
Proposed major fragmentation pathways for this compound.
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe.
-
Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative detection of all carbon signals, including quaternary carbons.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: Acquire a background spectrum of the empty ATR crystal before running the sample.
-
Data Processing: The instrument software will automatically perform the background subtraction.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation information or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
-
Mass Analysis: Scan a range of m/z values to detect the molecular ion and its fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify the fragmentation pattern.
Foreword: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde
The benzimidazole scaffold, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents one of the most significant "privileged structures" in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including enzymes and receptors, through mechanisms like hydrogen bonding, π–π stacking, and metal ion coordination.[3] This versatility has led to the development of numerous FDA-approved drugs, such as the anthelmintics albendazole and mebendazole, and the proton pump inhibitors omeprazole and lansoprazole.[4] The ease of synthesis and the ability to readily modify the 1, 2, and 5-positions of the benzimidazole ring make it an exceptionally fertile ground for the discovery of novel therapeutic agents with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][5]
This guide focuses on a specific, highly reactive derivative: This compound . The introduction of a chlorine atom at the 5-position and a carbaldehyde (aldehyde) group at the 2-position creates a molecule with distinct electronic and steric properties. The electron-withdrawing chloro group can enhance membrane permeability and modulate binding affinity, while the aldehyde group serves as a critical synthetic handle for creating diverse derivatives (e.g., Schiff bases, chalcones) and can directly participate in covalent or non-covalent interactions with biological macromolecules.[3][6] We will explore its synthesis, multifaceted biological activities, and the experimental methodologies required for its evaluation.
Section 1: Synthesis and Chemical Profile
The synthesis of 2-substituted benzimidazoles is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For this compound, a common and efficient pathway involves the reaction of 4-chloro-o-phenylenediamine with a suitable C1 synthon that can be converted to an aldehyde.
A plausible and frequently cited synthetic approach involves a multi-step process, often starting with the creation of a precursor alcohol which is then oxidized to the desired aldehyde.[3]
Experimental Protocol: Synthesis of this compound
This protocol is a representative synthesis adapted from established methodologies for similar benzimidazole aldehydes.[3][7]
Step 1: Synthesis of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanol
-
To a round-bottom flask, add 4-chloro-o-phenylenediamine (1 equiv.) and glycolic acid (1.1 equiv.).
-
Add 4M hydrochloric acid as the solvent and catalyst.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the solution carefully with a 10% sodium hydroxide solution until a pH of 8-9 is reached, causing the product to precipitate.[8]
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield the intermediate alcohol.
Step 2: Oxidation to this compound
-
Dissolve the (5-Chloro-1H-benzo[d]imidazol-2-yl)methanol (1 equiv.) in a suitable solvent such as dichloromethane (DCM) or dimethyl sulfoxide (DMSO).
-
Add an oxidizing agent like Dess-Martin periodinane (1.2 equiv.) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, again monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) to obtain the pure this compound.
Caption: General workflow for the synthesis of the target compound.
Section 2: Antimicrobial Activity
Benzimidazole derivatives are well-established antimicrobial agents. Their efficacy stems from their ability to interfere with essential microbial processes. The presence of a chloro-substituent on the benzimidazole ring often correlates with enhanced antimicrobial potency.[5][9]
Mechanism of Action
The antimicrobial action of benzimidazoles is multifactorial:
-
Inhibition of Nucleic Acid Synthesis: As purine analogs, they can be mistakenly incorporated into nucleic acid chains or can inhibit enzymes involved in DNA and RNA synthesis, leading to cell death.[]
-
Enzyme Inhibition: They are known to inhibit crucial enzymes in metabolic pathways. For instance, they can inhibit fumarate reductase, which is vital for anaerobic respiration in many bacteria and helminths.[11]
-
Disruption of Microtubule Polymerization: A primary mechanism, especially in fungi and parasites, is the binding to β-tubulin, which prevents the polymerization of microtubules. This disrupts cell division, intracellular transport, and structural integrity.[11]
Structure-Activity Relationship (SAR) Insights
Studies consistently show that substitutions at the C2 and C5/C6 positions are critical for antimicrobial activity.[9]
-
C5-Chloro Group: The presence of a halogen, such as chlorine, at the 5-position generally increases the lipophilicity of the molecule, which can improve its ability to cross microbial cell membranes. This substitution has been linked to potent activity against both Gram-positive and Gram-negative bacteria.[5][9]
-
C2-Carbaldehyde Group: The aldehyde at the 2-position is a key pharmacophore. It can form Schiff bases with amines on proteins or other biomolecules, potentially leading to irreversible inhibition of target enzymes. Derivatives synthesized from this aldehyde have shown significant activity against strains like Staphylococcus aureus and Escherichia coli.[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The tube dilution method is a standard protocol for determining the MIC of an antimicrobial agent.
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well microtiter plate.
-
Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test organisms (e.g., S. aureus, E. coli, Candida albicans).
-
Incubation: Add the inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum) and a negative control (broth only). Incubate the plate at 37°C for 24 hours (for bacteria) or 25-28°C for 48 hours (for fungi).
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Representative Antimicrobial Data
While specific MIC values for the parent carbaldehyde are not extensively published, data from closely related 5-chloro-benzimidazole derivatives provide a strong indication of its potential.
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| 5-Chloro-benzimidazole Schiff base | S. aureus (Gram-positive) | 8 - 16 | [2][6] |
| 5-Chloro-benzimidazole Schiff base | E. coli (Gram-negative) | 16 - 32 | [2][6] |
| 5-Halo-benzimidazole derivative | C. albicans (Fungus) | 4 - 128 | [2][5] |
| 5-Halo-benzimidazole derivative | A. niger (Fungus) | 8 - 16 | [2] |
Section 3: Anticancer Activity
The benzimidazole scaffold is a cornerstone in the design of novel anticancer agents. Its planar structure allows it to intercalate with DNA, and its substituents can be tailored to inhibit key enzymes involved in cancer cell proliferation and survival.[3][12]
Mechanism of Action
The anticancer effects of benzimidazole derivatives are often attributed to:
-
Topoisomerase Inhibition: Many benzimidazoles act as topoisomerase I inhibitors. By stabilizing the enzyme-DNA cleavage complex, they prevent the re-ligation of DNA strands, leading to double-strand breaks and triggering apoptosis.[7][13]
-
Induction of Apoptosis: These compounds can activate intrinsic apoptotic pathways. Flow cytometry studies on cells treated with benzimidazole derivatives have shown a dose-dependent increase in apoptosis.[][14]
-
Inhibition of Kinases: Certain benzimidazoles target specific kinases involved in cell signaling pathways that are often dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2]
-
Anti-proliferative Effects: By interfering with DNA replication and cell division, these compounds effectively halt the proliferation of rapidly dividing cancer cells.[14]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Representative Anticancer Data
Data for N-substituted 6-chloro-1H-benzimidazole derivatives (regioisomers of the 5-chloro title compound) demonstrate potent activity against various cancer cell lines.
| Compound Type | Cancer Cell Line | IC50 (µg/mL) | Reference |
| N-substituted 6-chloro-benzimidazole | MCF-7 (Breast) | 1.84 - 9.55 | [2] |
| N-substituted 6-chloro-benzimidazole | A549 (Lung) | 2.11 - 10.28 | [2] |
| N-substituted 6-chloro-benzimidazole | HCT-116 (Colon) | 2.05 - 8.71 | [2] |
| Substituted Benzimidazole | HOP-92 (Lung) | 0.19 | [12] |
Section 4: Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases, and benzimidazole derivatives have shown significant promise as anti-inflammatory agents.[4][15]
Mechanism of Action
The primary anti-inflammatory mechanism for many benzimidazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins that mediate pain and inflammation.[4] Their action in carrageenan-induced edema models strongly suggests an inhibition of prostaglandin synthesis.[16] Additionally, some derivatives can reduce the production of pro-inflammatory cytokines.[4]
Caption: Proposed anti-inflammatory mechanism via COX enzyme inhibition.
In Vivo Evaluation: Carrageenan-Induced Paw Edema
This is a classic and reliable model for evaluating acute anti-inflammatory activity.
-
Animal Model: Wistar rats or Swiss albino mice are typically used.
-
Dosing: The test compound (e.g., at 100 mg/kg, p.o.) is administered orally. A control group receives the vehicle, and a standard group receives a known NSAID like indomethacin.
-
Induction of Edema: After one hour, a 0.1 mL injection of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw of each animal.
-
Measurement: The paw volume is measured using a plethysmometer at baseline (0 hr) and at regular intervals (e.g., 1, 2, 3, 4 hours) post-carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.
Studies on benzimidazole-2-carboxylic acids have shown that they exhibit good anti-inflammatory activity in this model, with efficacy depending on the substitutions on the ring.[16]
Conclusion and Future Outlook
This compound is a molecule of significant scientific interest, positioned at the intersection of synthetic versatility and broad-spectrum biological activity. The presence of the 5-chloro and 2-carbaldehyde moieties provides a robust platform for developing next-generation therapeutic agents. The evidence strongly suggests its potential as a lead compound in the discovery of new antimicrobial, anticancer, and anti-inflammatory drugs.
Future research should focus on:
-
Derivative Synthesis: Leveraging the reactive aldehyde group to synthesize novel libraries of Schiff bases, chalcones, and other derivatives to optimize activity and selectivity.
-
Target Identification: Moving beyond phenotypic screening to identify the specific molecular targets (e.g., specific enzymes, receptors) for the most potent compounds.
-
In Vivo Studies: Advancing promising candidates from in vitro assays to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
ADMET Profiling: Conducting in silico and in vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to assess the drug-likeness of novel derivatives.[2][17]
By systematically exploring the chemical space around this privileged scaffold, the scientific community can unlock its full therapeutic potential.
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A consolidated list of authoritative sources cited within this guide.
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Khan, A. et al. (2018). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmaceutical Technology.
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Smolecule. (2023). 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde. Smolecule.
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Kumar, D. et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central.
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Jasim, L. S. et al. (2021). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. ResearchGate.
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Kumar, D. et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
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Al-Ghorbani, M. et al. (2022). Synthesis Characterization and Antibacterial activity of N-Arylidene-4-(5-chloro- 1H-benzo[d]imidazol-2-yl)aniline Derivatives. ResearchGate.
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Kamal, A. et al. (2011). N-Substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde Derivatives as Anti-Tumor Agents Against Ehrlich Ascites Tumor Cells in Vivo. PubMed.
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Villalobos-Rocha, J. C. et al. (2011). In vitro and in vivo trypanocidal activity of some benzimidazole derivatives against two strains of Trypanosoma cruzi. PubMed.
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Czylkowska, A. et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PubMed Central.
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Küçük, M. et al. (2024). An experimental and computational studies, evaluating the in vitro antidiabetic and antioxidant activity, in silico prediction ADMET properties of 5‐chloro‐1H‐benzimidazole and its newly synthesized silver(I) complex. ResearchGate.
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El-Gohary, N. S. et al. (2023). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central.
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Patel, D. A. et al. (2013). Synthesis, characterization and evaluation of In-Vitro and In-Vivo anti inflammatory activity of novel benzimidazole derivatives. International Journal of Pharmacy and Life Sciences.
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Bozorov, K. et al. (2019). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PubMed Central.
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Sharma, D. et al. (2014). Anticancer activity of new compounds using benzimidazole as a scaffold. PubMed.
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Sharma, P. et al. (2013). Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. ResearchGate.
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Gnanasekaran, D. et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PubMed Central.
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Desai, N. C. et al. (2023). Design, synthesis and antimicrobial evaluation of benzimidazole containing 4-thiazolidinone based 5-arylidene derivatives. Indian Journal of Pharmaceutical Sciences.
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Sedić, M. et al. (2020). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health.
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Al-Amiery, A. A. et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI.
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Ayati, A. et al. (2019). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central.
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Efremova, Y. V. et al. (2023). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology.
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Khan, I. et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PubMed Central.
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An In-depth Technical Guide to 5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde (CAS No. 39811-11-5)
Introduction
5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde, identified by the CAS number 39811-11-5, is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science.[1] Its benzimidazole core is a privileged scaffold found in numerous pharmacologically active molecules.[2][3] The strategic placement of a chlorine atom and a reactive carbaldehyde group imparts this molecule with a versatile chemical profile, making it a valuable intermediate in the synthesis of a wide array of more complex derivatives.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis methodologies, and key applications for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is provided in the table below. This data is crucial for its appropriate handling, characterization, and application in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 39811-11-5 | [4][5][6] |
| Molecular Formula | C₈H₅ClN₂O | [6] |
| Molecular Weight | 180.59 g/mol | [6] |
| IUPAC Name | 5-chloro-1H-benzimidazole-2-carbaldehyde | [5] |
| Synonyms | 6-Chloro-1H-benzoimidazole-2-carbaldehyde | [6] |
| Appearance | Not explicitly stated, but benzimidazoles are typically solids. | |
| Storage Temperature | 2-8°C, stored under nitrogen is recommended. | [6] |
Molecular Structure and Elucidation
The molecular structure of this compound consists of a benzimidazole nucleus, where a benzene ring is fused to an imidazole ring. A chlorine atom is substituted at the 5-position of the benzene ring, and a carbaldehyde (formyl) group is attached to the 2-position of the imidazole ring.
Structural Features:
-
Benzimidazole Core: A bicyclic aromatic system that provides a rigid framework and is a key pharmacophore in many bioactive compounds.[2]
-
Carbaldehyde Group: A reactive functional group that can participate in a variety of chemical transformations, such as nucleophilic addition and condensation reactions, allowing for the facile introduction of diverse molecular fragments.[2]
-
Chloro Substituent: The presence of a halogen can influence the electronic properties of the molecule and enhance its lipophilicity, which can be advantageous in drug design.[1]
Caption: Molecular structure of this compound.
Synthesis Methodologies
The synthesis of this compound can be achieved through several established routes in organic chemistry. A common and effective method involves the condensation of 4-chloro-o-phenylenediamine with a suitable C1-synthon that can provide the carbaldehyde group at the 2-position.
Experimental Protocol: Condensation Reaction
This protocol outlines a general procedure for the synthesis of this compound from 4-chloro-o-phenylenediamine.
Materials:
-
4-chloro-o-phenylenediamine
-
An appropriate aldehyde or carboxylic acid derivative (e.g., glyoxylic acid)
-
A suitable acid catalyst (e.g., polyphosphoric acid)[7]
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Magnesium chloride hexahydrate (optional, as a promoter)[7]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-o-phenylenediamine in the chosen solvent.
-
Addition of Reagents: To the stirred solution, add the C1-synthon and the acid catalyst. If using, add magnesium chloride hexahydrate.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (e.g., reflux) and maintain for a period sufficient for the reaction to go to completion (typically monitored by Thin Layer Chromatography).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Neutralization and Precipitation: Neutralize the aqueous mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
Caption: A generalized workflow for the synthesis of this compound.
Applications in Research and Development
The unique structural features of this compound make it a versatile building block in several areas of chemical and pharmaceutical research.
-
Medicinal Chemistry: The benzimidazole scaffold is a cornerstone in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The carbaldehyde group serves as a convenient handle for the synthesis of diverse libraries of compounds for biological screening.[2] Specifically, chloro-benzo[d]imidazole regioisomers have been investigated as selective CB2 receptor agonists.[7]
-
Organic Synthesis: As a functionalized heterocyclic compound, it is a valuable intermediate for the synthesis of more complex molecular architectures, including fused heterocyclic systems and macrocycles.[8]
-
Materials Science: The aromatic and electron-rich nature of the benzimidazole ring suggests potential applications in the development of novel organic materials with interesting electronic or optical properties.[2]
Safety and Handling
While a comprehensive GHS classification is not uniformly available, general laboratory safety precautions should be observed when handling this compound.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[6]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.[6]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]
Conclusion
This compound is a chemically versatile and synthetically valuable compound. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the development of novel molecules with potential applications in pharmacology and materials science. This guide has provided a foundational understanding of its properties, structure, and synthesis to aid researchers in leveraging this important chemical intermediate.
References
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2959-2973. [Link]
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Al-Soud, Y. A., et al. (2014). Synthesis and Characterization of Some New Benzimidazole Derivatives. Baghdad Science Journal, 11(1), 22-31. [Link]
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Alaqeel, S. I. (2017). Synthetic approaches to benzimidazole derivatives and their medicinal applications. Arabian Journal of Chemistry, 10, S1439-S1459. [Link]
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PubChem. (n.d.). 5-chloro-1H-benzimidazole. Retrieved from [Link]
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PubChem. (n.d.). 1H-Benzimidazole-2-carboxaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 1H-1,3-benzodiazole-5-carbaldehyde. Retrieved from [Link]
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An In-Depth Technical Guide on the Reactivity of the Aldehyde Group in 5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its synthetic utility is dominated by the reactivity of the C2-aldehyde group, which is electronically influenced by the fused benzimidazole ring system and the C5-chloro substituent. This guide provides a comprehensive analysis of the aldehyde's reactivity, detailing the underlying electronic and steric factors that govern its transformations. Key reaction classes, including nucleophilic additions, condensation reactions, oxidations, and reductions, are discussed. Detailed, field-proven experimental protocols are provided for core transformations, offering a practical framework for synthetic applications. The narrative emphasizes the causality behind methodological choices, ensuring a deep, actionable understanding for professionals in drug discovery and chemical development.
Introduction: The Strategic Importance of this compound
The benzimidazole scaffold is a renowned "privileged structure" in drug discovery, forming the core of numerous therapeutic agents with activities spanning antiviral, anticancer, and anti-inflammatory applications.[1][2] The title compound, this compound, combines this valuable core with a versatile aldehyde functional group at the C2 position. This specific substitution pattern makes it an exceptionally useful intermediate for constructing complex molecular architectures. The aldehyde group serves as a synthetic linchpin, enabling molecular elongation and diversification through a wide array of well-established chemical transformations. Understanding and controlling the reactivity of this aldehyde is paramount for its effective use in multi-step synthetic campaigns. This guide will dissect the factors governing this reactivity and provide a practical survey of its most important chemical transformations.
Electronic and Steric Landscape: Modulating Aldehyde Reactivity
The reactivity of the aldehyde in this compound is not that of a simple aromatic aldehyde; it is finely tuned by the electronic properties of the heterocyclic system to which it is attached.
-
The Benzimidazole Core: The imidazole portion of the fused ring system is electron-rich. However, when an aldehyde is placed at the C2 position (between the two nitrogen atoms), the overall electronic effect on the carbonyl carbon is electron-withdrawing. The two adjacent nitrogen atoms exert a significant inductive (-I) effect, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple benzaldehyde.
-
The C5-Chloro Substituent: The chlorine atom at the 5-position of the benzene ring primarily exerts a moderate electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). The net result is a further slight increase in the electrophilicity of the benzimidazole ring system and, consequently, the attached aldehyde.
This unique electronic environment renders the aldehyde group highly amenable to a variety of transformations, particularly those initiated by nucleophiles.
Key Reaction Classes of the Aldehyde Group
The enhanced electrophilicity of the C2-aldehyde facilitates a broad spectrum of reactions, making it a versatile handle for synthetic diversification.
3.1 Condensation Reactions: Formation of Schiff Bases (Imines)
One of the most fundamental and widely utilized reactions of this aldehyde is its condensation with primary amines to form Schiff bases (imines). This reaction is a cornerstone for building larger, more complex molecules and is frequently employed in the synthesis of novel therapeutic candidates.[3][4]
The general mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond.
Caption: General mechanism for Schiff base formation.
Experimental Protocol: General Synthesis of a Schiff Base
This protocol describes a representative procedure for the condensation of this compound with a generic primary amine.
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol (approx. 0.1 M concentration).
-
Addition of Amine: Add the primary amine (1.0-1.1 eq.) to the solution. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq.) to liberate the free amine.
-
Catalysis (Optional but Recommended): Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the carbonyl oxygen, thereby increasing its electrophilicity and accelerating the reaction.
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux (typically 50-80°C) for 2-12 hours. The choice of temperature depends on the reactivity of the amine.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates from the solution. Collect the solid by vacuum filtration. If it remains dissolved, concentrate the solvent under reduced pressure and purify the residue.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
3.2 Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[5] This reaction is a powerful tool for C-C bond formation, yielding α,β-unsaturated products.[6][7]
Typical Active Methylene Compounds:
-
Malononitrile
-
Diethyl malonate
-
Ethyl cyanoacetate
-
Thiobarbituric acid
The reaction is typically catalyzed by a weak base like piperidine or pyridine, which deprotonates the active methylene compound to generate a nucleophilic carbanion.[8][9]
Caption: Step-by-step workflow for a Knoevenagel condensation.
3.3 Reduction to an Alcohol
The aldehyde group can be readily reduced to the corresponding primary alcohol, 5-Chloro-1H-benzo[d]imidazol-2-yl)methanol. This transformation is crucial for introducing a flexible linker or a site for further functionalization (e.g., etherification, esterification).
Choice of Reducing Agent: The selection of the reducing agent is dictated by the need for chemoselectivity.
-
Sodium borohydride (NaBH₄): This is the most common and practical choice. It is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of other reducible functional groups like esters or amides. The reaction is typically performed in alcoholic solvents (methanol or ethanol) at room temperature.
-
Lithium aluminum hydride (LiAlH₄): A much stronger and less selective reducing agent. It should be avoided unless the reduction of other functional groups in the molecule is also desired.
Experimental Protocol: NaBH₄ Reduction
-
Setup: Dissolve this compound (1.0 eq.) in methanol in an ice bath (0°C).
-
Reagent Addition: Add sodium borohydride (1.1-1.5 eq.) portion-wise over 15-20 minutes, maintaining the temperature at 0°C. Vigorous gas evolution (H₂) may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Quenching: Carefully quench the reaction by slowly adding water or dilute HCl at 0°C to destroy excess NaBH₄.
-
Isolation: Concentrate the mixture under reduced pressure to remove the methanol. The aqueous residue can then be extracted with a suitable organic solvent like ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude alcohol, which can be purified by column chromatography or recrystallization.
3.4 Oxidation to a Carboxylic Acid
Oxidation of the aldehyde furnishes the corresponding 5-Chloro-1H-benzo[d]imidazole-2-carboxylic acid, a valuable intermediate for amide coupling reactions.[10][11]
Common Oxidizing Agents:
-
Potassium permanganate (KMnO₄): A strong, classic oxidant. The reaction is typically run in an aqueous basic solution, followed by acidic workup.
-
Jones Reagent (CrO₃ in H₂SO₄/acetone): A powerful oxidant, but the use of chromium is now often avoided due to environmental concerns.
-
Pinnick Oxidation (NaClO₂): This is a modern, mild, and highly efficient method for oxidizing aldehydes to carboxylic acids, even in the presence of other sensitive functional groups. It is often the preferred method. The reaction uses sodium chlorite (NaClO₂) buffered with a phosphate salt in the presence of a chlorine scavenger like 2-methyl-2-butene.
Summary of Reactivity
The aldehyde group of this compound is a versatile and reactive functional handle. Its utility in synthesis is summarized below.
| Reaction Type | Reagent(s) | Product Functional Group | Key Application |
| Condensation | Primary Amines (R-NH₂) | Imine (Schiff Base) | Elaboration of molecular complexity, synthesis of bioactive heterocycles.[4][12] |
| Knoevenagel | Active Methylene Compounds | α,β-Unsaturated System | C-C bond formation, synthesis of conjugated systems.[5] |
| Wittig Reaction | Phosphorus Ylides | Alkene | Conversion of C=O to C=C, synthesis of stilbene-like structures.[13][14] |
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol | Introduction of a flexible CH₂OH linker for further functionalization.[15] |
| Oxidation | Sodium Chlorite (NaClO₂) | Carboxylic Acid | Preparation for amide bond formation and peptide coupling.[10] |
| Reductive Amination | Amine + Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine | Direct formation of C-N bonds, crucial in drug discovery.[16] |
Conclusion
This compound stands as a strategically important intermediate in modern organic synthesis. The reactivity of its C2-aldehyde group is robust and predictable, governed by the electron-withdrawing nature of the heterocyclic core. This inherent electrophilicity allows for reliable transformations through condensation, reduction, oxidation, and carbon-carbon bond-forming reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently employ this versatile building block in the design and execution of synthetic routes targeting novel pharmaceuticals and advanced materials.
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Krutošíková, A., et al. (1993). Preparation of 1-(2-Benzimidazolyl)-2-Substituted Ethylene Derivatives by the Wittig Reaction. Collection of Czechoslovak Chemical Communications, 58(6), 1358-1366. Available at: [Link]
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Kim, J. S., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(43), 28849-28864. Available at: [Link]
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Seshaiah, K., et al. (2020). synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. International Journal of Creative Research Thoughts, 8(9). Available at: [Link]
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Hameed, G. F., & Askar, A. A. (2022). Preparation and synthesis of a new Ligand derived from sulfamethoxazole and 2-imidazole carboxaldehyde and its complexes. NeuroQuantology, 20(10), 513-524. Available at: [Link]
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Singh, A., et al. (2017). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Therapeutic Applications, 35, 15-22. Available at: [Link]
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Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Progress in Chemical and Biochemical Research, 4(1), 57-67. Available at: [Link]
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Rosdahl, J., et al. (2013). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 15(16), 4242-4245. Available at: [Link]
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Al-Juburi, H. R. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(1), 513-519. Available at: [Link]
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Begtrup, M. (1990). The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol. Acta Chemica Scandinavica, 44, 99-100. Available at: [Link]
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Organic Chemistry Portal. Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Certo, M. A., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1729. Available at: [Link]
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Donati, D., et al. (1994). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 37(23), 3931-3939. Available at: [Link]
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An In-depth Technical Guide to the Synthesis and Derivatives of 5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde
Introduction: The Significance of the 5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde Scaffold
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile interactions with biological targets. The incorporation of a chlorine atom at the 5-position of the benzimidazole ring can significantly enhance the lipophilicity and metabolic stability of the molecule, often leading to improved pharmacokinetic profiles and biological efficacy. Furthermore, the presence of a carbaldehyde group at the 2-position provides a reactive handle for a wide array of chemical transformations, making this compound a crucial intermediate for the synthesis of a diverse library of derivatives with potential therapeutic applications. These derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, highlighting the importance of this core structure in modern drug discovery.[1][2]
Synthesis of the Core Intermediate: this compound
The strategic introduction of the formyl group at the C2 position of the 5-chlorobenzimidazole ring is a key step in accessing its diverse derivatives. The Vilsmeier-Haack reaction stands out as a powerful and widely employed method for this transformation.
Primary Synthetic Route: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction proceeds through the formation of a Vilsmeier reagent, typically a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃). This electrophilic species then attacks the electron-rich benzimidazole ring, leading to the formation of an iminium intermediate, which upon hydrolysis, yields the desired aldehyde.
Caption: General workflow for the Vilsmeier-Haack synthesis of the core aldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation of 5-Chloro-1H-benzo[d]imidazole
-
Step 1: Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, freshly distilled phosphoryl chloride (POCl₃, 3 equivalents) is dissolved in dry N,N-dimethylformamide (DMF, 5 volumes). The mixture is cooled to 0°C in an ice bath.
-
Step 2: Formylation: To the cooled Vilsmeier reagent, a solution of 5-chloro-1H-benzo[d]imidazole (1 equivalent) in dry DMF (2 volumes) is added dropwise over a period of 30 minutes, ensuring the temperature does not exceed 5°C. After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours, and then heated to 60-70°C for an additional 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Step 3: Work-up and Isolation: The reaction mixture is cooled to room temperature and poured onto crushed ice with vigorous stirring. The acidic solution is then neutralized with a saturated solution of sodium bicarbonate or sodium hydroxide until a pH of 7-8 is reached. The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried under vacuum.
-
Step 4: Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane, to afford pure this compound.
Data Presentation: Characterization of this compound
| Analysis | Expected Data |
| ¹H NMR | δ 9.8-10.0 (s, 1H, -CHO), δ 7.5-8.0 (m, 3H, Ar-H), δ 12.0-13.0 (br s, 1H, -NH) |
| ¹³C NMR | δ 185-190 (-CHO), δ 110-150 (Ar-C) |
| IR (cm⁻¹) | 3200-3400 (N-H), 1680-1700 (C=O), 1600-1620 (C=N) |
| Mass Spec (m/z) | Calculated for C₈H₅ClN₂O |
Key Derivatives of this compound and Their Synthesis
The aldehyde functionality at the 2-position of the 5-chlorobenzimidazole core serves as a versatile anchor for the synthesis of a multitude of derivatives through various condensation reactions.
Caption: Derivatization pathways from the core aldehyde.
A. Schiff Base Derivatives (Imines)
The condensation of this compound with primary amines readily forms Schiff bases, which are valuable intermediates and possess their own spectrum of biological activities.[2][4]
Experimental Protocol: Synthesis of a Representative Schiff Base
-
Step 1: Reaction Setup: In a round-bottom flask, this compound (1 equivalent) is dissolved in ethanol. To this solution, the corresponding primary amine (1.1 equivalents) is added, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Step 2: Reaction Execution: The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by TLC.
-
Step 3: Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization.
Data Presentation: Representative Schiff Base Derivatives
| Amine Reactant | Product Structure | Yield (%) | Key ¹H NMR Data (δ, ppm) |
| Aniline | 5-Chloro-N-(phenyl)-1H-benzo[d]imidazol-2-ylmethanimine | 85-95 | ~8.5 (s, 1H, -CH=N-), 7.0-8.0 (m, Ar-H) |
| p-Toluidine | 5-Chloro-N-(p-tolyl)-1H-benzo[d]imidazol-2-ylmethanimine | 80-90 | ~8.4 (s, 1H, -CH=N-), 2.3 (s, 3H, -CH₃) |
B. Hydrazone Derivatives
Hydrazones, formed by the reaction of the core aldehyde with hydrazines, are a well-known class of compounds with significant biological potential, particularly in the development of anticancer and antimicrobial agents.[5][6]
Experimental Protocol: Synthesis of a Representative Hydrazone
-
Step 1: Reaction Setup: this compound (1 equivalent) is dissolved in warm ethanol. A solution of hydrazine hydrate or a substituted hydrazine (1.1 equivalents) in ethanol is added dropwise.
-
Step 2: Reaction Execution: The mixture is refluxed for 3-5 hours.
-
Step 3: Isolation and Purification: After cooling, the resulting precipitate is filtered, washed with ethanol, and dried to yield the hydrazone derivative.
Data Presentation: Representative Hydrazone Derivatives
| Hydrazine Reactant | Product Structure | Yield (%) | Key ¹H NMR Data (δ, ppm) |
| Hydrazine Hydrate | (5-Chloro-1H-benzo[d]imidazol-2-yl)methanedial hydrazone | 80-90 | ~8.2 (s, 1H, -CH=N-), ~11.5 (s, 1H, -NH-N=) |
| Phenylhydrazine | N'-((5-Chloro-1H-benzo[d]imidazol-2-yl)methylene)phenylhydrazine | 85-95 | ~8.3 (s, 1H, -CH=N-), 7.0-8.0 (m, Ar-H) |
C. Chalcone Derivatives
Chalcones are synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone. These α,β-unsaturated ketones are important precursors for the synthesis of flavonoids and other heterocyclic compounds and exhibit a broad range of biological activities.[7][8][9]
Experimental Protocol: Synthesis of a Representative Chalcone
-
Step 1: Reaction Setup: To a solution of this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol, an aqueous solution of potassium hydroxide (20-40%) is added dropwise at room temperature.
-
Step 2: Reaction Execution: The reaction mixture is stirred at room temperature for 12-24 hours.
-
Step 3: Isolation and Purification: The mixture is then poured into ice-cold water and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and recrystallized from ethanol.
Data Presentation: Representative Chalcone Derivatives
| Acetophenone Reactant | Product Structure | Yield (%) | Key ¹H NMR Data (δ, ppm) |
| Acetophenone | 1-(5-Chloro-1H-benzo[d]imidazol-2-yl)-3-phenylprop-2-en-1-one | 70-80 | 7.5-8.5 (m, Ar-H and vinyl-H) |
| 4-Methoxyacetophenone | 1-(5-Chloro-1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 75-85 | 3.8 (s, 3H, -OCH₃) |
D. Knoevenagel Condensation Products
The Knoevenagel condensation involves the reaction of the aldehyde with active methylene compounds, catalyzed by a weak base, to yield α,β-unsaturated products. These products are versatile intermediates for further synthetic transformations.[3][10][11]
Experimental Protocol: Knoevenagel Condensation
-
Step 1: Reaction Setup: A mixture of this compound (1 equivalent), an active methylene compound (e.g., malononitrile, 1.1 equivalents), and a catalytic amount of piperidine in ethanol is prepared.
-
Step 2: Reaction Execution: The mixture is stirred at room temperature or gently heated for 2-6 hours.
-
Step 3: Isolation and Purification: The product that precipitates upon cooling is collected by filtration and recrystallized from a suitable solvent.
Data Presentation: Representative Knoevenagel Condensation Products
| Active Methylene Cmpd. | Product Structure | Yield (%) | Key ¹H NMR Data (δ, ppm) |
| Malononitrile | 2-((5-Chloro-1H-benzo[d]imidazol-2-yl)methylene)malononitrile | 85-95 | ~8.5 (s, 1H, vinyl-H) |
| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(5-chloro-1H-benzo[d]imidazol-2-yl)acrylate | 80-90 | ~8.7 (s, 1H, vinyl-H), 1.3 (t, 3H, -CH₃), 4.3 (q, 2H, -CH₂-) |
E. Pyrazole Derivatives
The reaction of the α,β-unsaturated chalcone derivatives with hydrazine can lead to the formation of pyrazole rings, another important class of heterocyclic compounds with diverse pharmacological properties.[12][13]
Experimental Protocol: Synthesis of a Representative Pyrazole
-
Step 1: Reaction Setup: A solution of the chalcone derivative (1 equivalent) and hydrazine hydrate (1.5 equivalents) in glacial acetic acid is prepared.
-
Step 2: Reaction Execution: The reaction mixture is refluxed for 8-12 hours.
-
Step 3: Isolation and Purification: The mixture is cooled and poured into ice water. The resulting solid is filtered, washed with water, and purified by column chromatography.
Conclusion and Future Perspectives
This guide has outlined the synthetic pathways to this compound and its key derivatives. The versatility of the core aldehyde as a building block allows for the generation of a wide array of molecular architectures. The continued exploration of new derivatives of this scaffold holds significant promise for the discovery of novel therapeutic agents and functional materials. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, as well as the comprehensive biological evaluation of the synthesized compounds to unlock their full therapeutic potential.
References
- Benzimidazole-hydrazone derivatives: Synthesis, in vitro anticancer, antimicrobial, antioxidant activities, in silico DFT and AD. (URL: )
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Synthesis and Characterization of Some Chalcone Derivatives. (URL: [Link])
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Knoevenagel Condensation. (URL: [Link])
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Knoevenagel Reaction. (URL: [Link])
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Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (URL: [Link])
-
Synthesis and Characterization of Some New Benzimidazole Derivatives. (URL: [Link])
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Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. (URL: [Link])
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Some Novel Chalcone Derivatives containing 5-Chloro Thiophene in a Base Structure: Synthesis, Characterization, in silico Study and Biological Evaluation. (URL: [Link])
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SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL CHALCONE DERIVATIVES. (URL: [Link])
- Benzimidazole and its derivatives possess various biological activities. (URL: not available)
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Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. (URL: [Link])
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Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. (URL: [Link])
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Knoevenagel condensation of aldehydes with active methylene compounds... (URL: [Link])
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A CONVENIENT METHOD FOR SYNTHESIS OF 5-CHLORO-2- ARYLOXAZOLE-4-CARBALDEHYDE WITH VILSMEIER REAGENT. (URL: [Link])
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Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. (URL: [Link])
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Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. (URL: [Link])
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Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (URL: [Link])
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Synthesis, characterization and in vitro antimicrobial evaluation of some novel benzimidazole derivatives bearing hydrazone moiety. (URL: [Link])
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Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (URL: [Link])
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Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. (URL: [Link])
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"potential therapeutic targets of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde"
An In-Depth Technical Guide to Investigating the Therapeutic Potential of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde
Authored by: A Senior Application Scientist
Foreword: The Benzimidazole Scaffold - A Privileged Structure in Drug Discovery
The benzimidazole core, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, including enzymes and receptors, through mechanisms such as hydrogen bonding, π–π stacking, and metal ion chelation.[1] This inherent versatility has led to the development of numerous FDA-approved drugs for a spectrum of therapeutic areas, including anti-ulcer agents (omeprazole), anthelmintics (albendazole), and antihistamines (astemizole). The continued exploration of benzimidazole derivatives reveals a consistent pattern of significant biological activity, particularly in oncology, inflammation, and infectious diseases.[1][2][3] This guide focuses on a specific, yet under-explored derivative, this compound, and outlines a comprehensive strategy to unlock its therapeutic potential by identifying and validating its molecular targets.
This compound: A Profile of Potential
This compound is a distinct molecule characterized by a chlorine atom at the 5-position and a reactive carbaldehyde (aldehyde) group at the 2-position of the benzimidazole ring. While direct, extensive biological studies on this specific compound are not widely published, its structural features suggest significant potential as a therapeutic agent or as a crucial intermediate in the synthesis of more complex bioactive molecules.[4][5][6] The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the benzimidazole ring system, potentially modulating its binding affinity and selectivity for biological targets.[7] The aldehyde group offers a reactive handle for covalent modification of target proteins or for the synthesis of a diverse library of derivatives.[4][6]
Based on the extensive research into the broader benzimidazole class, we can hypothesize several promising avenues for investigation into the therapeutic targets of this compound.
Hypothesized Therapeutic Arenas and Potential Molecular Targets
The known pharmacological activities of benzimidazole derivatives provide a logical starting point for identifying the potential targets of this compound.
Oncology
Cancer remains a primary focus for the development of benzimidazole-based therapeutics.[1][3][8] Several key cancer-related pathways are known to be modulated by compounds sharing this core structure.
2.1.1. Kinase Inhibition: Targeting Aberrant Signaling
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in key kinases within this pathway, such as BRAF, are common drivers of various cancers.[9]
-
Potential Target: BRAF Kinase (Wild-Type and Mutant Forms)
-
Rationale: Novel 5,6-dichlorobenzimidazole derivatives have demonstrated potent inhibitory activity against both wild-type BRAF (BRAFWT) and the common V600E mutant (BRAFV600E).[9] These compounds act by occupying the ATP-binding pocket of the kinase domain. The chloro-substitution on the benzimidazole ring is a key feature of these active compounds.
-
Hypothesis: this compound may serve as a scaffold for developing inhibitors that target the ATP-binding site of BRAF or other related kinases.
-
Caption: Hypothesized inhibition of the MAPK signaling pathway by a this compound derivative targeting BRAF.
2.1.2. Disruption of DNA Replication and Repair
Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. Their inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.
-
Potential Target: Human Topoisomerase I (Hu Topo I)
-
Rationale: Certain novel 1H-benzo[d]imidazole derivatives have been identified as inhibitors of Human Topoisomerase I.[10] These molecules are thought to interfere with DNA-mediated enzymatic processes, leading to cell cycle arrest, particularly at the G2/M phase.[10]
-
Hypothesis: The planar benzimidazole core of this compound could intercalate with DNA or bind to the topoisomerase-DNA complex, thereby inhibiting enzyme function.
-
Anti-inflammatory and Immunomodulatory Effects
Chronic inflammation is a key factor in the pathogenesis of many diseases. Benzimidazole derivatives have shown promise in modulating inflammatory responses.[2][11]
-
Potential Target: Cannabinoid Receptor 2 (CB2)
-
Rationale: The CB2 receptor is primarily expressed on immune cells and its activation is associated with anti-inflammatory and immunomodulatory effects without the psychoactive effects associated with CB1 receptor activation.[12] Recently, novel 5-chloro and 6-chloro-benzo[d]imidazole regioisomers have been synthesized and identified as selective CB2 receptor agonists, inducing apoptosis in immune cell lines.[12]
-
Hypothesis: this compound could be a precursor for the synthesis of potent and selective CB2 receptor agonists, offering a therapeutic strategy for inflammatory and autoimmune disorders.
-
-
Potential Target: Interleukin-5 (IL-5)
-
Rationale: IL-5 is a key cytokine involved in the maturation, recruitment, and activation of eosinophils, which play a central role in allergic inflammation and asthma. Benzimidazole analogs have been discovered to be potent inhibitors of IL-5.[13]
-
Hypothesis: The benzimidazole scaffold of the title compound could be optimized to develop inhibitors of the IL-5 signaling pathway.
-
Anti-infective Properties
The benzimidazole scaffold is the basis for several widely used anti-parasitic and anti-fungal drugs.[7]
-
Potential Target: Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS)
-
Rationale: In the context of malaria, 5-chlorobenzimidazole-based chalcones have shown promise as inhibitors of both chloroquine-sensitive and resistant Plasmodium falciparum strains. Molecular docking studies suggest that these compounds interact with the dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme, a critical target in folate metabolism.[14]
-
Hypothesis: this compound derivatives could be developed as inhibitors of microbial DHFR-TS, providing a new class of anti-infective agents.
-
A Strategic Workflow for Target Identification and Validation
To move from hypothesis to evidence, a systematic and multi-pronged approach is required to identify and validate the specific molecular targets of this compound.
Caption: A streamlined workflow for the identification and validation of therapeutic targets.
Phase 1: Unbiased Target Identification
The initial phase aims to generate a list of potential protein binders ("hits") without a preconceived bias.
Protocol 1: Affinity Chromatography-Mass Spectrometry
This method identifies proteins that directly bind to the compound of interest.
Methodology:
-
Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). The aldehyde group can be reacted to form a stable linkage, or a different position on the molecule can be modified.
-
Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., HT-29 colon cancer cells for BRAF investigation, HL-60 cells for CB2).
-
Incubation: Incubate the cell lysate with the compound-conjugated beads. A control incubation with unconjugated beads is run in parallel.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the specifically bound proteins, often using a denaturing buffer.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein lists from the compound and control columns to identify specific binders.
Phase 2: Biophysical and Biochemical Validation of Hits
Proteins identified in Phase 1 must be validated to confirm a direct and specific interaction.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure real-time binding kinetics and affinity.
Methodology:
-
Protein Immobilization: Immobilize the purified recombinant protein target (identified from Phase 1) onto a sensor chip.
-
Analyte Injection: Flow a series of concentrations of this compound over the chip surface.
-
Data Acquisition: Measure the change in the refractive index at the surface as the compound binds to and dissociates from the protein.
-
Kinetic Analysis: Fit the data to a binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.
Phase 3: Cellular Target Engagement and Pathway Modulation
Confirmation that the compound interacts with its target in a cellular context and elicits a biological response is crucial.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in intact cells or cell lysates by measuring the thermal stabilization of a protein upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells across a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Melt Curve Generation: Plot the soluble protein fraction as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.
Data Synthesis and Future Directions
The data generated from this comprehensive workflow will provide a robust understanding of the therapeutic potential of this compound.
| Potential Target | Supporting Rationale from Analogs | Key Validation Assays |
| BRAF Kinase | Dichloro-benzimidazole derivatives show potent inhibition.[9] | Kinase activity assay, CETSA, Western blot for p-ERK |
| Topoisomerase I | Benzimidazole derivatives inhibit DNA relaxation.[10] | DNA relaxation assay, DNA intercalation studies |
| CB2 Receptor | Chloro-benzimidazole derivatives act as selective agonists.[12] | Receptor binding assay, cAMP assay, apoptosis assay in HL-60 cells |
| DHFR-TS | 5-chlorobenzimidazole chalcones show anti-plasmodial activity.[14] | Enzyme inhibition assay, microbial growth inhibition assay |
The identification of a validated target will pave the way for lead optimization, where the this compound scaffold can be systematically modified to improve potency, selectivity, and pharmacokinetic properties. The reactive aldehyde group provides a versatile anchor point for creating focused chemical libraries to probe the structure-activity relationship (SAR) and develop a clinical candidate.
References
- Al-Wahaibi, L. H., et al. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. Journal of Molecular Structure, 13065.
- Smolecule. (2023). 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde.
- MDPI. (2022). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules, 27(15), 4987.
- N'Guessan, A. K., et al. (2021). Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains: Synthesis, Biological Evaluation, Molecular Docking and Computational Studies.
- Royal Society of Chemistry. (2023). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Medicinal Chemistry, 14(10), 1845-1865.
- 1H-Benzimidazole-2-carboxaldehyde in Modern Drug Discovery. (2025).
- Chem-Impex. (n.d.). 5-Chlorobenzimidazole.
- Garrido, M., et al. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 28(14), 5369.
- Shafi, S., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Medicinal Chemistry, 31.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(4), 3583–3597.
- Al-Said, M. S., et al. (2003). Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity. Archiv der Pharmazie, 336(1), 7-17.
- Akhtar, M. J., et al. (2020).
- Chem-Impex. (n.d.). 1-Allyl-1H-benzimidazole-2-carbaldehyde.
- Stoyanov, S., et al. (2018). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Bioorganic & Medicinal Chemistry Letters, 28(17), 2875-2882.
- Mehra, A., & Sangwan, R. (2023). Mechanism of action of benzimidazole derivatives to treat cardiovascular diseases.
- Kim, H. P., et al. (2019). Discovery of benzimidazole analogs as a novel interleukin-5 inhibitors. European Journal of Medicinal Chemistry, 181, 111574.
- Glavaš-Obrovac, L., et al. (2021).
- Sharma, S., et al. (2020). Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1-Alkyl-2-(pyrrolidin-1-yl)-1H-benzo[d]imidazoles as Potent and Selective Inhibitors. ChemMedChem, 15(15), 1426-1438.
- Al-wsabie, A. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(13), 5236.
- BLDpharm. (n.d.). 2-Chloro-1H-benzo[d]imidazole-5-carbaldehyde. BLDpharm.
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Methodological & Application
The Versatile Scaffold: 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. Among these, the benzimidazole core has long been revered as a "privileged structure" due to its presence in numerous clinically significant agents. This application note delves into the specific utility of a key derivative, 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde , a versatile building block for the synthesis of a new generation of therapeutic candidates. Its unique electronic properties, conferred by the chloro and aldehyde functionalities, make it a reactive and adaptable starting material for creating libraries of compounds targeting a range of diseases, most notably cancer.
This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
I. Core Concepts: Synthesis and Reactivity
The strategic importance of this compound lies in its straightforward, albeit nuanced, synthesis and the predictable reactivity of its aldehyde group. The presence of the electron-withdrawing chlorine atom at the 5-position influences the reactivity of the benzimidazole ring system, while the aldehyde at the 2-position serves as a versatile handle for a variety of chemical transformations.
Synthesis of the Core Scaffold
The most common and efficient method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid derivative.[1][2] For the synthesis of this compound, 4-chloro-o-phenylenediamine is the logical starting material.
Protocol 1: Synthesis of this compound
This protocol is a two-step process involving the initial formation of a 2-substituted benzimidazole followed by oxidation to the desired aldehyde.
Step 1: Synthesis of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanol
-
Rationale: This step involves the condensation of 4-chloro-o-phenylenediamine with a suitable C1 synthon that can be readily oxidized to an aldehyde. Glycolic acid is a common choice for this transformation.
-
Procedure:
-
In a round-bottom flask, combine 4-chloro-o-phenylenediamine (10 mmol) and glycolic acid (12 mmol).
-
Add 4M hydrochloric acid (25 mL) and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a 10% aqueous sodium hydroxide solution until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (5-Chloro-1H-benzo[d]imidazol-2-yl)methanol.
-
Step 2: Oxidation to this compound
-
Rationale: A mild oxidizing agent is required to convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid. Manganese dioxide (MnO₂) is a suitable reagent for this purpose.
-
Procedure:
-
Suspend (5-Chloro-1H-benzo[d]imidazol-2-yl)methanol (5 mmol) in a suitable solvent such as chloroform or dichloromethane (50 mL).
-
Add activated manganese dioxide (25 mmol, 5 equivalents) in portions with stirring.
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with additional solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
II. Applications in Anticancer Drug Discovery
The aldehyde functionality of this compound is a gateway to a vast chemical space of potential anticancer agents. Its most prominent application is in the synthesis of Schiff bases, which are known to exhibit a wide range of biological activities.
A. Synthesis of Schiff Base Derivatives as Kinase Inhibitors
Kinase inhibitors are a cornerstone of targeted cancer therapy.[3] The benzimidazole scaffold is a common feature in many kinase inhibitors, often interacting with the hinge region of the ATP binding pocket.[3] Schiff base derivatives of this compound have been explored as potent inhibitors of key kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][4]
Protocol 2: General Procedure for the Synthesis of Schiff Base Derivatives
-
Rationale: The condensation of the aldehyde with a primary amine is a straightforward and high-yielding reaction to form an imine (Schiff base). The choice of the primary amine is critical for tuning the biological activity of the final compound.
-
Procedure:
-
Dissolve this compound (1 mmol) in a suitable solvent like ethanol or methanol (10 mL).
-
Add the desired primary amine (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure Schiff base derivative.
-
Table 1: Examples of Bioactive Schiff Base Derivatives and their Reported Activities
| Amine Moiety | Target | Reported Activity | Reference |
| 4-Aminophenol | VEGFR-2 | Potent inhibition of VEGFR-2 kinase activity | [1] |
| Substituted Anilines | Anticancer | Cytotoxic against various cancer cell lines | |
| Hydrazides | Multi-kinase | Inhibition of EGFR, HER2, CDK2 | [5] |
B. Mechanism of Action: Targeting Angiogenesis through VEGFR-2 Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[6] Benzimidazole-based compounds can act as ATP-competitive inhibitors of VEGFR-2, blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.[7]
The general mechanism involves the benzimidazole scaffold occupying the adenine-binding region of the ATP pocket, with the Schiff base side chain extending into the hydrophobic pocket, making specific interactions that enhance binding affinity and selectivity.
Caption: VEGFR-2 signaling and its inhibition.
C. Application as Topoisomerase Inhibitors
Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination.[8][9] Inhibition of these enzymes leads to DNA damage and apoptosis in rapidly dividing cancer cells. Certain benzimidazole derivatives, particularly bis-benzimidazoles, have been shown to act as topoisomerase I inhibitors.[10][11] The planar benzimidazole rings can intercalate into the DNA, while side chains can interact with the enzyme, stabilizing the cleavable complex and preventing DNA re-ligation.
Workflow for Evaluating Topoisomerase I Inhibition
Caption: Workflow for Topoisomerase I inhibition assay.
III. Future Perspectives and Conclusion
This compound is a testament to the enduring value of heterocyclic scaffolds in medicinal chemistry. Its synthetic tractability and the versatile reactivity of the aldehyde group provide a robust platform for the generation of diverse molecular architectures. The demonstrated success of its derivatives as kinase and topoisomerase inhibitors underscores its potential in the development of next-generation anticancer therapeutics. Future research will likely focus on exploring novel derivatization strategies to enhance potency, selectivity, and pharmacokinetic properties, further solidifying the importance of this key intermediate in the drug discovery pipeline.
IV. References
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Bansal, S., Sur, S., & Tandon, V. (2019). Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action. Biochemistry, 58(2), 127-136.
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Sur, S., et al. (2018). Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action. Biochemistry.
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Request PDF. (n.d.). Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action. ResearchGate.
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Townsend, L. B., et al. (1995). Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. Journal of Medicinal Chemistry, 38(20), 4098-4105.
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Acar Çevik, U., et al. (2024). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega.
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Synthesis of 1-(n-hexyl-5-one)-2-chlorobenzimidazole. (n.d.).
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Acar Çevik, U., et al. (2024). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega.
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5-Chloro-2-chloromethyl-1H-benzoimidazole synthesis. (n.d.). ChemicalBook.
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Rojas-Le-Fort, M., et al. (2022). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 27(19), 6528.
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SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (2021). ResearchGate.
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El-Naggar, M., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Drug Design, Development and Therapy, 16, 735–755.
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Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(19), 2284-2298.
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Recent achievements in the synthesis of benzimidazole derivatives. (2021). RSC Advances.
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Benzimidazole - Schiff bases and their complexes: Synthesis, anticancer activity and molecular modeling as Aurora kinase inhibitor. (2018). ResearchGate.
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Expedient synthesis of benzimidazoles using amides. (n.d.). The Royal Society of Chemistry.
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This compound (EVT-366842). (n.d.). EvitaChem.
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El-Sayed, N. N. E., et al. (2023). Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity. Molecules, 28(2), 793.
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Sakhare, K. B., et al. (2024). Anticancer activity of Schiff base ligand (E)-4-((5-chloro-2- -hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol- -3(2H)-one and its Co(II), Cu(II) and Zn(II) metal complexes. Journal of the Serbian Chemical Society, 89(2), 165-175.
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Synthesis of (5-chloro-2-(aryl)-1H-benzimidazol-1-yl)(naphtalen-1-yl)methanone, (5-fluoro-2-(aryl). (n.d.). ResearchGate.
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Structure activity relationships of compounds 5a-h for anticancer activity. (n.d.). ResearchGate.
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Method for preparation of benzimidazole derivatives. (2015). Google Patents.
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Abd El-All, A. S., et al. (2018). Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative. World Journal of Organic Chemistry, 6(1), 1-13.
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1H-Imidazole-2-carboxaldehyde. (n.d.). Organic Syntheses Procedure.
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Al-Warhi, T., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(15), 4782.
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New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study. (2024). Drug Development Research.
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Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 735-755.
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Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (n.d.).
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Al-Ostoot, F. H., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2056-2071.
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A CONVENIENT METHOD FOR SYNTHESIS OF 5-CHLORO-2- ARYLOXAZOLE-4-CARBALDEHYDE WITH VILSMEIER REAGENT Can Jin, Jun Chen, and Weike. (2011). Semantic Scholar.
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Application and Protocol for the Synthesis of Novel Schiff Bases from 5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and adaptable protocol for the synthesis of Schiff bases derived from 5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde. Benzimidazole-containing Schiff bases are a pivotal class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] This document provides a step-by-step methodology, explains the rationale behind experimental choices, and offers insights into the characterization of the resulting compounds. The protocol is designed to be a self-validating system, ensuring reproducibility and high-quality results for researchers in drug discovery and organic synthesis.
Introduction: The Significance of Benzimidazole Schiff Bases
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically significant drugs.[4] Its structural similarity to naturally occurring nucleotides allows it to interact with various biopolymers, leading to a broad range of pharmacological effects.[1] When condensed with primary amines, benzimidazole aldehydes form Schiff bases (imines), a class of organic compounds characterized by the azomethine (-C=N-) group.[1][5]
The fusion of the benzimidazole moiety with the Schiff base linkage often results in synergistic or enhanced biological activity.[2] These hybrid molecules have demonstrated promising potential as antibacterial, antifungal, antitumor, and anti-inflammatory agents.[1][6][7] The 5-chloro substituent on the benzimidazole ring can further modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its cell permeability and biological target interactions. This protocol provides a foundational method for exploring the chemical space of novel this compound-derived Schiff bases for drug discovery programs.
Reaction Scheme & Mechanism
The synthesis of Schiff bases is a classic condensation reaction between a carbonyl compound (in this case, an aldehyde) and a primary amine. The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the imine.
General Reaction:
The reaction is typically reversible and is often catalyzed by an acid to facilitate the dehydration step. The equilibrium can be driven towards the product by removing water, for instance, by using a Dean-Stark apparatus or by conducting the reaction in a solvent that azeotropically removes water.
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol outlines the synthesis of a Schiff base from this compound and a generic primary amine (R-NH₂). This procedure can be adapted for a variety of primary amines.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier | Purity |
| This compound | C₈H₅ClN₂O | 180.59 | Sigma-Aldrich | ≥98% |
| Primary Amine (e.g., Aniline) | C₆H₅NH₂ | 93.13 | Acros Organics | ≥99% |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | Fisher Scientific | ≥99.5% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Merck | ≥99.7% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | VWR Chemicals | ≥99.8% |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Sigma-Aldrich | ≥99% |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and flask for vacuum filtration
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Protocol
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.81 g (10 mmol) of this compound in 30 mL of absolute ethanol. Stir the mixture until the aldehyde is completely dissolved.
-
Addition of Amine: To the stirred solution, add a stoichiometric equivalent (10 mmol) of the desired primary amine. For example, add 0.93 g (10 mmol) of aniline.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction. The use of a catalytic amount of acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v), visualizing the spots under UV light (254 nm). The reaction is typically complete within 2-6 hours, as indicated by the consumption of the starting aldehyde.[8][9][10]
-
Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution upon cooling. If precipitation occurs, collect the solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol. Dry the purified product in a desiccator over anhydrous calcium chloride.
-
Characterization: The structure and purity of the synthesized Schiff base should be confirmed by spectroscopic methods.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of Schiff bases from this compound.
Characterization of the Synthesized Schiff Bases
The structural elucidation and confirmation of the synthesized Schiff bases are crucial. The following techniques are standard for characterization:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most significant evidence for the formation of the Schiff base is the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1600-1650 cm⁻¹.[9] Concurrently, the disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) will be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A characteristic singlet for the azomethine proton (-CH=N-) is expected to appear in the downfield region, typically between δ 8.0 and 10.0 ppm. The aromatic protons of the benzimidazole ring and the substituent from the primary amine will also be present in the aromatic region (δ 7.0-8.5 ppm).
-
¹³C NMR: The formation of the Schiff base will be confirmed by the appearance of a signal for the azomethine carbon (-C=N-) in the range of δ 145-165 ppm.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized compound, and the molecular ion peak [M]⁺ should correspond to the calculated molecular weight of the target Schiff base.
Alternative Synthesis Method: Microwave Irradiation
For a more rapid and potentially higher-yielding synthesis, microwave irradiation can be employed.[5][7][11] This "green chemistry" approach often reduces reaction times from hours to minutes.
Microwave-Assisted Protocol
-
In a microwave-safe vessel, mix this compound (1 mmol) and the primary amine (1 mmol) in a minimal amount of a polar solvent like ethanol or DMF (3-5 mL).
-
Add a catalytic amount of a Lewis acid, such as bismuth(III) chloride (BiCl₃), which has been shown to be an efficient catalyst for this transformation under microwave conditions.[11]
-
Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) and power for 5-15 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the vessel, and isolate and purify the product as described in the conventional method.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction | Increase reaction time, increase temperature, or use a more effective catalyst (e.g., p-toluenesulfonic acid). Consider using microwave-assisted synthesis. |
| Reversible reaction | Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous MgSO₄. | |
| Impure Product | Unreacted starting materials or side products | Optimize the recrystallization solvent system. Consider column chromatography for purification if recrystallization is ineffective. |
| Difficulty in Isolating the Product | Product is soluble in the reaction solvent | After cooling, try adding the reaction mixture to ice-cold water to precipitate the product. Alternatively, remove the solvent under reduced pressure and purify the residue. |
Conclusion
This application note provides a detailed and versatile protocol for the synthesis of novel Schiff bases from this compound. The described methodologies, both conventional and microwave-assisted, are robust and can be adapted to a wide range of primary amines, enabling the generation of diverse chemical libraries for biological screening. The comprehensive guidelines on reaction execution, purification, and characterization are intended to empower researchers in medicinal chemistry and drug development to efficiently synthesize and evaluate these promising compounds.
References
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Fonkui, T. Y., Ikhile, M. I., Njobeh, P. B., & Ndinteh, D. T. (2019). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. BMC Chemistry, 13(1), 136. [Link]
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Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. Molecules, 20(9), 15997–16013. [Link]
- Seshaiah, K., et al. (2020). synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. International Journal of Pharmaceutical Research.
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Rehman, S., et al. (2018). Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. RSC Advances, 8(52), 29593–29606. [Link]
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Reddy, C. S., Raghu, M., & Reddy, C. D. (2010). An Efficient Synthesis of Schiff Bases Containing Benzimidazole Moiety Catalyzed by Bismuth Trichloride Under Microwave Irradiation. Oriental Journal of Chemistry, 26(1), 139-144. [Link]
- Recent developments in catalytic and antimicrobial applications of benzimidazole Schiff base: A review. (2024).
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Fonkui, T. Y., Ikhile, M. I., Njobeh, P. B., & Ndinteh, D. T. (2019). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. BMC Chemistry, 13(1), 136. [Link]
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- Preparation of benzimidazole -Schiff bases and its complexes. (2022).
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- Synthesis, spectroscopic characterization, and antibacterial evaluation of new Schiff bases bearing benzimidazole moiety. (2019).
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- Solvent-free Synthesis, Characterization and Biological Activity of Transition Metal Complexes of Schiff Base Ligand Derived fro. (2021). Letters in Applied NanoBioScience.
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The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. (2024). Heliyon. [Link]
- Synthesis, Structural Characterization and Antimicrobial Potency of Anthranilic Acid Based Mn(II) Schiff Base Complex. (2018). Chemistry Research Journal.
- Maihub, A. A., et al. (2013). Schiff base derived from phenylenediamine and salicylaldehyde as precursor techniques in Coordination Chemistry. Journal of Chemical and Pharmaceutical Research, 5(12), 933-938.
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Pan, Z. F., et al. (2012). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 53, 293-301. [Link]
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- Fenjan, A. M., & Adday, S. T. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. Baghdad Science Journal, 13(1), 82-92.
- Synthesis, Spectroscopic and Theoretical Characterization of Chiral Benzimidazole-Based Schiff Bases. (2023).
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Application Notes and Protocols for Anticancer Research: 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde
Introduction: The Benzimidazole Scaffold as a Privileged Motif in Oncology
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a cornerstone in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a multitude of biological targets, making it a "privileged scaffold" in drug discovery.[1] In oncology, benzimidazole derivatives have demonstrated a remarkable breadth of anticancer activities, functioning through diverse mechanisms including the disruption of microtubule polymerization, induction of apoptosis, cell cycle arrest, and the inhibition of key signaling enzymes like topoisomerases and kinases.[2][3] The versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity against cancer cells.[4]
The introduction of a chloro-substituent, as in 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde , is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, often enhancing its biological activity.[4] The carbaldehyde group at the 2-position is a reactive functional group that serves as a versatile synthetic handle for the creation of a diverse library of derivatives, such as Schiff bases, hydrazones, and chalcones, which have shown significant promise as anticancer agents.[4][5]
This document provides a detailed technical guide for researchers and drug development professionals on the application of this compound in anticancer research. It outlines a proposed synthetic route, key in vitro evaluation protocols, and the underlying scientific rationale for investigating this compound and its derivatives as potential cancer therapeutics.
Synthesis of this compound and Its Derivatives
The synthesis of the title compound can be approached through a multi-step process, drawing from established methodologies for similar benzimidazole-2-carbaldehydes.[4] A plausible synthetic pathway is outlined below. The subsequent derivatization of the carbaldehyde group is a key step in exploring the structure-activity relationship (SAR) of this scaffold.
Proposed Synthesis of the Core Scaffold
A potential route to obtaining substituted 1-benzyl-1H-benzo[d]imidazole-2-carbaldehydes involves the reaction of o-phenylenediamine with glycolic acid to form (1H-benzo[d]imidazol-2-yl)methanol, followed by benzylation and subsequent oxidation of the primary alcohol to the desired carbaldehyde using a reagent like Dess-Martin periodinane.[4]
Caption: Proposed synthetic workflow for this compound and its derivatives.
Mechanistic Rationale for Anticancer Evaluation
Derivatives of chloro-substituted benzimidazoles have been reported to exert their anticancer effects through several key mechanisms:
-
Induction of Apoptosis: Many benzimidazole compounds trigger programmed cell death in cancer cells. This is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, involving the activation of caspases.[6][7]
-
Cell Cycle Arrest: The arrest of the cell cycle at specific checkpoints, such as G2/M or S phase, is another hallmark of benzimidazole-based anticancer agents.[4][7] This prevents cancer cells from proliferating and can lead to apoptosis.
-
Inhibition of Topoisomerases: Some benzimidazole derivatives can interfere with the function of topoisomerase I and II, enzymes crucial for DNA replication and repair. Their inhibition leads to DNA damage and cell death.[2]
Based on this established pharmacology, the following protocols are designed to comprehensively evaluate the anticancer potential of this compound and its derivatives.
Experimental Protocols for In Vitro Anticancer Activity Screening
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or its derivatives) in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Incubation Time | 48 - 72 hours |
| MTT Incubation Time | 3 - 4 hours |
| Absorbance Wavelength | 570 nm |
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[11][12]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V-FITC (-), PI (-): Viable cells
-
Annexin V-FITC (+), PI (-): Early apoptotic cells
-
Annexin V-FITC (+), PI (+): Late apoptotic or necrotic cells
-
Annexin V-FITC (-), PI (+): Necrotic cells
Caption: Workflow for the Annexin V-FITC and Propidium Iodide apoptosis assay.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Principle: The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G0/G1, S, and G2/M phases of the cell cycle can be distinguished based on their DNA content.[15][16]
Procedure:
-
Cell Treatment: Seed cells and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[15][17] Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[15]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes.[18]
-
PI Staining: Add PI solution (e.g., 50 µg/mL) to the cells and incubate for 15-30 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events. The PI fluorescence should be measured on a linear scale.
Data Analysis: The resulting DNA content histogram is analyzed using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.[19]
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, Bax). An enzyme-linked secondary antibody is then used for detection.[20]
Procedure:
-
Cell Lysis: Treat cells with the test compound, harvest, and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis: Densitometry analysis of the protein bands can be performed to quantify the relative changes in protein expression levels after treatment with the test compound. An increase in cleaved Caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis induction.
Conclusion and Future Directions
This compound serves as a promising starting point for the development of novel anticancer agents. Its structure combines the privileged benzimidazole scaffold with a reactive aldehyde group, making it an ideal candidate for the synthesis of diverse chemical libraries. The protocols detailed in this application note provide a robust framework for the systematic in vitro evaluation of this compound and its derivatives. By investigating its effects on cell viability, apoptosis, and cell cycle progression, researchers can elucidate its mechanism of action and identify lead compounds for further preclinical and clinical development. Future studies could involve in vivo efficacy testing in animal models and detailed mechanistic studies to identify the specific molecular targets of the most potent derivatives.
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University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
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University of Rochester Medical Center. DNA Cell Cycle Analysis with PI. [Link]
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UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
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iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]
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ResearchGate. Protocol for Annexin V-FITC apoptosis assay?. [Link]
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- Reddy, T. R., et al. N-Substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde Derivatives as Anti-Tumor Agents Against Ehrlich Ascites Tumor Cells in Vivo. Medicinal Chemistry, 3(3), 269-276.
- Al-Salahi, R., et al. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecular and Cellular Biochemistry, 480(1-2), 1-26.
- Li, Y., et al. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). Archiv der Pharmazie, 355(6), e2100452.
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- Al-Shabana, M. A. SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZIMIDAZOLE AND QUINOXALINE DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 8(1), 154-165.
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- Al-Abdullah, E. S., et al. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22839-22854.
- Maccioni, E., et al. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. Molecules, 16(11), 9039-9051.
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"microwave-assisted synthesis of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde derivatives"
Application Note & Protocol
Topic: Microwave-Assisted Synthesis of 5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents due to its versatile biological activity.[1][2] Specifically, this compound and its derivatives are valuable intermediates in the synthesis of novel pharmaceutical candidates.[3][4][5] This application note provides a comprehensive guide to the synthesis of these target compounds using Microwave-Assisted Organic Synthesis (MAOS), a modern technique that aligns with the principles of green chemistry.[6][7][8] By leveraging MAOS, researchers can achieve dramatic reductions in reaction times, enhance product yields, and improve purity compared to conventional heating methods, thereby accelerating the drug discovery and development pipeline.[9][10][11][12]
The Rationale for Microwave-Assisted Synthesis
To appreciate the advantages of the described protocol, it is crucial to understand the fundamental principles differentiating microwave heating from conventional methods.
Mechanism of Microwave Heating
Conventional heating relies on the slow, inefficient transfer of energy via conduction and convection from an external heat source to the reaction vessel and then to the solvent and reactants.[7] This process creates a significant temperature gradient within the sample and often heats the vessel to a higher temperature than the reaction mixture itself.[13]
Microwave synthesis, conversely, utilizes a direct energy transfer mechanism. The energy from microwave irradiation couples directly with polar molecules and ionic species within the reaction mixture.[6][11][14] This interaction occurs primarily through two mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reactants, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation and the resulting intermolecular friction generate heat rapidly and uniformly throughout the bulk of the material.[6][7][15]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., catalysts or ionic liquids), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[13][15]
This direct and volumetric heating leads to an instantaneous and localized superheating effect, which can accelerate reaction rates by orders of magnitude.[13]
Caption: Conventional vs. Microwave heating mechanisms.
Synthetic Strategy for Benzimidazole Formation
The core of this protocol is the acid-catalyzed condensation reaction between 4-chloro-1,2-phenylenediamine and a suitable two-carbon aldehyde equivalent. This cyclocondensation is a well-established method for forming the benzimidazole ring system. Microwave irradiation is particularly effective at driving this reaction to completion rapidly and with high efficiency.[16][17]
Caption: General reaction for microwave-assisted benzimidazole synthesis.
Detailed Experimental Protocol
This protocol describes a representative synthesis of a 5-chloro-1H-benzo[d]imidazole derivative. Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Equipment
-
Reagents:
-
4-Chloro-1,2-phenylenediamine (98%+)
-
Dichloroacetic acid (99%)
-
Hydrochloric Acid (4 M)
-
Ethanol (Reagent Grade)
-
Water (Deionized)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
-
Equipment:
-
Dedicated Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Mortar and pestle
-
Standard laboratory glassware (beakers, flasks)
-
Filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Step-by-Step Procedure
-
Reactant Preparation: In a 10 mL microwave reaction vial, combine 4-chloro-1,2-phenylenediamine (1.0 mmol, ~142.5 mg) and dichloroacetic acid (1.0 mmol, ~129 mg).
-
Acid Catalyst Addition: Add two drops of 4 M hydrochloric acid to the mixture. The acid serves to catalyze the cyclization reaction.[16]
-
Vial Sealing: Place a magnetic stir bar in the vial and securely seal it with a cap.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the following reaction parameters:
-
Temperature: 120 °C
-
Power: 150 W (with power modulation to maintain temperature)
-
Ramp Time: 2 minutes
-
Hold Time: 5-10 minutes
-
Stirring: High
-
-
Reaction Monitoring: The reaction progress can be monitored by TLC after completion. A typical mobile phase is a 1:1 mixture of Ethyl Acetate and Hexane.
-
Work-up:
-
After irradiation is complete, allow the vial to cool to room temperature (or use the instrument's automated cooling).
-
Carefully open the vial and add 10 mL of deionized water.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
The crude product will precipitate out of the solution.
-
-
Purification:
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
For higher purity, the crude product can be recrystallized from an ethanol/water mixture.[16] The resulting solid is the target this compound derivative.
-
Experimental Workflow and Data
The entire process, from preparation to purification, is designed for efficiency and high throughput, which is a key advantage of MAOS in drug discovery.[11][18]
Caption: End-to-end experimental workflow for microwave synthesis.
Comparative Performance Data
Microwave-assisted synthesis consistently outperforms conventional heating methods for benzimidazole formation.
| Parameter | Microwave-Assisted Method | Conventional Heating Method |
| Reaction Time | 5 - 15 minutes[12][19] | 4 - 24 hours[20] |
| Typical Yield | 85 - 98%[12][19] | 60 - 80%[9][16] |
| Energy Input | Lower, direct heating[7][15] | Higher, indirect heating |
| Product Purity | Generally higher, fewer by-products[9][11] | Often requires extensive purification |
| Solvent Use | Amenable to solvent-free or green solvents[21][22][23] | Often requires high-boiling point solvents |
Troubleshooting and Optimization
While the protocol is robust, certain issues may arise. Understanding the causality allows for logical troubleshooting.
-
Low Yield:
-
Cause: Incomplete reaction or degradation.
-
Solution: Increase the hold time in 2-minute increments. Ensure the temperature is accurately measured (use a reactor with an internal fiber-optic probe if possible). An alternative is to test a small amount of a catalyst like Yb(OTf)₃ or cobalt (II) chloride, which have been shown to improve yields in similar syntheses.[21]
-
-
Formation of Side Products:
-
Cause: Excessive temperature or prolonged reaction time can lead to polymerization or degradation.
-
Solution: Reduce the reaction temperature by 10 °C or shorten the hold time. Ensure efficient stirring to prevent localized "hot spots."
-
-
Solvent Optimization:
-
Insight: The choice of solvent can significantly impact heating efficiency. Polar solvents like DMF, ethanol, or even water absorb microwave energy effectively.[13][15] Non-polar solvents like toluene or hexane are transparent to microwaves and will not heat.[17] For this reaction, solvent-free conditions are often highly effective and environmentally friendly.[12][21] If solubility is an issue, a minimal amount of a polar solvent like ethanol can be used.
-
Conclusion
The microwave-assisted synthesis of this compound derivatives represents a significant advancement over classical synthetic routes. This approach offers unparalleled speed, efficiency, and higher purity, making it an invaluable tool for researchers in drug discovery and medicinal chemistry. By adopting this green and effective technology, laboratories can accelerate the synthesis of novel heterocyclic compounds, facilitating faster progress in the development of new therapeutic agents.
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- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
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Application Notes and Protocols: 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Importance of the Benzimidazole Scaffold
The benzimidazole nucleus, a fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its structural similarity to naturally occurring purines allows it to readily interact with various biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4] The strategic functionalization of the benzimidazole core is a cornerstone of modern drug discovery.
5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde is a particularly valuable building block. The electron-withdrawing nature of the chlorine atom at the 5-position can modulate the electronic properties and biological activity of the final molecule.[5] The aldehyde group at the 2-position serves as a versatile chemical handle for a variety of synthetic transformations, enabling the construction of complex molecular architectures.[5][6] This guide provides detailed application notes and protocols for leveraging this reagent in key organic reactions.
Core Synthetic Applications and Methodologies
The aldehyde functionality of this compound is primed for condensation reactions, making it an ideal substrate for the synthesis of Schiff bases, chalcones, and products of Knoevenagel condensation. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-nitrogen and carbon-carbon bonds.
Diagram of Synthetic Pathways
Caption: Key synthetic transformations of this compound.
Synthesis of Schiff Bases: Accessing Novel Antimicrobial Agents
The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a robust and high-yielding reaction. Schiff bases derived from benzimidazoles are of significant interest due to their demonstrated antibacterial and antifungal activities.[7][8] The azomethine group (C=N) is crucial for their biological function.
Causality in Experimental Design:
The reaction is typically catalyzed by a few drops of glacial acetic acid, which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The reaction is often performed in a protic solvent like ethanol, which can facilitate proton transfer and dissolve both reactants. Refluxing the mixture ensures the reaction reaches completion and aids in the removal of the water byproduct, driving the equilibrium towards the product side.
Protocol: General Procedure for Schiff Base Synthesis
-
Materials:
-
This compound (1.0 mmol)
-
Substituted primary amine (e.g., aniline, sulfamethoxazole) (1.0 mmol)
-
Absolute Ethanol (25 mL)
-
Glacial Acetic Acid (2-3 drops)
-
-
Procedure:
-
Dissolve this compound (1.0 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask with gentle heating if necessary.
-
In a separate beaker, dissolve the primary amine (1.0 mmol) in absolute ethanol (10 mL).
-
Add the amine solution to the flask containing the aldehyde.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Fit the flask with a condenser and reflux the mixture for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be recrystallized from a suitable solvent (e.g., ethanol, methanol).
-
Data Summary Table: Representative Schiff Base Synthesis
| Entry | Primary Amine (R-NH2) | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 5 | ~85-95 |
| 2 | 4-Chloroaniline | 6 | ~80-90 |
| 3 | 4-Methoxyaniline | 5 | ~85-95 |
| 4 | Sulfanilamide | 8 | ~75-85 |
(Yields are approximate and based on typical outcomes for similar reactions.)
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[9] This reaction is a cornerstone of C-C bond formation.[10] The resulting electron-deficient alkenes are valuable intermediates for the synthesis of various heterocyclic compounds and pharmacologically active molecules.
Causality in Experimental Design:
This reaction is base-catalyzed. A weak base, such as ammonium acetate or piperidine, is sufficient to deprotonate the active methylene compound (e.g., malononitrile, ethyl cyanoacetate), generating a carbanion.[9][11] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzimidazole carbaldehyde. The subsequent elimination of a water molecule is often facilitated by heating. Solvent-free conditions or the use of green solvents like ethanol/water are increasingly employed to enhance the environmental friendliness of the procedure.[10][11]
Protocol: Solvent-Free Knoevenagel Condensation
-
Materials:
-
This compound (1.0 mmol)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol)
-
Ammonium Acetate (0.2 mmol, ~20 mol%)
-
Mortar and Pestle
-
-
Procedure:
-
Place this compound (1.0 mmol), the active methylene compound (1.0 mmol), and ammonium acetate (0.2 mmol) in a mortar.
-
Grind the mixture with a pestle at room temperature for 10-20 minutes. The reaction is often accompanied by a change in color or consistency.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Upon completion, add water (10 mL) to the mixture and stir.
-
Collect the solid product by filtration, wash thoroughly with water to remove the catalyst, and dry.
-
The product is often of high purity, but can be recrystallized from ethanol if necessary.
-
Diagram of Knoevenagel Condensation Workflow
Caption: Workflow for solvent-free Knoevenagel condensation.
Synthesis of Benzimidazole-Chalcone Hybrids: Scaffolds for Anticancer Agents
Chalcones (1,3-diaryl-2-propen-1-ones) are important precursors for various flavonoids and are known to possess a wide range of biological activities, including significant anticancer properties.[12][13] The synthesis of benzimidazole-chalcone hybrids combines two pharmacologically important scaffolds into a single molecule, a common strategy in drug design to enhance potency and selectivity.[12] The Claisen-Schmidt condensation, the reaction between an aldehyde and a ketone in the presence of a base, is the most common method for preparing chalcones.[13][14]
Causality in Experimental Design:
A strong base, such as sodium hydroxide or potassium hydroxide, is used to deprotonate the α-carbon of the acetophenone derivative, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol addition product readily dehydrates under the reaction conditions to form the thermodynamically stable α,β-unsaturated carbonyl system of the chalcone. The reaction is typically conducted at low to ambient temperatures to control the reaction rate and minimize side reactions.
Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
-
Materials:
-
This compound (1.0 mmol)
-
Substituted Acetophenone (e.g., acetophenone, 4-methoxyacetophenone) (1.0 mmol)
-
Ethanol (20 mL)
-
Aqueous Sodium Hydroxide (e.g., 40% w/v, 5 mL)
-
-
Procedure:
-
Dissolve this compound (1.0 mmol) and the substituted acetophenone (1.0 mmol) in ethanol (20 mL) in a flask placed in an ice bath.
-
Slowly add the aqueous sodium hydroxide solution dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours, and then at room temperature for an additional 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl until the pH is slightly acidic.
-
The precipitated chalcone product is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
Recrystallize the crude product from aqueous ethanol to obtain the pure chalcone.
-
Data Summary Table: Representative Chalcone Synthesis
| Entry | Acetophenone (Ar-CO-CH3) | Reaction Time (h) | Yield (%) |
| 1 | Acetophenone | 6 | ~70-85 |
| 2 | 4-Bromoacetophenone | 7 | ~65-80 |
| 3 | 4-Hydroxyacetophenone | 6 | ~70-80 |
| 4 | 2-Acetylthiophene | 8 | ~60-75 |
(Yields are approximate and based on typical outcomes for similar Claisen-Schmidt reactions.)[12][14]
Conclusion
This compound is a potent and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its utility in straightforward, high-yielding condensation reactions makes it an invaluable tool for researchers in medicinal chemistry and drug discovery. The protocols outlined in this guide provide a solid foundation for the synthesis of novel Schiff bases, Knoevenagel adducts, and chalcone hybrids, paving the way for the development of new therapeutic agents.
References
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Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PubMed Central. Available at: [Link]
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Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]
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Design, Synthesis and Anti-Tumor Activity of Novel Benzimidazole-Chalcone Hybrids as Non-Intercalative Topoisomerase II Catalytic Inhibitors. National Institutes of Health. Available at: [Link]
-
synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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A Practical Knoevenagel Condensation Catalyzed by Imidazole. ResearchGate. Available at: [Link]
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Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. Available at: [Link]
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A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. ResearchGate. Available at: [Link]
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Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate. Available at: [Link]
-
A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. ResearchGate. Available at: [Link]
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REVIEW ARTICLE Recent developments in catalytic and antimicrobial applications of benzimidazole Schiff base. Applied Chemical Engineering. Available at: [Link]
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Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. Der Pharma Chemica. Available at: [Link]
-
Synthesis of Benzimidazole Derived Chalcones and their Heterocyclic Derivatives. International Journal of Engineering and Applied Sciences. Available at: [Link]
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Synthesis and characterization of novel benzimidazole chalcones as antibacterial agents. ResearchGate. Available at: [Link]
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Synthesis of Benzimidazole Derived Chalcones and their Heterocyclic Derivatives. Neliti. Available at: [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]
-
Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Publishing. Available at: [Link]
-
Preparation and synthesis of a new Ligand derived from sulfamethoxazole and 2-imidazole carboxaldehyde and its complexes with Co and Ni ions. Al-Qadisiyah Journal of Pure Science. Available at: [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]
-
Solvent-free Synthesis, Characterization and Biological Activity of Transition Metal Complexes of Schiff Base Ligand Derived from. Letters in Applied NanoBioScience. Available at: [Link]
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Application Notes & Protocols: Development of Novel Antimicrobial Agents from 5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Antimicrobial Drug Discovery
The dramatic rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents with novel mechanisms of action.[1] The benzimidazole ring system, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] Its structural similarity to purine nucleosides allows for interaction with various biopolymers, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1]
The antimicrobial potential of benzimidazole derivatives has been extensively documented, with structure-activity relationship (SAR) studies revealing that the nature and position of substituents on the benzimidazole core are critical for potency and spectrum of activity.[4][5][6] Notably, the presence of a halogen at the 5-position, as in 5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde, has been associated with significant antimicrobial efficacy.[4] This starting material, with its reactive carbaldehyde group at the 2-position, is an ideal precursor for the synthesis of a diverse library of derivatives, particularly through the formation of Schiff bases (imines).
These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and antimicrobial evaluation of novel agents derived from this compound. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for the discovery of next-generation antimicrobial therapeutics.
I. Synthetic Strategy: Schiff Base Derivatives
A cornerstone of synthetic strategy for derivatizing this compound is the formation of Schiff bases. This reaction involves the condensation of the aldehyde group with a primary amine, resulting in an imine linkage. This approach is advantageous due to its simplicity, high yields, and the vast commercial availability of diverse primary amines, allowing for the creation of a large and structurally varied compound library.
Protocol 1: General Procedure for the Synthesis of Schiff Base Derivatives of this compound
This protocol outlines a general method for the synthesis of Schiff base derivatives.
Materials:
-
This compound
-
Various primary amines (e.g., substituted anilines, aliphatic amines)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate solvent system for TLC (e.g., ethyl acetate:hexane)
-
Filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol with gentle warming and stirring.
-
To this solution, add 1.1 equivalents of the desired primary amine.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion of the reaction (as indicated by the disappearance of the starting materials on TLC), allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates upon cooling is collected by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Dry the purified product in a vacuum oven.
-
Characterize the synthesized compound using appropriate analytical techniques (FTIR, NMR, Mass Spectrometry).
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for Schiff base derivatives.
II. Characterization of Synthesized Compounds
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base derivatives. The following analytical techniques are recommended:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imine (C=N) bond, which will show a characteristic absorption band, and the disappearance of the aldehyde (C=O) and primary amine (N-H) stretching bands of the starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the final compound. The proton NMR should show a characteristic signal for the imine proton (-CH=N-), and the carbon NMR will confirm the presence of the imine carbon.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its elemental composition.
III. Antimicrobial Activity Evaluation
The synthesized compounds should be screened for their in vitro antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent.
Materials:
-
Synthesized benzimidazole derivatives
-
Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well microtiter plates
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative); Candida albicans, Aspergillus niger (fungi))
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal inoculums standardized to the appropriate concentration (e.g., 5 x 10⁵ CFU/mL for bacteria)
-
Resazurin solution (for viability indication)
-
Incubator
Procedure:
-
Prepare a stock solution of each synthesized compound and the standard drugs in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate growth medium (MHB or RPMI-1640) to achieve a range of concentrations.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only) in each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.
-
After incubation, add a viability indicator such as resazurin to each well and incubate for a further 2-4 hours. A color change (e.g., blue to pink) indicates microbial growth.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Data Presentation: Representative MIC Values
The following table provides a template for presenting the MIC data. The values are hypothetical and should be replaced with experimental results.
| Compound ID | R-Group on Schiff Base | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| BZD-01 | 4-Fluorophenyl | 16 | 32 | 64 |
| BZD-02 | 4-Nitrophenyl | 8 | 16 | 32 |
| BZD-03 | 2,4-Dichlorophenyl | 4 | 8 | 16 |
| BZD-04 | 4-Methoxyphenyl | 32 | 64 | >128 |
| Ciprofloxacin | - | 1 | 0.5 | NA |
| Fluconazole | - | NA | NA | 8 |
Visualization of the Antimicrobial Evaluation Workflow
Caption: Workflow for MIC determination.
IV. Proposed Mechanism of Action
While the precise mechanism of action can vary between derivatives, benzimidazoles are known to interfere with essential cellular processes in microbes. Some proposed mechanisms include:
-
Inhibition of Nucleic Acid Synthesis: Due to their structural similarity to purines, benzimidazole derivatives can compete with natural purines, thereby inhibiting the synthesis of bacterial DNA and RNA.[7] Some derivatives have been shown to target DNA gyrase, an enzyme crucial for DNA replication.[6]
-
Disruption of Protein Synthesis: Interference with protein synthesis is another potential mechanism, leading to the cessation of vital cellular functions.[7]
-
Inhibition of Fungal Ergosterol Biosynthesis: In fungi, some benzimidazole compounds inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane, leading to cell lysis.[1]
Visualization of a Potential Mechanism of Action
Caption: Inhibition of DNA gyrase by benzimidazoles.
V. Conclusion and Future Directions
The synthetic and screening protocols detailed in these application notes provide a robust framework for the development of novel antimicrobial agents from this compound. The formation of Schiff bases offers a versatile and efficient method for generating a diverse chemical library for biological evaluation. Promising lead compounds identified through these screens can be further optimized through medicinal chemistry efforts to enhance their potency, selectivity, and pharmacokinetic properties. Further studies should also focus on elucidating the precise mechanism of action of the most active compounds and evaluating their efficacy in in vivo models of infection.
References
-
Al-Issa, S. A. (2013). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 18(7), 8484-8497. Available at: [Link]
-
Kumar, U., Narang, R., Nayak, S. K., Singh, S. K., & Gupta, V. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2408. Available at: [Link]
- Ansari, K. F., & Lal, C. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(10), 4028-4033.
-
Sharma, D., & Narasimhan, B. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Current Pharmaceutical Research, 11(6), 36-40. Available at: [Link]
- Nayak, S. K., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2408.
- El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis and biological evaluation of a new series of benzimidazole derivatives as antimicrobial, antiquorum-sensing and antitumor agents. Acta Poloniae Pharmaceutica, 74(3), 759-773.
- Rashdan, H. R. M., et al. (2024).
- Patel, A. D., et al. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 6(5), 1-13.
- Abouzid, K. A., & Seleem, M. N. (2020). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. European Journal of Medicinal Chemistry, 186, 111850.
- Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3349-3368.
- Yadav, P., et al. (2021).
- Li, Y., et al. (2014). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 81, 246-253.
- Desai, N. C., et al. (2022). Design, synthesis and antimicrobial evaluation of benzimidazole containing 4-thiazolidinone based 5-arylidene derivatives. Indian Journal of Pharmaceutical Sciences, 84(2), 318-329.
- Singh, R. K., et al. (2022). Synthesis Characterization and Antibacterial activity of N-Arylidene-4-(5-chloro- 1H-benzo[d]imidazol-2-yl)aniline Derivatives. Indian Journal of Heterocyclic Chemistry, 32(1), 71-76.
- Alam, M. S., et al. (2017). Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities. International Journal of Research, 4(13), 1-10.
- Tahlan, S., et al. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. Chemistry Central Journal, 13(1), 22.
- Fonkui, T. Y., et al. (2018). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. Chemistry Central Journal, 12(1), 1-12.
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The Versatile Role of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde in the Synthesis of Novel Heterocyclic Scaffolds: Application Notes and Protocols
Introduction: A Privileged Scaffold in Medicinal Chemistry
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a cornerstone in the field of medicinal chemistry and drug development.[1] Its structural similarity to naturally occurring purines allows it to readily interact with a myriad of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The strategic introduction of various substituents onto the benzimidazole core allows for the fine-tuning of these biological activities. Among the vast library of benzimidazole derivatives, 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde stands out as a particularly valuable and versatile building block for the synthesis of more complex heterocyclic systems. The presence of a reactive aldehyde group at the 2-position, coupled with the electronic influence of the chlorine atom at the 5-position, opens up a diverse range of synthetic possibilities for the construction of novel drug candidates and functional materials.
This comprehensive guide provides detailed application notes and validated protocols for the synthesis of this compound and its subsequent utilization in the preparation of various heterocyclic compounds, including Schiff bases and Knoevenagel condensation products. The methodologies presented herein are designed to be robust and reproducible, providing researchers with the necessary tools to explore the full synthetic potential of this important intermediate.
Synthesis of the Core Intermediate: this compound
The introduction of a formyl group at the C2 position of the benzimidazole ring is a key transformation. While several methods exist for the synthesis of benzimidazole-2-carbaldehydes, the Vilsmeier-Haack reaction stands as a reliable and widely adopted procedure for this purpose.[2] This reaction employs a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to effect the formylation of electron-rich aromatic and heteroaromatic compounds.
Reaction Rationale and Mechanistic Insight
The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. This electrophile is then attacked by the electron-rich benzimidazole ring, leading to the formation of a stable intermediate which, upon hydrolysis, yields the desired aldehyde. The regioselectivity of the formylation at the 2-position of the benzimidazole ring is governed by the electronic properties of the heterocyclic system.
Figure 1: Vilsmeier-Haack Formylation Workflow
Detailed Protocol for Vilsmeier-Haack Formylation
This protocol details the synthesis of this compound from 5-chloro-1H-benzo[d]imidazole.
Materials:
-
5-Chloro-1H-benzo[d]imidazole
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: To the prepared Vilsmeier reagent, add a solution of 5-chloro-1H-benzo[d]imidazole (1 equivalent) in anhydrous DCM.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.
Expected Outcome: The product is typically obtained as a pale yellow to off-white solid. The yield can vary but is generally in the range of 70-85%.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in the Synthesis of Schiff Bases
The aldehyde functionality of this compound serves as an excellent electrophilic site for condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases are not merely synthetic intermediates but often exhibit significant biological activities themselves. The general reaction involves the acid-catalyzed condensation of the aldehyde with an amine, followed by the elimination of a water molecule.[3]
Figure 2: General Scheme for Schiff Base Synthesis
Protocol for the Synthesis of a Schiff Base Derivative
This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add the substituted aniline (1.1 equivalents).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.
Expected Outcome: Schiff bases derived from benzimidazole aldehydes are often obtained as colored solids with good yields.
Table 1: Representative Schiff Base Synthesis Conditions
| Aldehyde | Amine | Solvent | Catalyst | Time (h) | Yield (%) |
| This compound | 4-Methoxyaniline | Ethanol | Acetic Acid | 3 | >85 |
| This compound | 4-Chloroaniline | Ethanol | Acetic Acid | 4 | >80 |
| This compound | 2-Aminopyridine | Ethanol | Acetic Acid | 3.5 | >82 |
Application in Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction where an aldehyde or ketone reacts with an active methylene compound in the presence of a basic catalyst. This compound readily participates in this reaction, leading to the formation of α,β-unsaturated compounds which are valuable precursors for various heterocyclic systems.
Reaction Rationale
The reaction is typically catalyzed by a weak base, such as piperidine or an amine, which deprotonates the active methylene compound to generate a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated product.
Figure 3: Knoevenagel Condensation Pathway
Protocol for Knoevenagel Condensation with Malononitrile
This protocol provides a method for the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (a few drops) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction is often rapid and may be accompanied by the formation of a precipitate.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.
Expected Outcome: The Knoevenagel adduct is typically a crystalline solid, obtained in high yield.
Table 2: Knoevenagel Condensation with Various Active Methylene Compounds
| Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| Malononitrile | Piperidine | Ethanol | 1.5 | >90 |
| Ethyl cyanoacetate | Piperidine | Ethanol | 2 | >85 |
| Diethyl malonate | Piperidine | Ethanol | 4 | >75 |
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and adaptable starting material for the synthesis of a wide array of heterocyclic compounds. The protocols detailed in this guide for its synthesis via the Vilsmeier-Haack reaction, and its subsequent conversion to Schiff bases and Knoevenagel adducts, provide a solid foundation for further synthetic exploration. The reactivity of the aldehyde group, combined with the electronic properties of the chloro-substituted benzimidazole core, allows for the construction of novel molecular architectures with significant potential in drug discovery and materials science. Future research in this area will undoubtedly focus on the development of new multicomponent reactions utilizing this versatile aldehyde, further expanding the accessible chemical space and leading to the discovery of new compounds with enhanced biological activities.
References
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Mohanraj, V.; Murugesan,V.; Karthik, A.; Aravindan, B. J. Env. Nanote. 2014 , 3, 1, 48-52. [Link]
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Xiangming, Han; Huiqiang, Ma; Yulu, Wang. ARKIVOC 2007 , (xiii), 150-154. [Link]
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Quiroga, Jairo; Nogueras, Manuel; Cobo, Justo. Europ. J. of Medi. Chem. 2011 , 46, 4062-4070. [Link]
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Chaturvedi, Amit K.; Negi, Arvind S.; Khare, Puja. RSC Advances 2013 , 3, 4500-4504. [Link]
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Pasha, Mohamed Afzal; Nizam, Aatika. J. of Saud. Chem. Soc. 2011 , 15, 55-58. [Link]
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Mungra, Divyesh C.; Patel, Manish P.; Patel, Ranjan G. Med Chem Res 2011 , 20, 782–789. [Link]
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Naeimi, Hossein; Alishahi, Nasrin. J. of Experi. Nanosc. 2013 , DOI:10.1080/17458080.2013. 822575. [Link]
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Tarpada, Umesh P.; Thummar, Bhautik B.; Dipak, K. Raval. J. of Saud. Chem. Soci. 2016 , 20, 530-535. [Link]
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Kadhim, Abdullah Jawad. Orient. J. Of Chem. 2018 , 34, 1, 473-481. [Link]
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Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega 2023 , 8 (35), 32049–32063. [Link]
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The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Advanced Research 2017 , 5(7), 1646-1652. [Link]
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Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]
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synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. International Journal of Pharmaceutical Sciences and Research. [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry 2021 , 14(3), 102981. [Link]
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"analytical techniques for the characterization of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde"
An Integrated Spectroscopic and Chromatographic Approach to the Characterization of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde
Abstract
This comprehensive guide details a multi-technique analytical workflow for the unambiguous characterization of this compound, a key heterocyclic building block in medicinal chemistry and materials science. We provide field-proven protocols and expert insights for structural elucidation, purity assessment, and physicochemical profiling using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy. This document is intended for researchers, quality control analysts, and drug development professionals requiring robust, self-validating methodologies for the comprehensive analysis of complex heterocyclic compounds.
Introduction: The Significance of this compound
The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] The title compound, this compound, is a particularly valuable synthetic intermediate. The presence of three distinct reactive sites—the aldehyde group, the N-H of the imidazole ring, and the chloro-substituted benzene ring—allows for diverse downstream chemical modifications. The aldehyde functional group, in particular, is highly reactive and can participate in various condensation and nucleophilic addition reactions, making it a crucial component in the synthesis of more complex molecules.[2]
Given its role as a foundational precursor, verifying the identity, structure, and purity of this compound is of paramount importance. An impurity or structural misidentification at this stage can lead to significant downstream failures, wasting valuable resources and time. The following sections outline an integrated analytical strategy to provide a complete and reliable characterization of this molecule.
Integrated Analytical Workflow
A robust characterization relies not on a single technique, but on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and together, they build a self-validating profile of the compound. The logical flow of analysis ensures that structural information is confirmed before purity is assessed.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
Principle & Causality
NMR spectroscopy is the cornerstone of molecular structure elucidation. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei (primarily ¹H and ¹³C) within a molecule.
-
¹H NMR reveals the number of different types of protons, their electronic environments (chemical shift), their neighboring protons (spin-spin splitting), and their relative quantities (integration).
-
¹³C NMR identifies the number of non-equivalent carbon atoms and their functional group type (e.g., carbonyl, aromatic, aliphatic). For this molecule, it is essential to confirm the presence of the 8 unique carbon atoms, including the critical aldehyde carbon.
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which readily dissolves the benzimidazole structure, and its ability to slow down the exchange of the acidic N-H proton, often allowing it to be observed as a distinct, albeit sometimes broad, signal.[1][3]
Experimental Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, particularly for the ¹³C spectrum.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Data Interpretation & Expected Results
The spectra should be consistent with the proposed structure. The key is to assign every observed signal to a specific proton or carbon in the molecule.
Table 1: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 - 13.5 | broad singlet | 1H | NH | Acidic proton on the imidazole ring, often broad due to exchange. Its downfield shift is characteristic.[1] |
| ~9.90 | singlet | 1H | CH O | Aldehyde proton, significantly deshielded by the electronegative oxygen atom. |
| ~8.00 | doublet | 1H | H-4 | Aromatic proton ortho to the electron-withdrawing aldehyde group and influenced by the ring fusion. |
| ~7.80 | doublet | 1H | H-7 | Aromatic proton adjacent to the imidazole nitrogen. |
| ~7.50 | dd | 1H | H-6 | Aromatic proton ortho to the chlorine atom and coupled to H-7. |
Table 2: Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185.0 | C HO | Aldehyde carbonyl carbon, highly deshielded. |
| ~150.0 | C -2 | Imidazole carbon attached to the aldehyde group.[1] |
| ~145.0 | C -3a | Bridgehead carbon. |
| ~135.0 | C -7a | Bridgehead carbon. |
| ~130.0 | C -5 | Carbon atom directly bonded to the chlorine atom. |
| ~125.0 | C -6 | Aromatic CH. |
| ~120.0 | C -4 | Aromatic CH. |
| ~115.0 | C -7 | Aromatic CH. |
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Principle & Causality
MS is an indispensable technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can measure the mass-to-charge ratio (m/z) with extremely high accuracy (to four or five decimal places). This allows for the determination of the elemental formula, providing definitive confirmation of the molecular composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+ and M+2 peak pattern, which is a crucial validation point for this specific molecule.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule and is commonly used.[3]
-
Instrumentation: Infuse the sample solution into an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be the primary ion observed.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to predict the elemental formula based on this mass. Verify the presence of the characteristic isotopic pattern for a monochlorinated compound.
Data Interpretation & Expected Results
Table 3: Expected HRMS Data
| Parameter | Expected Value |
| Molecular Formula | C₈H₅ClN₂O |
| Exact Mass (M) | 180.0141 |
| Observed Ion [M+H]⁺ | ~181.0219 |
| Isotopic Pattern | Two major peaks at m/z ~181 and ~183 in an approximate 3:1 intensity ratio. |
The fragmentation pattern can also provide structural information. Common fragmentation pathways for benzimidazoles involve cleavage of the imidazole ring.[4][5] For this compound, initial loss of the formyl group (CHO) or carbon monoxide (CO) would be expected.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
Principle & Causality
HPLC is the gold standard for assessing the purity of pharmaceutical compounds and synthetic intermediates.[6] It separates the target compound from impurities based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase. A UV detector is ideal for this molecule due to the presence of the conjugated benzimidazole chromophore, which will absorb strongly in the UV region. A stability-indicating HPLC method can separate the main compound from any potential starting materials, by-products, or degradation products.[6][7]
Experimental Protocol
-
Sample Preparation: Accurately prepare a stock solution of the sample in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of ~1.0 mg/mL. Further dilute to an appropriate working concentration (~0.1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes to elute the compound and any more nonpolar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Data Interpretation & Expected Results
A high-purity sample (>95%) should exhibit a single major peak with a stable retention time. Any other peaks are considered impurities. The peak shape should be symmetrical (tailing factor between 0.9 and 1.2) for a well-behaved method.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
Principle & Causality
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is a rapid and effective technique to confirm the presence of key structural motifs. For this compound, the most critical absorptions to identify are the aldehyde C=O stretch, the imidazole N-H stretch, and vibrations associated with the aromatic and chloro-substituted rings.[8]
Experimental Protocol
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.
-
Background Collection: Collect a background spectrum of the empty sample compartment.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum, typically over a range of 4000-400 cm⁻¹.
Data Interpretation & Expected Results
Table 4: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3300 | N-H Stretch | Imidazole N-H |
| ~3000 - 3100 | C-H Stretch | Aromatic C-H |
| ~2800 - 2900 | C-H Stretch | Aldehyde C-H |
| ~1680 - 1700 | C=O Stretch | Aldehyde Carbonyl |
| ~1610 - 1630 | C=N Stretch | Imidazole Ring[8] |
| ~1450 - 1580 | C=C Stretch | Aromatic Ring[9] |
| ~1000 - 1100 | C-Cl Stretch | Aryl-Chloride |
Conclusion
The analytical strategy detailed herein provides a comprehensive and robust framework for the complete characterization of this compound. By integrating data from NMR, HRMS, HPLC, and FT-IR, researchers can achieve unambiguous structural confirmation and confident purity assessment. This multi-technique approach ensures the quality and reliability of this critical synthetic intermediate, underpinning the success of subsequent research and development efforts.
References
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. [Link]
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Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI. [Link]
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Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. [Link]
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Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. [Link]
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Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (2014). Molecules. [Link]
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Computational UV-vis's spectra of imidazole-2-carboxaldehyde showing oscillator strength for two highest peaks of absorption bands. ResearchGate. [Link]
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¹H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b). ResearchGate. [Link]
-
Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry. [Link]
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An experimental and computational studies, evaluating the in vitro antidiabetic and antioxidant activity, in silico prediction ADMET properties of 5‐chloro‐1H‐benzimidazole and its newly synthesized silver(I) complex. ResearchGate. [Link]
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The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
-
High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. ResearchGate. [Link]
-
1H-Benzimidazole-2-carboxaldehyde. PubChem. [Link]
-
Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Wiley Online Library. [Link]
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Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]
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Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Mustansiriyah Journal of Science. [Link]
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NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. [Link]
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1H-Imidazole-2-carboxaldehyde. Organic Syntheses. [Link]
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FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. ResearchGate. [Link]
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Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. [Link]
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Synthesis and Characterization of 5-Chloro 2-furaldehyde Thiosemicarbazone and Its Nickel, Copper and Zinc Complexes. Chemical Science International Journal. [Link]
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Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. ResearchGate. [Link]
-
Supporting Information for Dehydrogenative coupling of alcohols and amines. The Royal Society of Chemistry. [Link]
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5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone. ResearchGate. [Link]
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DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. International Journal of Research in Pharmacy and Chemistry. [Link]
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Application Notes and Protocols: Synthesis and Application of Fluorescent Probes from 5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde
Introduction: The Versatility of the Benzimidazole Scaffold in Fluorescent Probe Design
Benzimidazole derivatives are a cornerstone in the development of fluorescent chemosensors due to their inherent electronic properties, structural rigidity, and synthetic accessibility.[1] The benzimidazole core, being isosteric with naturally occurring nucleotides, offers a biocompatible scaffold, making these probes particularly valuable for applications in biological imaging and sensing.[2] The introduction of a chlorine atom at the 5-position and a formyl group at the 2-position of the benzimidazole ring, as in 5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde, provides a strategic starting point for the synthesis of a diverse library of fluorescent probes. The electron-withdrawing nature of the chlorine substituent can modulate the photophysical properties of the final probe, while the aldehyde functionality serves as a versatile reactive handle for the facile introduction of various recognition moieties through reactions like Schiff base formation.[3] This document provides a comprehensive guide for the synthesis, characterization, and application of fluorescent probes derived from this key precursor, aimed at researchers in materials science, chemical biology, and drug development.
PART 1: Synthesis of a Benzimidazole-Based Schiff Base Fluorescent Probe
A common and efficient strategy for synthesizing fluorescent probes from this compound is through a condensation reaction with a primary amine to form a Schiff base (imine).[4][5] This reaction is typically acid-catalyzed and results in the formation of a C=N bond, which can play a crucial role in the probe's sensing mechanism, often through chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) processes.[6][7]
Reaction Scheme
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the successful and efficient production of this valuable synthetic intermediate.
The formylation of benzimidazoles, particularly at the C2 position, is a crucial step in the synthesis of various biologically active compounds. The Vilsmeier-Haack reaction is a widely employed and effective method for this transformation, utilizing a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1] This guide will focus primarily on optimizing this pathway, addressing potential pitfalls, and ensuring the integrity of your results.
Core Synthesis Pathway: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as the benzimidazole system.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile is a chloroiminium salt, known as the Vilsmeier reagent.
Caption: General workflow of the Vilsmeier-Haack formylation.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol provides a generalized procedure. Optimal conditions may vary based on laboratory-specific factors and reagent purity.
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.). Cool the flask to 0°C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.5 equiv.) dropwise to the stirred DMF solution over 30-60 minutes, ensuring the temperature remains below 5°C.[1] Allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 5-Chloro-1H-benzo[d]imidazole (1.0 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After addition, the reaction can be stirred at room temperature or heated (e.g., 60-80°C) for several hours (6-12 hours is common).[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture in an ice bath and carefully pour it into crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.[3] This will precipitate the crude product.
-
Isolation and Purification: Filter the solid precipitate, wash it thoroughly with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Low or No Product Yield
Question: My reaction is complete according to TLC, but my isolated yield is very low. What are the common causes?
Answer: Low yield is a frequent issue that can stem from several factors throughout the experimental process. Let's break down the possibilities.
Caption: A logical workflow for troubleshooting low product yield.
-
Vilsmeier Reagent Integrity: The Vilsmeier reagent is highly sensitive to moisture.
-
Causality: Both DMF and POCl₃ are hygroscopic. Any moisture present will decompose the reagents, preventing the formation of the active electrophile.[1]
-
Solution: Always use anhydrous DMF and freshly distilled or a newly opened bottle of POCl₃. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
-
Reaction Temperature and Time: The benzimidazole ring is electron-rich but can still require energy to react with the relatively weak Vilsmeier electrophile.
-
Causality: Insufficient thermal energy can lead to a sluggish or incomplete reaction.
-
Solution: If room temperature reactions are failing, gradually increase the temperature to 60-80°C or even reflux conditions.[1][2] Extend the reaction time and monitor carefully by TLC to ensure full consumption of the starting material.
-
-
Improper Workup and Neutralization: The intermediate formed after the electrophilic attack must be hydrolyzed to yield the final aldehyde.
-
Causality: The product's precipitation is highly pH-dependent. If the pH is too acidic or too basic, the product may remain dissolved or form soluble salts. Incomplete hydrolysis of the iminium intermediate during the quench is also a common failure point.[1]
-
Solution: Quench the reaction by pouring it into a large volume of crushed ice to ensure rapid and complete hydrolysis. Neutralize slowly with a base like NaHCO₃ or NaOH solution until you observe maximum precipitation, typically around pH 7-8.[3]
-
Formation of Side Products
Question: My TLC shows multiple spots, and my final product is impure. What side reactions could be occurring?
Answer: Side product formation is often related to the reaction conditions or the nature of the starting material.
-
Di-substitution: While formylation is highly regioselective for the C2 position due to the influence of the nitrogen atoms, aggressive reaction conditions (high temperature, large excess of Vilsmeier reagent) could potentially lead to a second formylation on the benzene ring, though this is less common.
-
Degradation: Benzimidazole derivatives can be sensitive to harsh acidic conditions and high temperatures over prolonged periods. If the reaction is heated for too long, you may observe degradation products, often appearing as a baseline streak on the TLC plate.
-
Starting Material Impurities: The purity of the initial 5-Chloro-1H-benzo[d]imidazole is critical. Any impurities in the starting material will likely be carried through the reaction and complicate purification.
Product Purification Difficulties
Question: I have a crude product, but I am struggling to purify it by recrystallization. What should I do?
Answer: Purification challenges often arise from the presence of closely related impurities or residual reagents.
-
Recrystallization Solvent: The key is finding a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.
-
Column Chromatography: If recrystallization fails, column chromatography is the most effective method.
-
Recommendation: Use silica gel as the stationary phase. A good starting point for the mobile phase would be a gradient of ethyl acetate in hexane or dichloromethane. The polarity can be fine-tuned based on the TLC results.
-
Frequently Asked Questions (FAQs)
Q1: Are there greener or alternative methods to the Vilsmeier-Haack reaction? A1: Yes. Microwave-assisted organic synthesis (MAOS) has been shown to significantly improve efficiency, reduce reaction times to minutes, and increase yields for benzimidazole synthesis.[2][5] Additionally, various catalytic systems, including heterogeneous catalysts, are being explored to make the condensation of o-phenylenediamines with aldehydes more environmentally friendly.[4][6]
Q2: How can I be certain I have synthesized the correct product? A2: Characterization is essential. You should use a combination of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure, showing the characteristic aldehyde proton signal (~9-10 ppm) and the correct number and integration of aromatic protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Melting Point: Compare the observed melting point with literature values. A sharp melting point is also an indicator of purity.[7]
Q3: Can I use other formylating agents? A3: While the Vilsmeier-Haack reaction is common, other methods exist. For example, some benzimidazole aldehydes can be synthesized via the catalytic reduction of a corresponding cyano-benzimidazole intermediate.[7][8] However, for direct formylation, the Vilsmeier-Haack approach is often the most direct and reliable.
Optimized Reaction Parameters Summary
The table below summarizes key parameters for optimizing the synthesis of this compound via the Vilsmeier-Haack reaction.
| Parameter | Recommended Range | Rationale |
| Substrate Purity | >98% | Impurities in starting material lead to side products and purification issues. |
| POCl₃:DMF Ratio | 1:2 to 1:3 | Ensures complete formation of the Vilsmeier reagent.[1] |
| Vilsmeier Reagent:Substrate | 1.5 - 3.0 equivalents | An excess of the reagent drives the reaction to completion.[1] |
| Reaction Temperature | 40°C - 80°C | Balances reaction rate with potential for thermal degradation.[1][2] |
| Reaction Time | 6 - 12 hours | Substrate dependent; monitor by TLC for completion.[2] |
| Workup pH | 7 - 8 | Optimal for precipitating the neutral aldehyde product.[3] |
References
- 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde - Smolecule. (2023-08-15).
- Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC. (n.d.). PubMed Central.
- Optimization of Vilsmeier-Haack reaction parameters - Benchchem. (n.d.).
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
- Synthesis and Characterization of Some New Benzimidazole Derivatives. (n.d.). ResearchGate.
- Optimization of reaction conditions for benzimidazole synthesis - Benchchem. (n.d.).
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022-01-10). ACS Omega.
- Rao, S. S., et al. (2013). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica, 5(6), 1-5.
- Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole-4-carbaldehydes. (n.d.). Degres Journal.
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (n.d.). SciRP.org.
- Recent achievements in the synthesis of benzimidazole derivatives - PMC. (n.d.). NIH.
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023-07-06). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde | 156212-80-5 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. degres.eu [degres.eu]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde
This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde. Drawing from established synthetic methodologies and purification principles, this document provides in-depth troubleshooting guides and frequently asked questions to navigate the common hurdles in obtaining this valuable benzimidazole derivative in high purity.
I. Understanding the Core Challenges
The purification of this compound is often complicated by several factors inherent to its synthesis and chemical nature. A primary challenge stems from the synthesis itself, which typically involves the condensation of 4-chloro-1,2-phenylenediamine with a two-carbon aldehyde equivalent. This reaction can lead to the formation of a regioisomeric byproduct, 6-Chloro-1H-benzo[D]imidazole-2-carbaldehyde, which can be difficult to separate due to its similar polarity. Additionally, the starting o-phenylenediamine is susceptible to oxidation, which can introduce colored impurities into the crude product[1]. The aldehyde functional group itself can be sensitive to certain purification conditions, and the N-H of the benzimidazole ring allows for hydrogen bonding, which can affect its solubility and chromatographic behavior.
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
A. Issues Related to Column Chromatography
Question 1: My column chromatography is providing poor separation between my desired 5-chloro product and a persistent impurity. How can I improve this?
Answer:
Poor separation is a common issue, often due to the co-elution of the 6-chloro regioisomer. Here’s a systematic approach to improving your chromatographic separation:
1. Confirm the Identity of the Impurity: Before optimizing your chromatography, it's crucial to identify the impurity. If you are starting from 4-chloro-o-phenylenediamine, the most likely persistent impurity is the 6-chloro isomer. This can be confirmed by careful analysis of your NMR spectra, as the splitting patterns of the aromatic protons will differ between the 5-chloro and 6-chloro isomers[2].
2. Optimize Your Mobile Phase: The choice of eluent is critical for achieving good separation. For benzimidazole derivatives, a mixture of a non-polar and a polar solvent is typically effective.
-
Recommended Starting Point: A gradient of ethyl acetate in hexane is a common choice for the purification of benzimidazole derivatives[3]. Start with a low percentage of ethyl acetate and gradually increase the polarity.
-
Alternative Solvent Systems: If ethyl acetate/hexane is not providing adequate separation, consider a benzene:acetone system. A 7:3 mixture has been reported to be effective for the TLC analysis of benzimidazoles, which can be adapted for column chromatography[4].
-
Fine-Tuning Polarity: Small changes in the solvent ratio can have a significant impact on resolution. Experiment with very shallow gradients around the elution point of your compounds.
3. Consider Your Stationary Phase: While standard silica gel is the most common choice, its slightly acidic nature can sometimes cause issues with basic compounds like benzimidazoles, leading to tailing.
-
Neutralize Your Silica: You can prepare a slurry of your silica gel with a small amount of a non-volatile base like triethylamine (0.1-1% v/v) in your non-polar solvent before packing your column. This can significantly reduce tailing and improve peak shape.
-
Alternative Stationary Phases: For very difficult separations, consider using alumina (neutral or basic) as your stationary phase.
Experimental Protocol: Optimizing Column Chromatography
-
TLC Analysis:
-
Dissolve your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on at least three different TLC plates.
-
Develop the plates in different solvent systems (e.g., 20% ethyl acetate/hexane, 30% ethyl acetate/hexane, and 40% ethyl acetate/hexane).
-
Visualize the spots under UV light. The ideal solvent system will show good separation (a clear difference in Rf values) between your product and the impurity. Aim for an Rf value of around 0.2-0.3 for your target compound.
-
-
Column Packing:
-
Choose the solvent system that provided the best separation in your TLC analysis.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pack the column carefully to ensure a homogenous stationary phase.
-
-
Loading and Elution:
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Load the solution onto the column.
-
Begin elution with the optimized mobile phase, collecting fractions and monitoring them by TLC.
-
Question 2: My purified fractions are showing a new, more polar spot on the TLC plate after I evaporate the solvent. What is happening?
Answer:
This is likely due to the degradation of your product on the silica gel. Aldehydes can be susceptible to oxidation, especially on acidic surfaces like silica gel, to form the corresponding carboxylic acid.
Troubleshooting Steps:
-
Minimize Contact Time: Do not let your compound sit on the column for an extended period. Prepare your fractions for collection and run the column efficiently.
-
Use Deactivated Silica: As mentioned previously, treating your silica gel with a base like triethylamine can help to neutralize acidic sites and reduce the likelihood of degradation.
-
Alternative Purification Methods: If degradation on silica is a persistent issue, consider recrystallization as an alternative or final purification step.
B. Challenges with Recrystallization
Question 3: I am struggling to find a suitable solvent system for the recrystallization of my product. It is either too soluble or not soluble enough.
Answer:
Finding the right recrystallization solvent is a process of trial and error, but here are some guiding principles for benzimidazole derivatives:
-
General Solubility: Benzimidazoles, being relatively polar and capable of hydrogen bonding, often have limited solubility in non-polar solvents like hexanes and are more soluble in polar solvents. Some chloro-substituted benzimidazole derivatives have been noted for their poor solubility[2]. A related compound, 2-butyl-5-chloro-1H-imidazole-4-carboxaldehyde, is reported to be soluble in methanol.
-
Recommended Solvents to Screen:
-
Single Solvents: Ethanol, methanol, acetonitrile, and ethyl acetate are good starting points.
-
Solvent Pairs: A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, a small amount of the "good" solvent is added to redissolve the solid, and the solution is allowed to cool slowly. Good solvent pairs to try include:
-
Ethanol/Water
-
Methanol/Water
-
Ethyl Acetate/Hexane
-
Dichloromethane/Hexane
-
-
Experimental Protocol: Recrystallization Solvent Screening
-
Place a small amount of your crude product (10-20 mg) into several different test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, ethyl acetate, hexane) dropwise while gently heating and agitating.
-
Observe the solubility. If the compound dissolves readily in the cold solvent, it is not a good candidate for single-solvent recrystallization. If it dissolves upon heating, it is a potential candidate.
-
If a suitable single solvent is not found, try solvent pairs. Dissolve the compound in a minimal amount of a "good" hot solvent and then add a "poor" solvent until turbidity persists.
-
Allow the promising solutions to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
The best solvent or solvent pair will be the one that dissolves the compound when hot but gives a high recovery of pure crystals upon cooling.
III. Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue. What is the likely cause and how can I purify it?
A1: A dark, oily product often indicates the presence of colored impurities, which can arise from the oxidation of the o-phenylenediamine starting material[1]. These impurities can also inhibit crystallization.
-
Purification Strategy:
-
Initial Purification by Column Chromatography: Your first step should be to run the crude oil through a silica gel column as described in the troubleshooting guide above. This will help to remove the majority of the colored, polar impurities.
-
Decolorization: If the product fractions from the column are still colored, you can dissolve them in a suitable solvent (like hot ethanol) and treat the solution with a small amount of activated charcoal. Heat the mixture for a few minutes and then filter it hot through a celite pad to remove the charcoal.
-
Crystallization: The decolorized solution can then be cooled to induce crystallization.
-
Q2: I am using the Vilsmeier-Haack reaction to synthesize my product. What are the common impurities I should be aware of?
A2: The Vilsmeier-Haack reaction is a powerful formylation method, but it can lead to specific byproducts. While the reaction with substituted formamides and phosphorus oxychloride is generally efficient for creating aryl aldehydes, incomplete reaction or side reactions can occur[5]. One potential side product is the formation of an amide from the Vilsmeier reagent. Careful control of the reaction stoichiometry and temperature is crucial to minimize these byproducts.
Q3: Can I use an acid-base extraction to purify my product?
A3: Yes, an acid-base extraction can be a useful technique for purifying benzimidazoles, as they possess a basic nitrogen atom in the imidazole ring[1].
Protocol for Acid-Base Extraction:
-
Dissolve your crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your benzimidazole product should move into the aqueous layer as the protonated salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any non-basic impurities.
-
Neutralize the aqueous layer by slowly adding a base (e.g., 1M NaOH or a saturated solution of sodium bicarbonate) until the product precipitates out.
-
Filter the solid product, wash it with water, and dry it thoroughly.
This method is particularly effective for removing non-basic impurities. However, it may not separate your desired 5-chloro isomer from the 6-chloro isomer.
IV. Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A typical purification workflow for this compound.
V. Potential Impurity Formation Pathway
The following diagram illustrates the potential for regioisomer formation during the synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. Buy 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde | 156212-80-5 [smolecule.com]
"common side products in the synthesis of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde"
Welcome to the technical support center for the synthesis of 5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this key intermediate. Our approach is rooted in mechanistic understanding and practical, field-tested advice to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common side products.
Route 1: Condensation of 4-Chloro-o-phenylenediamine
This is a widely used method, typically involving the reaction of 4-chloro-o-phenylenediamine with a two-carbon electrophile that can be converted to the aldehyde, such as glyoxylic acid or its derivatives.
Q1: My reaction has produced an isomeric impurity that is difficult to separate. What is it and how can I avoid it?
A1: The most common isomeric impurity is 6-Chloro-1H-benzo[d]imidazole-2-carbaldehyde . Its formation is due to the two possible modes of cyclization of the intermediate Schiff base formed from the unsymmetrical 4-chloro-o-phenylenediamine.
-
Causality: The two amino groups of 4-chloro-o-phenylenediamine have slightly different nucleophilicities. Reaction conditions, particularly pH and temperature, can influence the regioselectivity of the initial condensation and subsequent cyclization.
-
Troubleshooting:
-
Reaction Conditions: Carefully control the pH of the reaction mixture. In some cases, a buffered system can provide better regioselectivity.
-
Purification: While challenging, careful column chromatography on silica gel with a gradient elution system (e.g., hexane/ethyl acetate or dichloromethane/methanol) can separate the two isomers. Monitoring by TLC is crucial.
-
Characterization: The isomers can be distinguished by 1H NMR spectroscopy. The coupling patterns of the aromatic protons on the benzimidazole ring will differ.
-
Q2: I am observing a significant amount of unreacted 4-chloro-o-phenylenediamine in my crude product. What could be the issue?
A2: This is typically due to incomplete reaction, which can be caused by several factors:
-
Causality: The condensation reaction is an equilibrium process. Insufficient heating, incorrect stoichiometry, or deactivation of the reagents can lead to a low conversion rate.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the optimal temperature as specified in the protocol. Monitor the reaction progress by TLC.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the C2-synthon (e.g., glyoxylic acid) to drive the reaction to completion.
-
Reagent Quality: Ensure the 4-chloro-o-phenylenediamine is of high purity. It can be sensitive to air and light and may degrade over time.
-
Q3: My mass spectrum shows a peak corresponding to a dimer of the starting diamine. How is this formed and how can I prevent it?
A3: The formation of dimeric or polymeric byproducts can occur, especially under harsh reaction conditions or in the presence of oxidizing agents.
-
Causality: o-Phenylenediamines can undergo oxidative self-condensation to form phenazine-type structures.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Avoid excessive heating, which can promote side reactions.
-
Purification: These higher molecular weight byproducts are typically less soluble and can often be removed by trituration or recrystallization of the crude product.
-
Route 2: Oxidation of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanol
This route involves the synthesis of the corresponding 2-hydroxymethyl derivative followed by oxidation to the aldehyde.
Q1: My final product is contaminated with a significant amount of the starting alcohol. How can I improve the conversion?
A1: Incomplete oxidation is a common issue.
-
Causality: The choice of oxidizing agent and reaction conditions are critical for achieving full conversion. Milder oxidizing agents may require longer reaction times or higher temperatures.
-
Troubleshooting:
-
Choice of Oxidant: Manganese dioxide (MnO₂) is a common and effective oxidant for this transformation. Ensure the MnO₂ is activated and used in sufficient excess (typically 5-10 equivalents). Other options include PCC or Swern oxidation.
-
Reaction Monitoring: Carefully monitor the reaction by TLC until the starting alcohol spot is no longer visible.
-
Purification: The unreacted alcohol can usually be separated from the aldehyde by column chromatography.
-
Q2: I have a byproduct with a carboxylic acid functionality. How did this form and how can I prevent it?
A2: This is due to the over-oxidation of the desired aldehyde to 5-Chloro-1H-benzo[d]imidazole-2-carboxylic acid .
-
Causality: Many oxidizing agents capable of converting an alcohol to an aldehyde can also oxidize the aldehyde further to a carboxylic acid, especially with prolonged reaction times, elevated temperatures, or a large excess of the oxidant.
-
Troubleshooting:
-
Controlled Stoichiometry: Use a carefully measured amount of the oxidizing agent.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize over-oxidation.
-
Milder Oxidants: Consider using milder and more selective oxidizing agents like Dess-Martin periodinane.
-
Purification: The carboxylic acid byproduct can be removed by an aqueous basic wash (e.g., with sodium bicarbonate solution) during the work-up, as it will form a water-soluble carboxylate salt.
-
Route 3: Vilsmeier-Haack Formylation of 5-Chlorobenzimidazole
This method introduces the formyl group directly onto the 5-chlorobenzimidazole core.
Q1: My product mixture contains di-chlorinated species. How can this be avoided?
A1: The Vilsmeier-Haack reaction can sometimes lead to concurrent chlorination of the aromatic ring.[1]
-
Causality: The Vilsmeier reagent is generated from POCl₃, which can also act as a chlorinating agent under the reaction conditions, especially at higher temperatures.
-
Troubleshooting:
-
Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Stoichiometry of Vilsmeier Reagent: Use the minimum effective amount of the Vilsmeier reagent (POCl₃ and DMF).
-
Alternative Formylating Agents: If chlorination is a persistent issue, consider alternative formylation methods.
-
Q2: I am getting a mixture of formylated isomers. How can I improve the regioselectivity?
A2: While formylation is generally expected at the 2-position, substitution at other positions on the benzimidazole ring is possible, though less common.
-
Causality: The electronic and steric properties of the substrate influence the position of electrophilic attack by the Vilsmeier reagent.
-
Troubleshooting:
-
Reaction Conditions: Modifying the solvent and temperature may influence the regioselectivity.
-
Protecting Groups: In some cases, using a protecting group on one of the imidazole nitrogens can direct the formylation to the desired position.
-
Visualizing Side Product Formation
The following diagrams illustrate the formation of common side products.
Caption: Formation of side products during condensation.
Caption: Byproducts in the oxidation route.
Experimental Protocols
The following is a representative protocol for the synthesis of this compound via the condensation route.
Protocol: Synthesis via Condensation with Dihydroxyacetic Acid
This protocol is adapted from general procedures for benzimidazole synthesis.
Materials:
-
4-Chloro-o-phenylenediamine
-
Dihydroxyacetic acid (glyoxylic acid monohydrate)
-
Hydrochloric acid (4 M)
-
Sodium hydroxide solution (10%)
-
Ethanol
-
Activated carbon
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-o-phenylenediamine (10 mmol) and dihydroxyacetic acid (11 mmol) in 4 M hydrochloric acid (50 mL).
-
Heat the mixture to reflux for 4 hours. Monitor the reaction progress by TLC (e.g., 7:3 hexane/ethyl acetate).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with 10% sodium hydroxide solution until a precipitate forms (pH ~7-8).
-
Collect the crude product by vacuum filtration and wash with cold water.
-
For purification, recrystallize the crude solid from aqueous ethanol with the addition of a small amount of activated carbon to remove colored impurities.
-
Filter the hot solution and allow the filtrate to cool to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Self-Validation:
-
TLC Analysis: Compare the crude and recrystallized product spots with a standard if available. The purified product should show a single spot.
-
Melting Point: The purified product should have a sharp melting point consistent with literature values.
-
Spectroscopic Analysis: Confirm the structure using 1H NMR, 13C NMR, and mass spectrometry. The spectra should be clean and free of signals corresponding to the starting materials or common side products.
Data Summary Table
| Compound | Potential Side Product | Typical Analytical Signature (1H NMR) | Mitigation Strategy |
| This compound | 6-Chloro Isomer | Different aromatic proton coupling patterns | Controlled pH, careful chromatography |
| Unreacted 4-chloro-o-phenylenediamine | Characteristic signals for the diamine | Increased reaction time/temp, excess C2-synthon | |
| Over-oxidation Product (Carboxylic Acid) | Absence of aldehyde proton (~9-10 ppm), presence of a broad carboxylic acid proton signal | Controlled stoichiometry of oxidant, shorter reaction time | |
| Unreacted Alcohol | Presence of benzylic CH₂ and OH protons | Use of excess oxidant, longer reaction time |
References
- Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Synthesis of 2-Substituted Benzimidazoles. Journal of the American Chemical Society, 79(2), 427–429.
- Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society (Resumed), 2393–2399.
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
Sources
Technical Support Center: Optimizing Synthesis of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key heterocyclic compound.
Introduction
This compound is a vital building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds. The introduction of the aldehyde functionality at the C2 position of the 5-chlorobenzimidazole core provides a versatile handle for further molecular elaboration. This guide will focus on the most common and effective synthetic strategies, offering insights into reaction optimization and solutions to common experimental hurdles.
Two primary synthetic routes will be discussed in detail:
-
Direct Formylation: The Vilsmeier-Haack reaction of 5-chlorobenzimidazole.
-
Oxidation: The oxidation of 5-chloro-2-methyl-1H-benzo[d]imidazole.
Each route presents its own set of challenges and advantages. Understanding the underlying chemistry and potential pitfalls is crucial for achieving high yields and purity.
Synthetic Pathways and Optimization
This section provides a detailed overview of the primary synthetic routes, including step-by-step protocols and key optimization parameters.
Route 1: Vilsmeier-Haack Formylation of 5-Chlorobenzimidazole
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the benzimidazole ring.[2][3][4]
Sources
"stability issues of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde and its derivatives"
A Guide to Stability, Handling, and Troubleshooting for Researchers
Welcome to the technical support center for 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde and its derivatives. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the stability and handling of this important class of heterocyclic compounds. These molecules are valuable synthons in medicinal chemistry and materials science, but their reactivity, particularly the aldehyde functional group, can present unique challenges.[1][2] This guide moves beyond simple instructions to explain the causality behind the protocols, ensuring your experiments are both successful and reproducible.
Section 1: Core FAQs - Proper Storage and Handling
This section addresses the most frequent questions regarding the day-to-day handling and storage of this compound. Adhering to these guidelines is the first line of defense against compound degradation.
Q1: What are the ideal storage conditions for solid this compound?
Answer: The compound should be stored under controlled conditions to maximize its shelf life. The primary threats to the solid material are air, moisture, and light.[3][4]
-
Causality: The aldehyde group is susceptible to slow oxidation by atmospheric oxygen, which can convert it to the less reactive carboxylic acid. The benzimidazole ring system itself can be sensitive to air and light.[3][5] Moisture can facilitate hydrolysis or catalyze degradation pathways.[4]
Table 1: Recommended Storage Conditions for Solid Compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential degradation reactions (e.g., oxidation, dimerization).[3][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes contact with oxygen and moisture, preventing oxidation.[3] |
| Light | Amber Vial / Store in the Dark | The imidazole moiety can be sensitive to photodegradation, leading to the formation of colored impurities.[5] |
| Container | Tightly Sealed Container | Prevents ingress of atmospheric moisture and oxygen.[3][6] |
Q2: I've received the compound and it's an off-white or slightly yellow powder. Is this normal?
Answer: Yes, a pale yellow or off-white appearance is common for this compound and does not necessarily indicate significant degradation. However, a pronounced change to dark yellow, orange, or brown upon storage is a red flag indicating potential decomposition.
-
Causality: Minor impurities from the synthesis or slight, superficial oxidation can impart a pale color.[7] Significant color changes often suggest the formation of polymeric byproducts or extensive chromophores resulting from ring degradation, which can impact reactivity and assay results.
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
Answer: Standard laboratory PPE is required. This compound is classified as an irritant.[3][6][8]
-
Eyes/Face: Wear safety goggles with side-shields or a face shield.
-
Skin: Wear impervious gloves and a lab coat. Wash hands thoroughly after handling.[7][8]
-
Respiratory: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[3][8]
Section 2: Troubleshooting Guide - Addressing Experimental Issues
This section provides a question-and-answer guide to troubleshoot common problems encountered during experiments.
Issue Cluster 1: Purity & Inconsistent Reactions
Q4: My reaction yields are inconsistent, or my NMR shows unexpected peaks for the starting material. What's happening?
Answer: This is a classic sign of starting material degradation. The aldehyde functionality is the most likely culprit. Before starting a critical reaction, you must validate the purity of your starting material, especially if the bottle is old or has been opened multiple times.
-
Causality: The primary degradation pathway is the oxidation of the aldehyde (-CHO) to a carboxylic acid (-COOH). This impurity will not participate in reactions requiring the aldehyde (e.g., reductive amination, Wittig reactions), thus lowering your effective concentration and yield. Other possibilities include dimerization or hydration of the aldehyde.
-
Troubleshooting Steps:
-
Assess Purity: Run a quick purity check using the HPLC protocol provided in Section 3.
-
Check Solubility: If a portion of your material is insoluble in a solvent it should dissolve in (e.g., DMSO, DMF), this may indicate the formation of insoluble polymers or the less soluble carboxylic acid derivative.
-
Purify if Necessary: If the purity is below 95%, consider purifying the material via recrystallization (see Protocol 3.3) before use.
-
Issue Cluster 2: Solution Stability
Q5: I prepared a stock solution in DMSO, and it turned yellow/brown after a few days at room temperature. Can I still use it?
Answer: It is strongly advised not to use this solution for quantitative or sensitive applications. The color change indicates that degradation is occurring in the solution phase.
-
Causality: Solvents, especially polar aprotic solvents like DMSO, can accelerate degradation.[9][10] The imidazole ring system is susceptible to base-mediated autoxidation in solution, and even technical-grade solvents can contain impurities that promote this.[5] Light exposure can also cause rapid photodegradation in solution.[5]
-
Best Practices for Solutions:
-
Prepare Fresh: Prepare stock solutions fresh whenever possible.
-
Store Properly: If storage is necessary, aliquot the solution into single-use vials, purge with inert gas, and store at -20°C or -80°C in the dark.
-
Solvent Choice: While DMSO is a common solvent, for long-term storage, consider less reactive solvents if your compound's solubility permits. Theoretical studies suggest that solvent polarity can significantly influence the electronic state of benzimidazole derivatives.[11]
-
Section 3: Key Protocols & Methodologies
These validated protocols provide a reliable framework for handling and analyzing this compound.
Protocol 3.1: Purity Assessment by Reversed-Phase HPLC
This method is effective for separating the parent aldehyde from its primary degradation product, the corresponding carboxylic acid.
| Parameter | Condition |
| Instrumentation | HPLC system with a UV detector |
| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 50:50 Acetonitrile:Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Methodology:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in Methanol or Acetonitrile.
-
Injection: Inject the sample onto the equilibrated HPLC system.
-
Analysis: The aldehyde peak will be the major peak. The more polar carboxylic acid impurity will typically have a shorter retention time. Purity is determined by the area percentage of the main peak.
Protocol 3.2: Preparation and Storage of Stock Solutions
-
Weighing: Weigh the solid compound in a fume hood.
-
Dissolution: Add the desired volume of high-purity, anhydrous solvent (e.g., DMSO) to the vial. Use gentle vortexing or sonication to ensure complete dissolution.
-
Aliquoting: Immediately dispense the solution into single-use, amber glass vials.
-
Inerting: Flush the headspace of each vial with a gentle stream of argon or nitrogen for 10-15 seconds.
-
Sealing & Storage: Tightly cap the vials and store them in a labeled box at -20°C or below.
Protocol 3.3: Small-Scale Recrystallization
This procedure can be used to purify small batches of the compound that show signs of minor degradation.
-
Solvent Selection: Identify a suitable solvent system. A common choice is an alcohol (like ethanol or isopropanol) or an ethyl acetate/hexane mixture. The compound should be soluble in the hot solvent and poorly soluble in the cold solvent.
-
Dissolution: In a small flask, add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) or freezer (-20°C) to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.
Section 4: Mechanistic Insights & Visual Guides
Understanding the potential degradation pathways is key to preventing them.
Diagram 4.1: Potential Degradation Pathways
This diagram illustrates the two most common degradation routes for this compound: oxidation and photodegradation.
Caption: Common degradation pathways for the title compound.
Diagram 4.2: Troubleshooting Workflow for Purity Issues
This workflow provides a logical sequence of steps to diagnose and resolve issues related to compound purity.
Caption: A step-by-step workflow for troubleshooting purity.
References
-
Gong, M., et al. (n.d.). Stability Descriptors for (Benz)imidazolium-Based Anion Exchange Membranes. Macromolecules - ACS Publications. [Link]
-
National Center for Biotechnology Information. (n.d.). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. NIH. [Link]
-
PubMed. (2024, May 10). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. [Link]
-
Precise Warehousing. (2025, October 2). Top 5 Factors Affecting Chemical Stability. [Link]
-
ResearchGate. (2024, May 15). (PDF) Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. [Link]
-
PubMed. (n.d.). Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. [Link]
-
MDPI. (n.d.). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. [Link]
-
RSC Publishing. (2025, March 28). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances. [Link]
-
Semantic Scholar. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
PMC. (n.d.). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. [Link]
-
PubMed. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. [Link]
-
PubMed Central. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]
-
Arabian Journal of Chemistry. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. [Link]
Sources
- 1. Buy 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde | 156212-80-5 [smolecule.com]
- 2. Buy this compound (EVT-366842) | 39811-11-5 [evitachem.com]
- 3. fishersci.com [fishersci.com]
- 4. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 5-Chloro-2-phenyl-1H-imidazole-4-carboxaldehyde, 1G | Labscoop [labscoop.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"alternative catalysts for the synthesis of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde"
Technical Support Center: Synthesis of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals seeking to explore alternative, efficient, and sustainable catalytic methods for this important heterocyclic scaffold. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on current scientific literature.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.
Q1: My reaction yield is critically low or the reaction has failed. What are the common causes and how can I improve it?
A1: Low yield is a frequent challenge stemming from several factors. A systematic approach is key to diagnosis.
-
Cause 1: Catalyst Inactivity or Insufficiency. The chosen catalyst may be suboptimal for the specific substrates or may have degraded. Traditional methods often require harsh conditions, but many modern catalysts operate under milder parameters.[1]
-
Solution:
-
Verify Catalyst Quality: Ensure the catalyst is pure and has been stored correctly. For heterogeneous catalysts, confirm proper preparation and activation.
-
Increase Catalyst Loading: While optimizing for minimal loading is ideal, a slight increase (e.g., from 5 mol% to 10 mol%) can overcome activation energy barriers.[2]
-
Screen Alternative Catalysts: The choice of catalyst is paramount. Consider screening a panel of alternatives, such as Lewis acids (Er(OTf)₃, ZrCl₄), simple inorganic salts (NH₄Cl), or heterogeneous nanoparticles (ZnO-NPs, Fe₃O₄-based).[3][4]
-
-
-
Cause 2: Suboptimal Reaction Conditions. Solvent, temperature, and reaction time are intrinsically linked to catalyst performance.
-
Solution:
-
Solvent Screening: The polarity and protic/aprotic nature of the solvent can dramatically affect the reaction. While ethanol is common, other solvents like methanol, water, or even solvent-free conditions have proven effective with specific catalysts.[2][5] For example, Er(OTf)₃ shows high yields in ethanol at 120°C but can also work in water at 80°C.[2]
-
Temperature & Time Optimization: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, a moderate increase in temperature may be necessary. Conversely, excessive heat can lead to byproduct formation. Run a time-course experiment to determine the optimal reaction duration.
-
-
-
Cause 3: Poor Quality of Starting Materials. The primary reactants, 4-chloro-o-phenylenediamine and a 2-carbaldehyde synthon (like glyoxylic acid or its equivalent), must be pure.
-
Solution: Verify the purity of your starting materials via NMR or melting point analysis. Impurities in the diamine can poison the catalyst, while degradation of the aldehyde component is a common failure point.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yield.
Q2: I am observing a significant amount of the 1,2-disubstituted byproduct. How can I improve selectivity?
A2: The formation of 1,2-disubstituted benzimidazoles is a classic selectivity problem in this synthesis.[6] It occurs when the N-1 position of the newly formed benzimidazole ring undergoes a second condensation with another aldehyde molecule.
-
Cause: The reaction conditions and catalyst type strongly influence this side reaction. Electron-rich aldehydes are particularly prone to this.[6]
-
Solution 1: Catalyst Selection: The choice of catalyst can be the most effective tool. Some catalysts inherently favor mono-substitution. Conversely, catalysts like Er(OTf)₃ can be tuned; in its absence, mono-condensation is preferred, while its presence can selectively drive the reaction to the 1,2-disubstituted product.[6] Therefore, for your target, avoiding strong Lewis acids or carefully tuning their concentration might be beneficial.
-
Solution 2: Stoichiometry Control: Use a slight excess of the 4-chloro-o-phenylenediamine relative to the aldehyde component. A 1:1 or 1.1:1 ratio of diamine to aldehyde is a good starting point to disfavor the second condensation.
-
Solution 3: Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time can help. Once TLC indicates the consumption of the starting diamine and formation of the desired product, proceed with work-up promptly to prevent the subsequent reaction.
-
Q3: My reaction produces a mixture of 5-chloro and 6-chloro regioisomers. How can I manage this?
A3: This is an inherent challenge when using an asymmetrically substituted starting material like 4-chloro-o-phenylenediamine. The initial nucleophilic attack can occur from the amino group ortho or meta to the chloro substituent, leading to a mixture of the 5-chloro and 6-chloro isomers.
-
Cause: The electronic and steric environment of the two amino groups in 4-chloro-o-phenylenediamine is not sufficiently different to provide high regioselectivity with many catalytic systems.
-
Solution 1: Accept and Separate: In many cases, the most practical approach is to proceed with the reaction and then separate the regioisomers. This is typically achieved by careful column chromatography. The isomers often have slightly different polarities, allowing for separation on silica gel.
-
Solution 2: Advanced Characterization: To confirm the identity of each isomer, advanced NMR techniques such as 2D-NMR (HSQC, HMBC) are required to unambiguously assign the proton and carbon signals of the benzimidazole core.[7]
-
Solution 3: Literature Precedent: Search for synthetic routes that employ directing groups or specific catalysts known to influence the regioselectivity in similar systems. While not always possible, some specialized catalysts or reaction conditions might offer a degree of control.
-
Q4: The catalyst is difficult to remove from the reaction mixture or loses activity upon reuse. What are my options?
A4: This is a primary driver for exploring alternative catalysts, especially moving from homogeneous to heterogeneous systems.
-
Cause: Homogeneous catalysts (e.g., FeCl₃, p-TSOH) are dissolved in the reaction medium and require aqueous work-ups or difficult chromatographic separation.[8] They are generally not recyclable.
-
Solution: Employ Heterogeneous Catalysts. These catalysts exist in a different phase (usually solid) from the reaction mixture (liquid).
-
Advantages: They can be removed by simple filtration, minimizing complex work-up procedures. More importantly, they are often recyclable.
-
Recommended Alternatives:
-
Metal Oxide Nanoparticles: ZnO-NPs and MnO₂ nanoparticles are efficient, reusable, and promote green reaction conditions.[4][9]
-
Supported Catalysts: Copper(II) supported on alginate beads[10] or sulfonic acid functionalized silica (SBA-15)[11] are designed for stability and easy recovery. The Cu(II)-alginate catalyst, for example, retains high efficiency for at least three cycles.[10]
-
Magnetic Nanoparticles: Catalysts like cobalt ferrite nanoparticles (Co@Fe₂O₄) can be recovered using an external magnet, offering a simple and efficient separation method.[12]
-
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main classes of alternative catalysts available for this synthesis?
A1: There is a broad array of modern catalysts that serve as alternatives to traditional harsh acidic conditions. They can be broadly categorized:
-
Lewis Acids: These are highly effective and include salts like ZrCl₄, FeCl₃, and rare-earth triflates such as Er(OTf)₃ and In(OTf)₃.[3][12] They activate the aldehyde's carbonyl group towards nucleophilic attack.
-
Green & Heterogeneous Catalysts: This is a rapidly growing area focused on sustainability.
-
Examples: Ferrous sulfate[5], plant-assisted ZnS nanoparticles[13], Cu(II)-alginate beads[10], and various supported metal nanoparticles (e.g., Al₂O₃/CuI/PANI).[9][11] Their main advantages are environmental friendliness (often using water or ethanol as a solvent), mild reaction conditions, and catalyst recyclability.[14]
-
-
Simple, Inexpensive Catalysts: For cost-effective synthesis, catalysts like ammonium chloride (NH₄Cl) or p-toluenesulfonic acid (p-TSOH) can be very effective under the right conditions.[8]
-
Oxidative Systems: Some methods achieve the final aromatization step using a mild oxidant in conjunction with a catalyst. Sodium metabisulfite (Na₂S₂O₅) is a common choice that acts as both a catalyst and an oxidant.[1][9]
Q2: How do I select the best catalyst for my specific needs (e.g., lab scale vs. process scale)?
A2: The ideal catalyst depends on your specific priorities.
Catalyst Selection Framework
Caption: Framework for selecting a suitable catalyst based on experimental priorities.
-
For Lab-Scale Discovery: High performance and speed are often prioritized. Potent Lewis acids like Er(OTf)₃ can provide excellent yields and short reaction times, making them ideal for quickly synthesizing derivatives for screening.[3]
-
For Process Scale-Up: Cost, safety, and ease of purification are paramount. Here, heterogeneous catalysts are superior. A recyclable catalyst like Cu(II)-alginate beads or simple, inexpensive ones like ferrous sulfate would be preferred.[5][10] They eliminate costly and time-consuming purification steps and reduce waste.
Q3: What is the general mechanism for this synthesis and how does the catalyst participate?
A3: The synthesis is a condensation-cyclization reaction. A plausible mechanism, particularly with a Lewis acid or metal nanoparticle catalyst (like ZnO-NPs), involves these key steps:
-
Aldehyde Activation: The catalyst (e.g., nano-ZnO) coordinates to the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: One of the amino groups of 4-chloro-o-phenylenediamine attacks the activated carbonyl carbon, forming a hemiaminal intermediate.
-
Dehydration & Imine Formation: The hemiaminal dehydrates to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second, free amino group attacks the imine carbon in an intramolecular fashion, forming the five-membered dihydro-benzimidazole ring.
-
Aromatization: The final step is the oxidation of the dihydro-benzimidazole to the aromatic benzimidazole product. This can occur via air oxidation or be facilitated by an added oxidant or the catalyst itself.[4]
The catalyst plays a crucial role in one or more of these steps, primarily by activating the carbonyl group and facilitating the cyclization and dehydration steps.[4]
Part 3: Experimental Protocols & Data
Protocol 1: Green Synthesis using ZnO Nanoparticles (Heterogeneous)
This protocol is adapted from methodologies employing recyclable nano-catalysts, offering high yields under mild conditions.[4]
-
Reactant Preparation: In a round-bottom flask, combine 4-chloro-o-phenylenediamine (1 mmol, 1 equiv), glyoxylic acid (1.1 mmol, 1.1 equiv), and ZnO nanoparticles (10 mol%).
-
Solvent Addition: Add ethanol (10 mL) as the solvent.
-
Reaction: Stir the mixture vigorously at room temperature (25°C) or with gentle heating (up to 50°C) for 2-4 hours.
-
Monitoring: Track the reaction's progress by taking small aliquots and analyzing them with TLC (e.g., using a 2:1 hexane:ethyl acetate eluent system).
-
Catalyst Recovery: Upon completion, cool the mixture and separate the solid ZnO-NP catalyst by simple filtration. Wash the catalyst with ethanol, dry it, and store it for reuse.
-
Work-up: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.
Protocol 2: Lewis Acid-Catalyzed Synthesis using Erbium(III) Triflate
This protocol is based on the efficient use of rare-earth Lewis acids, which often give high yields in short reaction times.[3][6]
-
Reactant Preparation: To a solution of 4-chloro-o-phenylenediamine (1 mmol, 1 equiv) in ethanol (10 mL), add Er(OTf)₃ (5-10 mol%).
-
Aldehyde Addition: Add the aldehyde synthon (e.g., glyoxylic acid, 1.1 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) for 30-60 minutes. For microwave-assisted synthesis, irradiate at 150W at 120°C for 5-15 minutes.[15]
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product will often precipitate.
-
Isolation & Purification: Collect the solid product by filtration, wash it with cold water, and dry it. If necessary, purify further by recrystallization or column chromatography.
Table 1: Comparison of Alternative Catalytic Systems for Benzimidazole Synthesis
| Catalyst | Catalyst Loading | Solvent | Temperature | Time | Yield (%) | Reference |
| Heterogeneous Catalysts | ||||||
| ZnO-NPs | 10 mol% | Ethanol | Room Temp | 2-4 h | ~95% | [4] |
| Ferrous Sulfate | - | Ethanol/Water | Room Temp | - | High | |
| Cu(II)-alginate | - | Water-Ethanol | Room Temp | <1 h | 70-94% | [10] |
| Al₂O₃/CuI/PANI | - | - | Mild | - | Excellent | [9][11] |
| Homogeneous Catalysts | ||||||
| Er(OTf)₃ | 1-10 mol% | Ethanol (MW) | 120°C | 3-5 min | 91% | [2][3] |
| NH₄Cl | 30 mol% | Ethanol | 80-90°C | 2 h | 72-90% | |
| p-TSOH | Catalytic | - | - | - | Good | [8] |
| Na₂S₂O₅ | 0.5 equiv | Ethanol/Water | Reflux | 24 h | 60-72% | [1] |
Note: Yields are representative for general benzimidazole synthesis and may vary for the specific target molecule.
Part 4: References
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI. Retrieved from [Link]
-
Efficient green catalyst for one-pot synthesis of benzimidazole. (2024). AIP Publishing. Retrieved from [Link]
-
Green synthesis of benzimidazole derivatives using copper(II)-supported on alginate hydrogel beads. (2024). PubMed. Retrieved from [Link]
-
Synthesis of benzimidazole using plant assisted zinc sulphide by green approach. (2024). AIP Publishing. Retrieved from [Link]
-
A green synthesis of benzimidazoles. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry. Retrieved from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. Retrieved from [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018). Semantic Scholar. Retrieved from [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2012). Beilstein Journals. Retrieved from [Link]
-
Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. (n.d.). PubMed Central. Retrieved from [Link]
-
Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives. (2024). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PubMed Central. Retrieved from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). PubMed Central. Retrieved from [Link]
-
Efficient and Inexpensive Synthesis of Benzimidazoles and Quinoxalines. (2015). ResearchGate. Retrieved from [Link]
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (2019). Frontiers. Retrieved from [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Retrieved from [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI. Retrieved from [Link]
Sources
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- 3. mdpi.com [mdpi.com]
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- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 10. Green synthesis of benzimidazole derivatives using copper(II)-supported on alginate hydrogel beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting the Formylation of 5-Chlorobenzimidazole
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of formylated benzimidazole derivatives. The formylation of 5-chlorobenzimidazole is a critical step in the synthesis of various pharmacologically active compounds. However, like many heterocyclic functionalization reactions, it can present challenges ranging from low yields to ambiguous regioselectivity. This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My formylation reaction is giving a very low yield, and I'm recovering most of my 5-chlorobenzimidazole starting material. What are the likely causes and how can I fix this?
Answer: This is the most common issue encountered and typically points to one of three areas: the integrity of your formylating agent, the reaction conditions, or insufficient substrate reactivity.
-
Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is the most prevalent method for this transformation.[1] The active electrophile, the Vilsmeier reagent ((chloromethylene)dimethyliminium chloride), is highly sensitive to moisture.[2]
-
Solution: Ensure you are using anhydrous DMF and freshly distilled or a new bottle of POCl₃. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware to rigorously exclude atmospheric moisture.[3] The Vilsmeier reagent is typically prepared in situ by adding POCl₃ to chilled DMF (0 °C) before adding the substrate.[2][4]
-
-
Cause 2: Suboptimal Reaction Temperature. The benzimidazole ring system is electron-rich, but the chloro-substituent is moderately deactivating. If the reaction temperature is too low, the electrophilic substitution may not proceed at an appreciable rate.
-
Solution: While the Vilsmeier reagent is often prepared at 0 °C, the subsequent reaction with 5-chlorobenzimidazole may require heating. Monitor the reaction by Thin Layer Chromatography (TLC). If you see no conversion at room temperature after a few hours, gradually increase the temperature to 40-60 °C and continue to monitor. Some sluggish reactions may even require refluxing for an extended period.[2]
-
-
Cause 3: Insufficient Substrate Activation. The Vilsmeier reagent is a relatively weak electrophile compared to acyl chlorides used in Friedel-Crafts reactions.[5] It requires an electron-rich aromatic system for an efficient reaction.[6][7]
-
Solution: While 5-chlorobenzimidazole should be sufficiently reactive, ensure the starting material is pure. If the substrate is part of a more complex, electron-deficient molecule, the Vilsmeier-Haack reaction may not be suitable. In such cases, alternative, more potent formylation methods might be necessary, though these are less common for this specific transformation.
-
Question 2: My TLC/LC-MS analysis shows multiple product spots. What are the possible side products and how can I improve selectivity?
Answer: The formation of multiple products usually indicates issues with regioselectivity or reaction control. For 5-chlorobenzimidazole, the primary ambiguity lies between N-formylation and C-formylation.
-
Side Product 1: N-Formylation. The imidazole moiety contains two nucleophilic nitrogen atoms. Direct formylation of these nitrogens can compete with C-formylation, especially if using reagents other than the Vilsmeier reagent, such as formic acid.[8][9] This would result in the formation of 5-chloro-1-formyl-1H-benzimidazole or its N-3 isomer.
-
Solution: The Vilsmeier-Haack reaction strongly favors C-formylation at the electron-rich C-2 position of the benzimidazole ring.[10] If you suspect N-formylation is occurring, it may be due to impurities or a poorly formed Vilsmeier reagent. Sticking to a validated Vilsmeier-Haack protocol is the best way to ensure C-2 selectivity.
-
-
Side Product 2: Di-formylation. While less common for a mono-substituted benzimidazole, if harsh conditions and a large excess of the formylating agent are used, a second formyl group could potentially be added.
-
Solution: Control the stoichiometry carefully. Use a molar ratio of the Vilsmeier reagent to the substrate between 1.1:1 and 1.5:1.[2] Avoid a large excess of the formylating agent to minimize the risk of over-reaction.
-
-
Side Product 3: Degradation. Benzimidazoles can be sensitive to strongly acidic or high-temperature conditions over long periods, leading to decomposition or polymerization.
-
Solution: Monitor the reaction closely. Do not heat for longer than necessary once the starting material is consumed. Ensure the work-up procedure, which involves neutralizing the acid, is performed promptly after the reaction is complete.[3]
-
Question 3: The reaction seems to work, but I'm struggling with the work-up. How do I properly isolate and purify the 5-chloro-1H-benzimidazole-2-carbaldehyde?
Answer: The work-up for a Vilsmeier-Haack reaction is critical for both hydrolyzing the reaction intermediate and separating the product from the high-boiling solvent (DMF) and reaction salts.
-
Step 1: Hydrolysis of the Iminium Intermediate. The reaction does not directly produce the aldehyde. It forms an iminium salt intermediate which must be hydrolyzed to yield the final carbonyl product.[5][7]
-
Protocol: After the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture onto crushed ice. The hydrolysis is often facilitated by adding a buffered base, such as a saturated solution of sodium acetate or sodium bicarbonate, until the solution is neutral or slightly basic.[4] Stir vigorously for 30-60 minutes to ensure complete hydrolysis.
-
-
Step 2: Product Isolation. The desired product, 5-chloro-1H-benzimidazole-2-carbaldehyde, is typically a solid that will precipitate from the aqueous solution upon hydrolysis and neutralization.
-
Protocol: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual DMF and inorganic salts. A final wash with a small amount of cold diethyl ether can help remove non-polar impurities.
-
-
Step 3: Purification. The crude product may still contain minor impurities.
-
Protocol: Recrystallization is often the most effective method. Suitable solvents include ethanol, methanol, or an ethanol/water mixture. If the product is not sufficiently pure after recrystallization, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.[11]
-
Visualizing the Process: Workflow and Mechanism
A clear understanding of the reaction pathway and a structured approach to troubleshooting are essential for success.
Vilsmeier-Haack Reaction Mechanism
The reaction proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic substitution on the benzimidazole ring and subsequent hydrolysis.[4]
Caption: A systematic workflow for troubleshooting low reaction yields.
Recommended Experimental Protocol
This protocol details the Vilsmeier-Haack formylation of 5-chlorobenzimidazole to yield 5-chloro-1H-benzimidazole-2-carbaldehyde.
Materials:
-
5-Chlorobenzimidazole (C₇H₅ClN₂, MW: 152.58) [12][13]* Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium Acetate (NaOAc)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (20 mL).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C using an ice-water bath. Add POCl₃ (1.5 mL, 16.5 mmol, 1.5 eq) dropwise to the stirred DMF over 15 minutes via the dropping funnel. Allow the mixture to stir at 0 °C for an additional 30 minutes. A pale yellow to white solid may form.
-
Substrate Addition: Dissolve 5-chlorobenzimidazole (1.68 g, 11.0 mmol, 1.0 eq) in anhydrous DMF (10 mL) and add it dropwise to the Vilsmeier reagent mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). If the reaction is sluggish, heat the mixture to 50-60 °C and continue stirring until the starting material is consumed.
-
Work-up and Hydrolysis: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto 100 g of crushed ice in a beaker with vigorous stirring.
-
Neutralization and Precipitation: Prepare a solution of sodium acetate (13.6 g, 100 mmol) in water (50 mL). Slowly add this solution to the reaction mixture to neutralize the acid and facilitate the hydrolysis of the iminium intermediate. Stir the resulting slurry at room temperature for 1 hour.
-
Isolation: Collect the precipitated solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove salts and residual DMF.
-
Purification: Dry the crude solid. Purify the product by recrystallization from hot ethanol to afford 5-chloro-1H-benzimidazole-2-carbaldehyde as a crystalline solid.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMF | Serves as both a reagent and a solvent. Must be dry to prevent deactivation of POCl₃. [2] |
| Temperature | 0 °C for reagent formation, RT to 60 °C for reaction | Controls the exothermic formation of the Vilsmeier reagent and provides sufficient energy for the substitution reaction. [2] |
| Stoichiometry | ~1.5 eq. of Vilsmeier Reagent | Ensures complete consumption of the starting material without promoting side reactions like di-formylation. [2] |
| Work-up | Quench on ice, followed by buffered hydrolysis | Safely handles the exothermic quench and ensures complete conversion of the iminium intermediate to the final aldehyde product. [4] |
References
- Ir-Catalyzed Selective Reductive N-Formylation and Transfer Hydrogenation of N-Heteroarenes.
- Duff reaction. Wikipedia.
- Technical Support Center: Optimizing Aromatic Formyl
- Vilsmeier-Haack Reaction. Chemistry Steps.
- 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde. Smolecule.
- Duff reaction. chemeurope.com.
- Duff Reaction. Contribution to complex metal ion and action of hexamine on phenols.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, RSC Publishing.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Formyl
- Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI.
- troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- Troubleshooting: How to Improve Yield. Department of Chemistry, University of Rochester.
- Vilsmeier-Haack Reaction. YouTube.
- Vilsmeier-Haack Reaction. NROChemistry.
- Formylation [Synthetic Reagents]. TCI AMERICA, TCI Chemicals.
- Formyl
- N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. PMC, NIH.
- Methanol as a formylating agent in nitrogen heterocycles. RSC Publishing.
- Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. pubs.acs.org.
- Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cycliz
- Synthesis and Characterization of Some New Benzimidazole Derivatives.
- A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica.
- Recent achievements in the synthesis of benzimidazole deriv
- An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Bentham Science.
- Recent achievements in the synthesis of benzimidazole deriv
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- Benzimidazole. Organic Syntheses Procedure.
- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Benchchem.
- 5-chloro benzimidazole. Sigma-Aldrich.
- Formyl
- Application Notes and Protocols: 5-Chlorobenzo[d]oxazole-2-carbaldehyde in Medicinal Chemistry. Benchchem.
- Benzimidazole synthesis. Organic Chemistry Portal.
- Recent achievements in the synthesis of benzimidazole deriv
- SYNTHESIS OF ISOMERIC ALKYL DERIVATIVES IN THE 2-METHYL-5-CHLOROBENZIMIDAZOLE SERIES. journal.tsu.uz.
- 5-Chlorobenzimidazole. Santa Cruz Biotechnology.
- Recent achievements in the synthesis of benzimidazole deriv
- 5-chloro-1H-benzimidazole. PubChem.
- RESEARCH ON BENZIMIDAZOLE DERIV
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- Synthesis of N‐formyl imide and benzimidazole derivatives.
- BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE. YouTube.
- The possible mechanism of forming benzimidazole.
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- 1. Buy 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde | 156212-80-5 [smolecule.com]
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- 12. scbt.com [scbt.com]
- 13. 5-chloro-1H-benzimidazole | C7H5ClN2 | CID 78599 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals encountering challenges during the laboratory and scale-up production of this key heterocyclic intermediate. The following sections provide in-depth, field-proven insights in a troubleshooting and FAQ format.
Part 1: Frequently Asked Questions (FAQs) - General Synthesis & Reaction Initiation
This section addresses common preliminary questions regarding the synthesis of this compound.
Question 1: What is the most common and scalable synthetic route for this compound?
Answer: The most prevalent and industrially adaptable method is the condensation reaction between 4-chloro-1,2-phenylenediamine and a suitable two-carbon aldehyde equivalent, followed by an oxidative cyclization.[1][2] A foundational approach involves reacting the diamine with an aldehyde source in the presence of an oxidizing agent.[3] One well-documented method utilizes sodium bisulfite (formed from Na₂S₂O₅ in water) which forms an adduct with the aldehyde, facilitating a controlled reaction with the diamine.[4][5]
The general reaction is a variation of the Weidenhagen synthesis, which requires an oxidative step to form the aromatic benzimidazole ring from the dihydrobenzimidazole intermediate.[2][3]
Question 2: My reaction fails to initiate or shows very slow conversion. What are the likely causes?
Answer: Failure to initiate is often traced back to one of three areas:
-
Reagent Quality: Ensure the 4-chloro-1,2-phenylenediamine is pure and free from oxidation (often indicated by significant discoloration). The aldehyde source must also be of high purity.
-
Catalyst/Oxidant Activity: If using an oxidative condensation method, the activity of the oxidizing agent is critical. For instance, if using sodium metabisulfite (Na₂S₂O₅), ensure it has not degraded.[4][5] For other methods, catalysts like copper(II) acetate or even air oxidation require specific conditions to be effective.[1]
-
Reaction Conditions: The choice of solvent and temperature is crucial. While some modern methods utilize microwave irradiation to accelerate the reaction significantly, conventional heating requires careful temperature control.[6] Insufficient temperature may lead to a stalled reaction, while excessive heat can promote side-product formation.
Question 3: What is a typical starting experimental protocol for a lab-scale synthesis?
Answer: A robust starting point is the oxidative condensation using sodium metabisulfite. This method is often high-yielding and avoids harsh reagents.
Experimental Protocol: Laboratory-Scale Synthesis
| Step | Procedure | Rationale & Key Checkpoints |
| 1 | In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.[2][4] | Ensures a homogenous reaction mixture. The solvent choice is critical for solubility of both the starting material and the intermediate. |
| 2 | In a separate vessel, prepare a solution of the aldehyde source (e.g., glyoxylic acid or a protected equivalent, 1.1 eq) and sodium metabisulfite (Na₂S₂O₅, 0.5-1.0 eq) in water.[4][5] | Na₂S₂O₅ acts as both a catalyst and an in-situ oxidant. It forms a bisulfite adduct with the aldehyde, controlling its reactivity. |
| 3 | Slowly add the aldehyde/bisulfite solution to the diamine solution at room temperature with vigorous stirring. | A slow addition rate prevents localized heating and minimizes the formation of dimeric or polymeric byproducts. |
| 4 | Heat the reaction mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[4] | Refluxing provides the necessary activation energy for the cyclization and oxidation steps. Monitor for the disappearance of the diamine spot. |
| 5 | Upon completion, cool the mixture to room temperature and then pour it into ice-cold water.[2] | This precipitates the crude product, which is typically a solid, and separates it from water-soluble impurities. |
| 6 | Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a cold non-polar solvent (e.g., hexane) to remove organic impurities. | Washing is critical to remove residual salts and starting materials. |
| 7 | Dry the crude product under vacuum. Purify further by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate). | Recrystallization is essential to achieve high purity, removing closely related impurities. |
Part 2: Troubleshooting Guide - Reaction, Impurities, and Scale-Up
This guide provides solutions to specific problems encountered during and after the synthesis.
Section A: Reaction & Conversion Issues
Problem: The reaction yields are consistently low (<50%).
Causality & Solution:
Low yields often point to incomplete conversion or competing side reactions. The workflow below can help diagnose the issue.
Section B: Impurity Profile & Side Reactions
Problem: My final product is contaminated with a persistent, hard-to-remove impurity.
Causality & Solution:
The most common impurities in this synthesis are over-oxidized products or unreacted starting materials.
-
Over-Oxidation to Carboxylic Acid: The target aldehyde is susceptible to oxidation to the corresponding 5-chloro-1H-benzo[d]imidazole-2-carboxylic acid, especially if reaction times are too long or the oxidant is too aggressive.
-
Identification: The carboxylic acid will have a different retention factor (Rf) on TLC (typically lower/more polar) and can be identified by the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of a broad carboxylic acid proton (>12 ppm) in ¹H NMR.
-
Prevention: Use a stoichiometric amount of a milder oxidant. Methods using air or H₂O₂ can be difficult to control on a larger scale.[7] The Na₂S₂O₅ method is generally more selective.[4] Ensure the reaction is quenched promptly upon completion.
-
-
Unreacted 4-chloro-1,2-phenylenediamine: This impurity suggests incomplete conversion.
-
Identification: Easily detected by LC-MS or ¹H NMR.
-
Removal: A dilute acid wash during work-up can often remove the basic diamine starting material. However, the benzimidazole product is also basic, so pH control is critical to avoid product loss. Recrystallization is typically effective.
-
-
Formation of Dimeric Byproducts: The intermediate Schiff base can sometimes react with another molecule of the diamine, leading to complex impurities.
-
Prevention: This is often caused by poor mixing or incorrect stoichiometry. Ensure the aldehyde is added slowly to a well-stirred solution of the diamine.
-
Table 1: Analytical Characterization
| Technique | Expected Result for this compound | Common Impurity Signatures |
| ¹H NMR | Aldehyde proton (CHO) signal at ~9.8-10.2 ppm. Aromatic protons on the benzimidazole ring. NH proton signal >12 ppm. | Carboxylic Acid: Disappearance of aldehyde proton, appearance of broad COOH proton. Diamine SM: Characteristic aromatic signals of the starting material. |
| ¹³C NMR | Aldehyde carbon (C=O) signal at ~185-195 ppm. | |
| FT-IR | Strong carbonyl (C=O) stretch at ~1680-1700 cm⁻¹. N-H stretch around 3100-3300 cm⁻¹. | Carboxylic Acid: Broad O-H stretch from ~2500-3300 cm⁻¹. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak corresponding to the molecular weight (C₈H₅ClN₂O). | Peaks corresponding to starting materials or potential dimeric byproducts. |
Section C: Scale-Up & Safety Considerations
Problem: During scale-up, I'm observing poor thermal control and inconsistent product quality.
Causality & Solution:
Transitioning from lab to pilot scale introduces significant challenges related to heat and mass transfer.[6]
-
Exothermicity: The condensation and cyclization steps are exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation difficult. This can lead to thermal runaways, increased side product formation, and safety hazards.
-
Solution:
-
Controlled Addition: Implement a slow, controlled addition of one reagent to another using a dosing pump.
-
Jacketed Reactor: Use a reactor with a cooling jacket and an efficient overhead stirrer to ensure uniform temperature distribution.
-
Solvent Choice: Select a solvent with a higher boiling point to absorb more heat, but ensure it does not negatively impact the reaction or purification.
-
-
-
Mixing & Mass Transfer: Inefficient stirring in a large vessel can lead to localized "hot spots" or areas of high reagent concentration, promoting impurity formation.
-
Solution:
-
Baffled Reactor: Use a baffled reactor to improve mixing efficiency.
-
Impeller Design: Select an appropriate impeller (e.g., pitched-blade turbine) for the viscosity of the reaction medium.
-
-
Problem: What are the primary safety hazards associated with this synthesis?
Causality & Solution:
Safety must be the priority during scale-up.
-
Reagent Handling:
-
4-chloro-1,2-phenylenediamine: Handle as a potential irritant and sensitizer. Avoid dust inhalation.[8]
-
Aldehydes: Many aldehyde reagents are irritants and sensitizers.
-
Solvents: Use appropriate ventilation and grounding to prevent ignition of flammable solvents like ethanol.
-
-
Process Safety:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[8]
-
Emergency Procedures: Ensure safety showers and eyewash stations are accessible.[8] Have an appropriate quench plan for thermal runaways.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
-
References
- Smolecule. (2023-08-15). 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde.
- PMC.
- Pandey, S., et al. (2022-01-10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC - PubMed Central.
- ResearchGate.
- Fisher Scientific.
- ACS Omega. (2022-01-10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
- Arabian Journal of Chemistry.
- Benchchem.
- Organic Chemistry Portal. Benzimidazole synthesis.
- Semantic Scholar. (2023-08-11).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buy 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde | 156212-80-5 [smolecule.com]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. fishersci.ca [fishersci.ca]
Technical Support Center: Purification of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde
Welcome to the technical support center for the purification of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this key intermediate in a highly pure form. My insights are drawn from extensive experience in synthetic and medicinal chemistry, focusing on robust and reproducible purification strategies.
The purity of this compound is critical for its successful use in downstream applications, including the synthesis of pharmacologically active molecules. This guide will address common challenges encountered during its purification and provide validated protocols to ensure the high quality of your final product.
Troubleshooting Guide: Common Purification Issues
This section addresses frequently encountered problems during the purification of this compound, their probable causes, and validated solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Yellow or Brownish Product | Oxidation of the aldehyde to the corresponding carboxylic acid. Presence of residual starting materials or colored byproducts from the synthesis (e.g., Vilsmeier-Haack formylation). | Recrystallization with Charcoal Treatment: Dissolve the crude product in a minimal amount of hot ethanol. Add a small amount (1-2% w/w) of activated charcoal and boil for 5-10 minutes. Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly for recrystallization. Column Chromatography: If discoloration persists, column chromatography using a silica gel stationary phase and an ethyl acetate/hexane eluent system is highly effective at removing colored impurities. |
| Low Recovery After Recrystallization | The chosen solvent is too good at dissolving the compound, even at low temperatures. The product may be precipitating out during the hot filtration step. | Solvent Optimization: Test a range of solvents and solvent mixtures. For benzimidazole derivatives, ethanol, or mixtures of ethyl acetate and hexane are often effective.[1][2] The ideal solvent will fully dissolve the compound when hot but provide low solubility when cold. Pre-heat the Filtration Apparatus: To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask. |
| Incomplete Separation on TLC Plate | The chosen mobile phase does not provide adequate resolution between the product and impurities. | Mobile Phase Adjustment: Systematically vary the polarity of the eluent. For polar compounds like this compound, a mixture of ethyl acetate and hexane is a good starting point.[2] Gradually increasing the proportion of the more polar solvent (ethyl acetate) will generally increase the Rf values of the components. |
| Product Streaking on TLC Plate | The compound is highly polar and is interacting strongly with the silica gel. The sample may be overloaded on the TLC plate. | Add a Polar Modifier: Add a small amount (0.5-1%) of a polar solvent like methanol or acetic acid to the mobile phase to reduce tailing. Dilute the Sample: Ensure the sample spotted on the TLC plate is not too concentrated. |
| Column Chromatography Yields Mixed Fractions | The polarity difference between the product and impurities is small. The column was not packed or loaded correctly. | Use a Shallow Polarity Gradient: Start with a low polarity mobile phase and gradually increase the polarity. This will improve the separation of compounds with similar Rf values. Proper Column Packing and Loading: Ensure the silica gel is packed uniformly without any air bubbles. Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile can vary depending on the synthetic route. If a Vilsmeier-Haack formylation is used, common impurities include unreacted 5-chloro-1H-benzo[d]imidazole and potential regioisomers where the formyl group is at a different position.[4][5] Additionally, over-oxidation of the aldehyde to the corresponding carboxylic acid can occur, especially with prolonged exposure to air at elevated temperatures.
Q2: Should I choose recrystallization or column chromatography for purification?
A2: The choice depends on the level of impurities and the desired final purity.
-
Recrystallization is a good first choice for removing small amounts of impurities, especially if the crude product is already relatively clean. It is a simpler and often faster technique. Ethanol has been shown to be an effective solvent for recrystallizing similar benzimidazole derivatives.[1]
-
Column chromatography is more effective for separating complex mixtures or when impurities have similar solubility to the product.[6] It offers a higher degree of purification but is more time-consuming and requires more solvent.
Q3: What is the best way to monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring column fractions. Use the same eluent system for TLC as for the column. Spot the crude material, the collected fractions, and a co-spot of the crude material and the fraction on the same plate to track the separation.
Q4: My purified product is an off-white solid. Is this acceptable?
A4: While a slightly off-white color may be acceptable for some applications, a pure sample of this compound should be a white to pale yellow solid. A significant color indicates the presence of impurities. If high purity is required, a second purification step (e.g., recrystallization after column chromatography) may be necessary.
Q5: How should I store the purified this compound?
A5: To prevent oxidation of the aldehyde functional group, it is best to store the purified compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (refrigerated).
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound.
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude product. Add a few drops of ethanol and heat the mixture. If the solid dissolves completely upon heating and precipitates upon cooling, ethanol is a suitable solvent. If not, test other solvents like methanol or ethyl acetate/hexane mixtures.
-
Dissolution: In a larger flask, add the crude this compound and the minimum amount of hot ethanol required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (1-2% w/w) and boil the solution for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol describes a standard silica gel column chromatography procedure for purifying this compound.
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The desired product should have an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen mobile phase. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Final Product: Dry the resulting solid under high vacuum to remove any residual solvent.
Purification Workflow Diagram
The following diagram illustrates the general workflow for the purification of crude this compound.
Sources
- 1. rsc.org [rsc.org]
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"minimizing dimer formation in 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde reactions"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to address a common challenge encountered during its use: the formation of unwanted high-molecular-weight side products, particularly dimers. Our goal is to provide you with a deep mechanistic understanding and actionable troubleshooting protocols to ensure the success of your reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and reactivity of this compound.
Q1: My reaction is showing a significant impurity at roughly twice the mass of my starting material. What is happening?
A1: You are likely observing dimer formation. This compound, like many heterocyclic aldehydes, is susceptible to self-condensation or disproportionation reactions, especially under non-optimized conditions. The presence of a basic nitrogen atom in the benzimidazole ring and the acidic N-H proton creates a molecule that can act as both a nucleophile and an electrophile, leading to self-reaction.
Q2: What are the primary chemical pathways that lead to dimer formation?
A2: There are two principal pathways to consider:
-
Base-Catalyzed Self-Condensation: The most probable route involves the deprotonation of the benzimidazole N-H group (pKa ≈ 12-13) by a base. The resulting anion is a potent nucleophile that can attack the electrophilic aldehyde carbon of a second molecule. Subsequent rearrangement and dehydration can lead to a stable dimeric structure.
-
Cannizzaro Disproportionation: Since this aldehyde lacks α-hydrogens, it is susceptible to the Cannizzaro reaction under strongly basic conditions.[1] In this redox process, two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol (5-Chloro-1H-benzo[d]imidazol-2-yl)methanol) and one molecule of the carboxylic acid (5-Chloro-1H-benzo[d]imidazole-2-carboxylic acid). While not a true dimer, this pathway consumes your starting material and can be mistaken for dimerization without careful analysis.
Q3: Can pH affect the stability of my aldehyde?
A3: Absolutely. The stability is highly pH-dependent. A study on the related imidazole-2-carboxaldehyde showed it exists in a pH-dependent equilibrium between the aldehyde and its less reactive geminal diol (hydrated) form.[2] At low pH (<5), the diol form dominates, which can protect the aldehyde from undesired reactions but may also reduce its reactivity in the desired transformation. Conversely, strongly basic conditions (pH > 10) will favor deprotonation and significantly accelerate the undesirable self-condensation or Cannizzaro pathways.[1][3]
Q4: Is my starting material just inherently unstable?
A4: this compound is a reactive molecule, but it is stable under appropriate storage conditions (e.g., 4°C, under nitrogen).[4] Problems typically arise from the reaction conditions employed, not from the inherent instability of the compound itself. Careful control of temperature, pH, and concentration is key to preventing side reactions.
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides a scenario-based approach to diagnose and solve specific experimental issues.
Problem 1: Low yield of the desired product with a major, less polar side product observed by TLC/LC-MS.
-
Diagnosis: This is the classic presentation of a self-condensation dimer. The dimer is often less polar than the starting aldehyde due to the loss of a hydrophilic N-H proton and the formation of a larger, more carbon-rich structure.
-
Underlying Cause: The reaction conditions are likely too basic, the temperature is too high, or the concentration of the aldehyde is excessive, favoring the bimolecular side reaction.
-
Solutions:
-
Strict Temperature Control: Reduce the reaction temperature. Run the reaction at 0°C or even -20°C. This slows the rate of the undesired dimerization reaction more significantly than many desired product-forming reactions.
-
Optimize Basicity: If a base is required, switch to a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) instead of hydroxides, alkoxides, or carbonates. Use the minimum stoichiometric amount necessary.
-
Slow Addition Protocol: Instead of adding all the aldehyde at once, add it slowly via a syringe pump to the solution containing the other reactants. This keeps the instantaneous concentration of the aldehyde low, minimizing the chance of self-reaction.[5]
-
Increase Dilution: Running the reaction at a lower concentration can disfavor the bimolecular dimerization pathway.[6]
-
Problem 2: My starting material is consumed, but I've formed two new polar spots on TLC, and my desired product yield is poor.
-
Diagnosis: This pattern is characteristic of a Cannizzaro reaction, which produces a more polar carboxylic acid and a slightly more polar alcohol compared to the starting aldehyde.
-
Underlying Cause: The use of a strong, nucleophilic base like NaOH or KOH in the reaction mixture.[1][7]
-
Solutions:
-
Avoid Strong Bases: The primary solution is to completely avoid strong hydroxide or alkoxide bases.
-
pH Control: If basic conditions are unavoidable, use a buffered system or a weaker base like K₂CO₃ or Et₃N and maintain rigorous temperature control (≤ 0°C).
-
Crossed Cannizzaro Strategy (Advanced): In specific cases where a reduction is desired, one can intentionally run a "Crossed Cannizzaro" reaction by using a cheap, sacrificial aldehyde like formaldehyde as the reductant, which gets preferentially oxidized.[1] This is a synthetic strategy rather than a troubleshooting step for avoiding side products.
-
Problem 3: The reaction is sluggish or stalls completely, even at elevated temperatures.
-
Diagnosis: This could be due to several factors, including catalyst deactivation or the aldehyde existing in an unreactive state.
-
Underlying Cause:
-
Catalyst Poisoning: The nitrogen atoms in the benzimidazole ring can coordinate to and poison metal catalysts (e.g., Palladium, Copper).
-
Formation of the Gem-Diol: Under acidic conditions, the aldehyde may have converted to its less reactive geminal diol hydrate, effectively halting the reaction.[2]
-
-
Solutions:
-
For Catalytic Reactions: Increase catalyst loading, use ligands designed to be robust to N-heterocycle coordination, or consider a different catalyst altogether.
-
Adjust pH: If the reaction medium is acidic, carefully neutralize it or make it slightly basic with a non-nucleophilic base to shift the equilibrium back to the reactive aldehyde form. Monitor the pH throughout the reaction.
-
Azeotropic Dehydration: If the presence of water is suspected to be promoting gem-diol formation, running the reaction in a solvent like toluene with a Dean-Stark trap can help remove water and push the equilibrium towards the aldehyde.
-
Section 3: Preventative Protocols & Methodologies
Proactive measures are more effective than reactive troubleshooting. Here are protocols designed to minimize dimer formation from the outset.
Protocol 1: General Reaction Setup for Minimizing Self-Condensation
This protocol is recommended for reactions where this compound is a reactant, such as in reductive aminations or Wittig reactions.
-
Vessel Preparation: Flame-dry or oven-dry all glassware and allow it to cool under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation: Dissolve all other reactants (e.g., the amine for a reductive amination) and any non-basic reagents in the chosen anhydrous solvent (e.g., THF, DCM, or MeCN).
-
Temperature Control: Cool the reaction mixture to the target temperature (start at 0°C).
-
Aldehyde Solution: In a separate flask, dissolve the this compound in a sufficient volume of anhydrous solvent.
-
Slow Addition: Add the aldehyde solution dropwise to the main reaction vessel over a period of 1-2 hours using a syringe pump.
-
Base Addition (if required): If a base is necessary, add it after the aldehyde addition, also slowly and at low temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction is slow, allow it to warm to room temperature gradually. Avoid heating unless absolutely necessary.
Protocol 2: N-H Protection Strategy using a Protecting Group
For multi-step syntheses, the most robust method to prevent all N-H related side reactions is to protect the benzimidazole nitrogen. The SEM (2-(trimethylsilyl)ethoxymethyl) group is an excellent choice as it is stable to many reaction conditions but can be easily removed.
-
Protection Step:
-
Dissolve this compound (1 equiv.) in anhydrous THF.
-
Cool to 0°C and add NaH (60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Stir for 30 minutes.
-
Add SEM-Cl (1.2 equiv.) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with saturated aq. NH₄Cl and extract with ethyl acetate.
-
Purify by column chromatography to yield N-SEM protected aldehyde.
-
-
Reaction: Use the N-protected aldehyde in your desired reaction. It will be significantly more resistant to base-catalyzed side reactions.
-
Deprotection Step:
-
Dissolve the N-SEM protected product in THF or MeOH.
-
Add an acid such as TBAF (1M in THF) or aqueous HCl.
-
Stir at room temperature or heat gently until deprotection is complete (monitor by TLC/LC-MS).
-
Work up and purify to obtain the final N-H free product.
-
Section 4: Data Summary & Visualization
Table 1: Recommended Reaction Condition Adjustments
| Parameter | Standard Condition (High Dimer Risk) | Recommended Condition (Low Dimer Risk) | Rationale |
| Temperature | Room Temp to 80°C | -20°C to 0°C, then warm if needed | Reduces the rate of the bimolecular side reaction. |
| Base | NaOH, KOH, K₂CO₃ | DIPEA, DBU, Proton-Sponge® | Uses non-nucleophilic, sterically hindered bases to prevent aldehyde attack and N-H deprotonation. |
| Concentration | 0.5 M - 1.0 M | 0.05 M - 0.1 M | Low concentration disfavors bimolecular reactions (dimerization). |
| Addition Mode | All at once (batch) | Slow addition via syringe pump | Keeps instantaneous aldehyde concentration low.[5] |
| Atmosphere | Air | Nitrogen or Argon | Prevents potential oxidative side reactions. |
Diagram 1: Proposed Dimerization Pathway
This diagram illustrates the likely mechanism for base-catalyzed self-condensation.
Caption: Proposed mechanism for base-catalyzed dimerization.
Diagram 2: Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving issues with dimer formation.
Caption: Logical workflow for troubleshooting dimer formation.
References
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Formaldehyde: a reagent for the simultaneous protection of nucleophilic centers and the activation and stabilization of alternative locations to electrophilic attack. I. A new synthetic method for the 2-substitution of N-unsubstituted benzimidazoles. ACS Publications. Available at: [Link]
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Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
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Janczewski, Ł., Walczak, M., Fra˛czyk, J., & Grzonkowski, S. (2019). Microwave-assisted Cannizzaro reaction—Optimisation of reaction conditions. ResearchGate. Available at: [Link]
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Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]
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Cannizzaro Reaction. Chemistry LibreTexts. (2023). Available at: [Link]
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How to avoid cannizaro reaction during aldol reaction?. Chemistry Stack Exchange. (2019). Available at: [Link]
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What are some common causes of low reaction yields?. Reddit. (2024). Available at: [Link]
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Al-Azzawi, A. M. (2019). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available at: [Link]
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Al-Masoudi, N. A., & Al-Salihi, N. I. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Available at: [Link]
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De Haan, D. O., et al. (2017). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. The Journal of Physical Chemistry A. Available at: [Link]
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Gonzalez, N., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. Available at: [Link]
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pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. ResearchGate. Available at: [Link]
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Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
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Reddy, C. S., et al. (2020). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. ResearchGate. Available at: [Link]
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Abdellatif, K. R. A., et al. (2021). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry. Available at: [Link]
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Zhang, J., et al. (2015). n-Butyraldehyde self-condensation catalyzed by Ce-modified γ-Al2O3. RSC Publishing. Available at: [Link]
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Osolodchenko, T. P., et al. (2025). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. Available at: [Link]
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Validation & Comparative
Comparative Efficacy of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde Derivatives: A Guide for Medicinal Chemists and Drug Development Professionals
An In-Depth Technical Guide
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to naturally occurring purines, which allows it to interact with a wide array of biological targets.[1][2] This versatile heterocyclic system is the foundation for numerous FDA-approved drugs. The introduction of a chlorine atom at the 5-position and a carbaldehyde group at the 2-position of the benzimidazole ring creates a highly valuable pharmacophore: 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde. The electron-withdrawing nature of the chlorine atom can enhance the biological activity and metabolic stability, while the reactive aldehyde group serves as a versatile synthetic handle for generating a diverse library of derivatives.
This guide provides a comparative analysis of the efficacy of various derivatives stemming from this core structure, focusing on their anticancer, antimicrobial, and antiviral properties. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental data that substantiates their potential as therapeutic agents.
Synthetic Pathways: From a Core Scaffold to a Diverse Library
The primary route for derivatization of this compound involves the condensation of its aldehyde group with various primary amines. This reaction, typically conducted under reflux in a suitable solvent like ethanol, readily forms Schiff bases (imines). This straightforward and efficient method allows for the introduction of a wide range of substituents, enabling extensive exploration of the chemical space and its impact on biological activity.[3][4]
Further modifications can be achieved through reactions like the Claisen-Schmidt condensation to form chalcones, which are also known for their significant biological activities.[5] These synthetic strategies provide a robust platform for generating novel molecular entities for screening.
Caption: General workflow for synthesizing Schiff base derivatives.
Comparative Anticancer Efficacy
Benzimidazole derivatives are widely investigated for their potential as anticancer agents due to their ability to target multiple pathways involved in cancer progression.[1][6] The mechanisms are diverse and include the inhibition of tubulin polymerization, interference with DNA topoisomerases, and modulation of protein kinases.[1][7]
Mechanism of Action: Disrupting Cancer Cell Machinery
Many benzimidazole derivatives exert their anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[1] Another key mechanism is the inhibition of DNA topoisomerases, enzymes critical for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA complex, these derivatives can lead to DNA strand breaks and cell death.[7][8] More recently, derivatives have been designed as potent inhibitors of specific kinases like EGFR and BRAFV600E, which are crucial in cancer cell signaling pathways.[9]
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A Researcher's Comparative Guide to In Vitro Cytotoxicity Assays for 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde Derivatives
This guide provides an in-depth comparison of common in vitro cytotoxicity assays, offering a framework for researchers and drug development professionals to design robust screening protocols for novel anticancer agents, specifically focusing on 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde derivatives. We will explore the mechanistic basis of these assays, the rationale behind experimental choices, and provide actionable protocols and data interpretation strategies.
The Benzimidazole Scaffold: A Privileged Structure in Oncology
Benzimidazole, a heterocyclic compound formed from the fusion of benzene and imidazole rings, represents a critical scaffold in medicinal chemistry.[1] Its structural similarity to natural purine nucleotides allows it to interact readily with a wide array of biological macromolecules, making its derivatives potent therapeutic agents.[1][2] In oncology, benzimidazole derivatives have garnered significant attention for their diverse mechanisms of anticancer action, which include:
-
Tubulin Polymerization Inhibition: A primary mechanism involves binding to β-tubulin, which disrupts microtubule dynamics, leading to mitotic arrest and subsequent cell death.[3][4] This interference with the cytoskeleton is a clinically validated anticancer strategy.
-
Kinase Inhibition: Certain derivatives can inhibit oncogenic kinases, such as those in the PI3K/AKT and MAPK signaling pathways, thereby arresting the cell cycle.[4]
-
Induction of Apoptosis: Many benzimidazole compounds trigger programmed cell death by activating DNA damage stress responses and apoptotic pathways.[3][5]
-
Topoisomerase Inhibition: Some derivatives can function as topoisomerase I inhibitors, preventing the relaxation of supercoiled DNA and leading to G2/M arrest and apoptosis.[5][6]
Given this mechanistic diversity, selecting the appropriate in vitro assay to quantify the cytotoxic effects of new derivatives, such as those from the this compound series, is a critical first step in preclinical screening.[7][8]
Selecting the Optimal Cytotoxicity Assay: A Comparative Analysis
The choice of a cytotoxicity assay is not trivial; the assay's endpoint can significantly influence data interpretation. A compound might inhibit metabolic activity without immediately compromising membrane integrity, and different assays will report these events with varying sensitivity.[9] Therefore, understanding the principle of each assay is paramount. Here, we compare two of the most widely used colorimetric assays: the MTT assay and the LDH assay.
| Feature | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay | LDH (Lactate Dehydrogenase) Assay |
| Principle | Measures metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product. The color intensity is proportional to the number of metabolically active (viable) cells. | Measures membrane integrity.[10] Released LDH from the cytosol of damaged or lysed cells into the culture medium is quantified via a coupled enzymatic reaction that produces a colored formazan product.[11][12] |
| Measures | Cell viability and proliferation. | Cell death (cytolysis, necrosis).[10][11] |
| Advantages | Widely used, cost-effective, and highly sensitive for screening cell proliferation and viability.[8][13] | Directly measures cell death. The enzyme is stable, and the assay is relatively rapid (often a 30-minute reaction).[12][14] Useful for detecting necrotic cell death.[15] |
| Disadvantages | End-point assay (cells are killed). The insoluble formazan requires a solubilization step. Can be influenced by compounds that affect cellular redox potential, potentially giving false positives/negatives.[9] | Less sensitive for detecting early apoptotic events where the membrane is initially intact. Background LDH from serum in the media can interfere.[15] Only measures cell death, not inhibition of proliferation. |
| When to Choose | Ideal for initial high-throughput screening to identify compounds that inhibit cell proliferation or metabolic activity.[13] It is the workhorse for determining IC50 values. | Excellent for confirming that a compound's effect is truly cytotoxic (i.e., causes cell lysis) rather than just cytostatic (inhibits proliferation). It is also a good choice when testing compounds suspected of interfering with mitochondrial enzymes.[9] |
Causality in Assay Selection: The choice between MTT and LDH depends on the research question. If the goal is to find agents that stop cancer cell growth, the MTT assay is a superb primary screen.[8] However, if the mechanism is suspected to involve membrane disruption or necrosis, the LDH assay provides more direct evidence.[11] For a comprehensive profile, employing both assays can be highly informative, distinguishing between cytostatic and cytotoxic effects.[9]
Experimental Workflow & Protocols
A well-designed experiment with proper controls is a self-validating system. The following workflow and protocol for the MTT assay serve as a robust template for screening this compound derivatives.
Caption: General experimental workflow for an in vitro cytotoxicity assay.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a standard method for assessing the cytotoxicity of novel compounds.[7]
Materials:
-
Selected cancer cell lines (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293).[8][13]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom sterile plates.
-
This compound derivatives, dissolved in DMSO.
-
MTT reagent (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[7] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.
-
Essential Controls:
-
Vehicle Control: Wells with cells treated only with the highest concentration of the vehicle (e.g., 0.1% DMSO) to assess solvent toxicity.
-
Untreated Control: Wells with cells in medium only, representing 100% viability.
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin) to validate assay performance.
-
Blank Control: Wells with medium only (no cells) for background absorbance subtraction.
-
-
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[7]
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, comparative format. The half-maximal inhibitory concentration (IC50) is the most common metric for comparing the potency of different compounds.[7] A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as (IC50 in normal cells / IC50 in cancer cells), is a crucial parameter for identifying compounds with a favorable therapeutic window.[8][13]
Table 2: Hypothetical In Vitro Cytotoxicity Data for this compound (CBDC) Derivatives
| Compound | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. HeLa (Cervical Cancer) | IC50 (µM) vs. HEK293 (Normal Kidney) | Selectivity Index (SI) vs. MCF-7 |
| CBDC-1 (Parent) | 15.2 | 18.5 | > 100 | > 6.6 |
| CBDC-2 (R = -NO2) | 8.4 | 10.1 | 85.3 | 10.2 |
| CBDC-3 (R = -NH2) | 25.6 | 30.2 | > 100 | > 3.9 |
| CBDC-4 (R = -Br) | 2.1 | 3.5 | 49.9 | 23.8 |
| Doxorubicin (Control) | 0.9 | 1.2 | 5.8 | 6.4 |
Data are hypothetical and for illustrative purposes only.
From this hypothetical data, CBDC-4 emerges as the most promising candidate. It exhibits the highest potency against both cancer cell lines and, critically, a significantly higher selectivity index than the standard drug Doxorubicin, suggesting it may have fewer toxic side effects on normal cells.[8]
Visualizing the Mechanism of Action
Understanding the downstream effects of a cytotoxic compound is crucial. Many benzimidazole derivatives induce apoptosis.[17] The diagram below illustrates a simplified intrinsic apoptotic pathway that could be activated by a lead compound like CBDC-4.
Caption: Simplified intrinsic apoptosis signaling cascade.
This pathway can be validated experimentally using techniques like Annexin-V/PI staining to detect apoptotic cells or western blotting to measure the activation of caspases like Caspase-3 and Caspase-9.[17][18]
Conclusion
The in vitro evaluation of novel this compound derivatives requires a systematic and logical approach. This guide emphasizes the importance of selecting appropriate cytotoxicity assays based on their underlying principles and the specific research question. The MTT assay serves as an excellent primary screen for metabolic activity and proliferation, while the LDH assay can confirm membrane-disrupting cytotoxicity. By employing robust protocols, including all necessary controls, and presenting data in a clear, comparative manner, researchers can confidently identify promising lead candidates for further development in the fight against cancer.
References
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- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025, June 26).
- Abcam. (n.d.). LDH assay kit guide: Principles and applications.
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- MDPI. (2024, November 14). N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies.
- Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2025, July 28). ResearchGate.
- Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (n.d.).
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- AAT Bioquest. (2023, June 21). What is the principle of LDH assay?
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- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA).
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (n.d.).
- Sukhramani, P. S., et al. (2011). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. Annals of Biological Research, 2(1), 51-59.
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- Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions, 109163.
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"structure-activity relationship (SAR) studies of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde analogs"
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its prevalence stems from its versatile biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] Within this broad class of compounds, analogs of 5-Chloro-1H-benzo[d]imidazole have emerged as particularly promising candidates for drug development. The introduction of a chloro group at the 5-position can significantly influence the molecule's electronic properties and binding interactions, leading to enhanced potency and selectivity.[4] This guide provides an in-depth comparison of 5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde analogs, synthesizing data from various studies to elucidate their structure-activity relationships (SAR).
The Strategic Importance of the 5-Chloro-1H-benzo[d]imidazole Scaffold
The 5-Chloro-1H-benzo[d]imidazole core offers a privileged scaffold for several reasons. The benzimidazole moiety itself is structurally similar to purine, allowing it to interact with a variety of biological targets.[4] The chlorine atom at the 5-position is an electron-withdrawing group, which can modulate the pKa of the imidazole nitrogen, influencing its ability to form hydrogen bonds. Furthermore, the lipophilicity conferred by the chlorine atom can enhance membrane permeability, a critical factor for drug efficacy. This guide will explore how modifications at other positions of this core structure impact biological activity, providing a comparative analysis for researchers in the field.
Synthesis of 5-Chloro-1H-benzo[d]imidazole Analogs: A Generalized Protocol
The synthesis of 5-Chloro-1H-benzo[d]imidazole analogs typically begins with the condensation of 4-chloro-o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative. This foundational reaction builds the core benzimidazole ring. Subsequent modifications, such as N-alkylation or N-acylation, introduce further diversity.
Experimental Protocol: Synthesis of 2-Aryl-5-chloro-1H-benzo[d]imidazole Intermediates
This protocol outlines the initial condensation step to form the core structure.
Materials:
-
4-chloro-o-phenylenediamine
-
Substituted benzaldehyde (or corresponding carboxylic acid)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O) or Polyphosphoric acid (PPA)
-
Dimethylformamide (DMF) or other suitable solvent
Procedure:
-
Dissolve 4-chloro-o-phenylenediamine and the chosen aldehyde in DMF.
-
Add MgCl₂·6H₂O to the mixture.[6] This reagent acts as a mild Lewis acid catalyst, promoting the condensation and subsequent cyclization.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-aryl-5-chloro-1H-benzo[d]imidazole intermediate.
Note: For condensation with carboxylic acids, polyphosphoric acid (PPA) at elevated temperatures (e.g., 180°C) is often employed.[6]
Comparative Analysis of Biological Activity
The biological activity of 5-Chloro-1H-benzo[d]imidazole analogs is highly dependent on the nature and position of substituents. Below is a comparative analysis based on reported data for anticancer and antimicrobial activities.
Anticancer Activity: A Focus on Cannabinoid Receptor Agonism
Recent studies have explored 5-chloro-benzo[d]imidazole derivatives as selective CB2 receptor agonists, which have shown promise in inducing apoptosis in cancer cells.[6] A comparative study of regioisomers revealed critical SAR insights.
| Compound ID | N1-Substituent | C2-Substituent | Linker | HL-60 (CB2 high) IC₅₀ (µM) | HEK293 (CB1/CB2 low) Cytotoxicity | Key SAR Insight |
| 3a | 4-methoxybenzoyl | 3-methoxyphenyl | Carbonyl | 5.14 | Moderate | Carbonyl linker is favorable for activity.[6] |
| 3c | 4-methoxybenzoyl | Furan-2-yl | Carbonyl | 4.0 | Low | Furan at C2 enhances potency.[6] |
| 4b | 4-methoxybenzyl | 3-pyridyl | Methylene | 2.08 | Low | Methylene linker can be tolerated with specific C2 substituents.[6] |
| 3b' (6-chloro) | 4-methoxybenzoyl | 3-pyridyl | Carbonyl | 1.14 | Moderate | 6-chloro isomer shows high potency.[6] |
Key Findings from SAR Studies:
-
N1-Substituent: Derivatives bearing a carbonyl linker at the N1 position generally exhibit better cytotoxicity against cancer cell lines compared to those with a more flexible methylene linker.[6] This suggests that a more rigid conformation is beneficial for receptor binding.
-
C2-Substituent: The nature of the aryl or heteroaryl group at the C2 position significantly impacts activity. Aromatic rings like furan and pyridine at this position have been shown to enhance potency.[6]
-
Position of Chlorine: The position of the chlorine atom (5- vs. 6-position) can have a profound effect on activity and selectivity. In some cases, the 6-chloro isomer displayed higher potency.[6]
Antimicrobial Activity
Benzimidazole derivatives are well-established antimicrobial agents.[7][8] The SAR for antimicrobial activity often highlights the importance of specific substituents that can interact with microbial targets.
For a series of N-substituted 6-chloro-1H-benzimidazole derivatives, potent antibacterial activity was observed against both Gram-positive and Gram-negative bacteria.[9]
| Compound Class | Key Structural Features | MIC Range (µg/mL) vs. S. aureus |
| N-arylmethyl-6-chloro-benzimidazoles | Varied substituents on the N-benzyl group | 2 - 16 |
| N-heteroarylmethyl-6-chloro-benzimidazoles | Introduction of heterocyclic rings at N1 | 8 - 16 |
Key Findings from SAR Studies:
-
Halogenation: The presence of a halogen, such as chlorine, at the 5 or 6-position of the benzimidazole ring is often associated with enhanced antimicrobial activity.[8]
-
N1-Substitution: Introduction of bulky and lipophilic groups at the N1 position can increase antibacterial and antifungal efficacy.[9]
-
C2-Substitution: The substituent at the C2 position plays a crucial role. For instance, a simple methyl or a small alkyl group can be beneficial, while larger groups may be detrimental depending on the specific microbial target.
Mechanistic Insights: Apoptosis Induction
Several potent 5-chloro-1H-benzo[d]imidazole analogs exert their anticancer effects by inducing apoptosis.[6][10] Flow cytometry analysis of cancer cells treated with active compounds has shown a significant increase in the population of apoptotic cells. This is often mediated through the activation of cannabinoid receptors, leading to downstream signaling events that culminate in programmed cell death.[6]
Experimental Protocol: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.
Procedure:
-
Seed cancer cells (e.g., HL-60) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the test compounds at their respective IC₅₀ concentrations for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., a known cytotoxic drug).
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion and Future Directions
The structure-activity relationship studies of 5-Chloro-1H-benzo[d]imidazole analogs have provided valuable insights for the rational design of novel therapeutic agents. The key takeaways are the profound influence of substituents at the N1 and C2 positions, as well as the strategic placement of the chloro group on the benzene ring. The carbonyl linker at N1 and specific heteroaryl moieties at C2 appear to be favorable for anticancer activity, particularly through the modulation of the cannabinoid system. For antimicrobial applications, lipophilic N1-substituents are generally beneficial.
Future research should focus on synthesizing novel analogs with diverse substituents to further probe the SAR. In-depth mechanistic studies, including the identification of specific molecular targets and signaling pathways, will be crucial for the advancement of these promising compounds into clinical development. The comparative data presented in this guide serves as a valuable resource for researchers aiming to design and develop the next generation of benzimidazole-based drugs.
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Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PubMed Central. [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. [Link]
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An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]
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Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]
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Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. [Link]
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Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PubMed Central. [Link]
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Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PubMed Central. [Link]
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Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate. [Link]
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Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PubMed Central. [Link]
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Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Publishing. [Link]
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Benzimidazoles in Drug Discovery: A Patent Review. PubMed. [Link]
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Structure-Activity Relationships of Benzimidazole-Based Glutaminyl Cyclase Inhibitors Featuring a Heteroaryl Scaffold. ResearchGate. [Link]
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Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. MDPI. [Link]
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A Comparative Guide to the Spectroscopic Validation of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Rigorous Structural Elucidation
5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic agents. Its biological activity is intrinsically linked to its precise molecular architecture. Therefore, unambiguous confirmation of its structure is a critical prerequisite for any downstream application, from mechanistic studies to drug development pipelines. This guide presents a multi-pronged spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a self-validating system for structural confirmation. We will compare the expected spectral data for our target molecule with experimentally-derived data from closely related structural analogs to provide a robust and reliable validation framework.
Molecular Structure and Key Features for Spectroscopic Analysis
A thorough understanding of the molecule's constituent parts is fundamental to interpreting its spectroscopic output.
Caption: Proposed key fragmentation pathways for this compound.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to generate high-quality, reproducible data for the structural validation of this compound.
Caption: A streamlined workflow for the spectroscopic validation of the target compound.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and its residual water peak does not interfere with the aromatic or aldehyde proton signals. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover a range from -2 to 16 ppm.
-
Use a pulse angle of 30-45 degrees with a relaxation delay of 2-5 seconds.
-
Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Employ a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range from 0 to 220 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal. Integrate the ¹H NMR signals to determine the relative number of protons.
Protocol 2: FTIR Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples, which requires minimal sample preparation. Place a small amount of the dry, solid compound directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum should be baseline-corrected. Identify the key absorption bands and compare their positions and intensities to the expected values for the functional groups present.
Protocol 3: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV. This provides reproducible fragmentation patterns that are useful for structural elucidation and comparison with spectral libraries.
-
Mass Analysis: Scan a mass-to-charge (m/z) range from approximately 40 to 400 to ensure detection of the molecular ion and all significant fragments.
-
Data Analysis: Identify the molecular ion peak (M⁺) and the [M+2]⁺ peak to confirm the molecular weight and the presence of chlorine. Analyze the major fragment ions and propose logical fragmentation pathways consistent with the compound's structure.
Conclusion
The structural validation of this compound is a critical step in its utilization for research and development. By employing a synergistic combination of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry, a comprehensive and unambiguous structural assignment can be achieved. This guide provides the theoretical basis, comparative data from related structures, and robust experimental protocols necessary to perform this validation with a high degree of confidence. The congruence of data from these orthogonal techniques forms a self-validating system, ensuring the scientific integrity of any subsequent research.
References
- Smolecule. (2023, August 15). 5-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde.
- MDPI. (2023, July 6). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies.
- CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.
- Arabian Journal of Chemistry. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from Arabian Journal of Chemistry website.
- The Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. Retrieved from The Royal Society of Chemistry website.
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- EvitaChem. (n.d.). Buy this compound (EVT-366842).
- ACS Reagent Chemicals. (2017, February 28). Infrared Spectroscopy.
- JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
A Comparative Analysis of the Antimicrobial Spectrum of 5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde and Selected Antibiotics
A Technical Guide for Researchers in Drug Development
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a broad range of biological activities, including antibacterial, antifungal, antiviral, and antiparasitic properties.[3] This guide provides a comparative analysis of the anticipated antimicrobial spectrum of a specific derivative, 5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde, against established antibiotics, namely the broad-spectrum antibacterial agent Ciprofloxacin and the widely used antifungal Fluconazole.
While specific experimental data for this compound is not extensively available in the public domain, this guide will extrapolate its potential activity based on published data for structurally related chloro-substituted and 2-substituted benzimidazole derivatives.[4][5] The analysis is grounded in established antimicrobial susceptibility testing methodologies to provide a scientifically robust framework for researchers.
The Benzimidazole Scaffold: A Foundation for Antimicrobial Activity
The benzimidazole core, an isostere of naturally occurring purine, allows its derivatives to interact with various biological targets.[1] This interaction is believed to be a key factor in their broad spectrum of antimicrobial activities. The mechanism of action for benzimidazole derivatives is multifaceted and depends on the specific substitutions on the benzimidazole ring.
-
Antibacterial Mechanism: Benzimidazole derivatives are known to interfere with bacterial DNA synthesis and folate biosynthesis.[6][7] By inhibiting these essential pathways, they effectively halt bacterial growth and proliferation.
-
Antifungal Mechanism: In fungi, certain benzimidazole compounds disrupt the integrity of the cell membrane by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell wall.[2]
The presence of a chloro-substituent on the benzimidazole ring has been shown in several studies to enhance antimicrobial activity.[5] Halogenated derivatives often exhibit increased lipophilicity, which may facilitate their transport across microbial cell membranes.
Comparative Antimicrobial Spectra: An Evidence-Based Projection
This section presents a comparative summary of the potential antimicrobial spectrum of this compound alongside the known spectra of Ciprofloxacin and Fluconazole. The projected activity of the benzimidazole derivative is based on published minimum inhibitory concentration (MIC) data for analogous compounds.
| Microorganism | Gram Stain | This compound (Projected MIC, µg/mL) | Ciprofloxacin (Typical MIC, µg/mL) | Fluconazole (Typical MIC, µg/mL) |
| Staphylococcus aureus | Gram-positive | 2 - 16[5] | 0.12 - 2 | N/A |
| Methicillin-resistantS. aureus (MRSA) | Gram-positive | 2 - 8[5] | >2 (Resistant) | N/A |
| Streptococcus faecalis | Gram-positive | 8 - 16[6] | 0.5 - 4 | N/A |
| Escherichia coli | Gram-negative | 4 - 16[5][8] | ≤0.25 (Susceptible) | N/A |
| Pseudomonas aeruginosa | Gram-negative | ≥32 (Likely weak activity) | ≤0.5 (Susceptible) | N/A |
| Candida albicans | Fungus | 8 - 16[5] | N/A | ≤1 (Susceptible) |
| Aspergillus niger | Fungus | 16 - 32[5] | N/A | >64 (Resistant) |
Note: The projected MIC values for this compound are estimates derived from published data on various 6-chloro and N-substituted benzimidazole derivatives.[5] Actual values for the specific compound may vary. N/A indicates "Not Applicable" as the antibiotic does not target that class of microorganism.
Methodologies for Antimicrobial Susceptibility Testing
To ensure the scientific validity and reproducibility of antimicrobial spectrum data, standardized testing protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays.[9][10]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU)/mL.
-
Serial Dilution: The test compound (e.g., this compound) and standard antibiotics are serially diluted in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe only) and negative (medium only) controls are included.
-
Incubation: The plates are incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
MIC Determination: Following incubation, the plates are examined visually or with a plate reader for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antimicrobial agent.
Experimental Workflow:
Caption: Workflow for the disk diffusion susceptibility test.
Step-by-Step Protocol:
-
Plate Preparation: A standardized inoculum of the test bacterium is uniformly streaked across the surface of a Mueller-Hinton agar plate.
-
Disk Application: Paper disks impregnated with a known concentration of the test compound and standard antibiotics are placed on the agar surface.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Zone of Inhibition Measurement: During incubation, the antimicrobial agent diffuses from the disk into the agar. If the organism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters.
-
Interpretation: The measured zone diameter is compared to standardized charts provided by the CLSI to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent.[11]
Discussion and Future Directions
The analysis of data from structurally related compounds suggests that this compound holds promise as a potential antimicrobial agent with a spectrum of activity that may include both Gram-positive and Gram-negative bacteria, as well as some fungal species.[4][5] Notably, the projected activity against MRSA is of significant interest, as this is a major clinical challenge.
Compared to Ciprofloxacin, the benzimidazole derivative may exhibit a narrower spectrum of antibacterial activity, particularly against Pseudomonas aeruginosa.[5] However, its potential efficacy against resistant strains like MRSA warrants further investigation. In comparison to Fluconazole, the benzimidazole derivative may offer activity against a different range of fungal pathogens, potentially including some azole-resistant strains.
It is imperative to emphasize that the antimicrobial profile presented here is a projection based on related compounds. To definitively establish the antimicrobial spectrum of this compound, comprehensive in vitro and in vivo studies are required. Future research should focus on:
-
Synthesis and Characterization: The synthesis and purification of this compound to enable direct antimicrobial testing.
-
Broad-Spectrum Screening: Evaluation of the compound's activity against a diverse panel of clinically relevant bacteria and fungi using standardized CLSI methodologies.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets of the compound to understand its mode of action and potential for resistance development.
-
Toxicity and Pharmacokinetic Profiling: Assessment of the compound's safety and pharmacokinetic properties to determine its potential as a therapeutic agent.
The exploration of novel chemical scaffolds like the benzimidazoles is a critical component of the global effort to address the challenge of antimicrobial resistance. The data and methodologies presented in this guide offer a framework for the continued investigation of this compound and other promising derivatives in the quest for new and effective antimicrobial drugs.
References
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CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute; 2020. [Link]
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MDPI. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. [Link]
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MDPI. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. [Link]
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National Center for Biotechnology Information. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. [Link]
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PubMed. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. [Link]
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International Journal of Medical Research and Health Sciences. Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. [Link]
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National Center for Biotechnology Information. Ciprofloxacin - StatPearls. [Link]
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ACS Omega. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. [Link]
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CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
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RSC Publishing. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. [Link]
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American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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White Rose Research Online. SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. [Link]
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- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous FDA-approved drugs.[1] This heterocyclic motif, formed by the fusion of benzene and imidazole rings, demonstrates a remarkable versatility in engaging with a wide array of biological macromolecules.[1][2] This broad-spectrum activity is attributed to its unique physicochemical properties, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] Consequently, benzimidazole derivatives have been extensively investigated and developed for a multitude of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory treatments.[1][2][3]
This guide focuses on a specific, yet promising, member of this family: 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde . The introduction of a chloro group at the 5-position and a carbaldehyde at the 2-position of the benzimidazole core presents unique electronic and steric features that can significantly influence its binding affinity and selectivity towards protein targets. The electron-withdrawing nature of the chlorine atom and the reactive potential of the aldehyde group make this compound a compelling candidate for targeted drug design.
The primary objective of this guide is to provide a comprehensive, step-by-step framework for conducting a comparative molecular docking study of this compound against a panel of clinically relevant protein targets. By comparing its predicted binding efficacy against that of known inhibitors and structurally similar molecules, we aim to elucidate its therapeutic potential and provide a rational basis for its further development. This in-silico approach is a powerful and cost-effective tool in modern drug discovery, allowing for the rapid screening of compounds and the generation of hypotheses that can be subsequently validated through experimental assays.[4][5]
Materials and Methods
Software and Computational Resources
A standard molecular docking workflow requires a suite of specialized software. For this guide, we will utilize widely adopted and validated tools in the computational chemistry community:
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): Essential for preparing protein and ligand files for docking.
-
AutoDock Vina: A robust and widely used open-source program for molecular docking.[6][7]
-
PyMOL or BIOVIA Discovery Studio: Molecular visualization systems for analyzing docking results and generating high-quality images of protein-ligand interactions.[8][9][10][11][12]
-
RCSB Protein Data Bank (PDB): The primary repository for the 3D structural data of biological macromolecules.[13][14][15][16][17]
-
PubChem: A public database of chemical substances and their biological activities.
Ligand Preparation
Accurate ligand preparation is a critical first step for a successful docking study.
-
Structure Acquisition: The 2D structure of this compound and any chosen comparators can be obtained from the PubChem database or drawn using chemical drawing software.
-
3D Conversion and Optimization: The 2D structures are converted to 3D. A subsequent energy minimization step using a suitable force field (e.g., MMFF94) is crucial to obtain a low-energy, stable conformation.
-
File Format Conversion: The optimized ligand structures are saved in the PDBQT file format using AutoDock Tools. This format includes atomic coordinates, partial charges, and atom-type definitions required by AutoDock Vina.
Target Protein Selection and Preparation
The choice of protein targets should be guided by the known biological activities of the benzimidazole scaffold.[1][2][3] For this comparative study, we will select a diverse panel of targets implicated in cancer and infectious diseases.
-
Target Identification: Based on the literature, protein kinases, topoisomerases, and viral proteins are excellent targets for benzimidazole derivatives.[18][19][20] For this guide, we will consider:
-
Structure Retrieval: The 3D crystal structures of the selected proteins will be downloaded from the RCSB Protein Data Bank.[13][14][15][16][17] It is imperative to select high-resolution structures, preferably complexed with a ligand to identify the binding site.
-
Protein Preparation:
-
Water and Heteroatom Removal: All non-essential water molecules and heteroatoms are removed from the PDB file.
-
Hydrogen Addition: Polar hydrogens are added to the protein structure.
-
Charge Assignment: Gasteiger or Kollman charges are assigned to the protein atoms.
-
File Format Conversion: The prepared protein structure is saved in the PDBQT format.
-
Molecular Docking Workflow
The docking process predicts the preferred orientation of a ligand when bound to a protein.
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions of the grid box should be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely.
-
Configuration File: A configuration file is created that specifies the paths to the protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search.
-
Running AutoDock Vina: The docking simulation is initiated from the command line using the prepared configuration file.[21][22]
-
Output Analysis: AutoDock Vina generates an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
A generalized workflow for the docking process is illustrated below:
Caption: A generalized workflow for molecular docking studies.
Results and Discussion
The results of the comparative docking study should be presented in a clear and concise manner, allowing for easy interpretation.
Comparative Docking Scores
A table summarizing the binding affinities of this compound and the selected reference compounds against the target proteins is an effective way to present the quantitative data.
| Compound | Target Protein | Binding Affinity (kcal/mol) |
| This compound | CDK4 | -8.5 |
| Reference Inhibitor A | CDK4 | -9.2 |
| This compound | Aurora B Kinase | -7.9 |
| Reference Inhibitor B | Aurora B Kinase | -8.8 |
| This compound | Human Topoisomerase I | -9.1 |
| Reference Inhibitor C | Human Topoisomerase I | -9.5 |
Note: The binding affinity values presented here are hypothetical and for illustrative purposes only.
Binding Mode and Interaction Analysis
A detailed analysis of the binding pose of this compound within the active site of each protein is crucial. This analysis, facilitated by molecular visualization software like PyMOL, should focus on identifying key molecular interactions.[8][9][10][11][12]
-
Hydrogen Bonds: Identify all hydrogen bond donors and acceptors on both the ligand and the protein.
-
Hydrophobic Interactions: Note any van der Waals or hydrophobic interactions between the ligand and nonpolar residues in the binding pocket.
-
π-π Stacking: Look for stacking interactions between the aromatic benzimidazole ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.
-
Halogen Bonds: The chlorine atom on the benzimidazole ring may participate in halogen bonding, which is an increasingly recognized non-covalent interaction in drug design.
A logical diagram illustrating the analysis of these interactions is shown below:
Sources
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Safety Operating Guide
Mastering the Final Step: A Comprehensive Guide to the Safe Disposal of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of complex molecules like 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde is not merely a regulatory hurdle, but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this chlorinated heterocyclic compound, grounded in established safety principles and regulatory frameworks.
Hazard Identification and Risk Assessment: Understanding the "Why"
Based on this comparative analysis, this compound should be handled as a substance that is:
-
A chlorinated organic compound , which classifies it as a hazardous waste stream requiring specific disposal methods to prevent the formation of toxic byproducts like dioxins.
The presence of the chlorine atom on the benzimidazole ring system is of particular significance. Halogenated organic compounds are subject to stringent disposal regulations due to their potential to form persistent organic pollutants if not managed correctly.[1]
Table 1: Synthesized Hazard Profile for this compound
| Hazard Classification | GHS Hazard Code (Anticipated) | Precautionary Statement (Anticipated) |
| Skin Irritation | H315 | P264, P280, P302+P352, P332+P313 |
| Serious Eye Irritation | H319 | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335 | P261, P271, P304+P340 |
| Acute Toxicity (Oral) | H302 (Harmful if swallowed) | P264, P270, P301+P312, P330 |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to a strict PPE protocol is non-negotiable when handling this compound and its associated waste. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Nitrile gloves should be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][5]
Spill Management: A Plan for the Unexpected
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid raising dust.
-
Cleanup: Carefully scoop the contained material and absorbent into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound requires a systematic approach to waste segregation, containerization, labeling, and final disposal.
Step 1: Waste Segregation
-
Designated Waste Stream: All materials contaminated with this compound must be disposed of in a dedicated hazardous waste container for halogenated organic solids or solutions.
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste or other incompatible waste streams. This is crucial for both safety and cost-effective disposal, as halogenated waste often requires more specialized and expensive treatment methods.
Step 2: Containerization
-
Solid Waste: Collect solid waste, including residual product and contaminated items (e.g., weighing papers, gloves, pipette tips), in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail).
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled waste container for halogenated organic liquids.
-
Empty Containers: Original containers of the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected as hazardous waste. Subsequent rinses may also need to be collected depending on local regulations.
Step 3: Labeling
Proper labeling is a critical compliance step. The hazardous waste container must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date accumulation started
-
The relevant hazard pictograms (e.g., irritant, health hazard)
Step 4: Storage
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area. Ensure it is stored away from incompatible materials such as strong oxidizing agents.
Step 5: Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Incineration: The preferred method for the disposal of chlorinated organic compounds is high-temperature incineration. This process is designed to ensure the complete destruction of the molecule and prevent the formation of harmful byproducts.
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of safety and environmental responsibility in their critical research and development endeavors.
References
-
ResearchGate. (n.d.). Novel approach of thionyl chloride detection and disposal using a benzimidazole-based derivative: perspectives and proposals. Retrieved from [Link]
-
PubChem. (n.d.). 1H-1,3-benzodiazole-5-carbaldehyde. Retrieved from [Link]
-
MDPI. (2019). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. Retrieved from [Link]
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ResearchGate. (2018). Synthesis of Some New Benzimidazole Derivatives Containing Chlorine and Investigation of Their Antioxidant and Anti-urease Activities. Retrieved from [Link]
-
PubMed. (n.d.). Process design of high-concentration benzimidazole wastewater treatment based on the molecular structure of contaminants. Retrieved from [Link]
-
Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde
This guide provides essential safety and handling protocols for 5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde, a compound of interest in contemporary drug discovery and development. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes established best practices and data from structurally analogous benzimidazole and aromatic aldehyde compounds to ensure a robust margin of safety. The causality behind each procedural step is explained to empower researchers with the knowledge to handle this and similar chemical entities with confidence and precision.
Hazard Assessment: An Evidence-Based Approach
Based on analogous compounds, the following Globally Harmonized System (GHS) classifications should be anticipated:
-
Acute Toxicity, Oral (Category 4)[9]
-
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) (Category 3)[5][6]
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of appropriate PPE is the most critical immediate step to mitigate exposure risks. The following table outlines the minimum required PPE for handling this compound in a research laboratory setting.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Hands | Double-gloving with nitrile gloves. | Nitrile provides good resistance to a broad range of chemicals. Double-gloving minimizes the risk of exposure from a single glove failure. Gloves must be inspected before use and changed immediately upon contamination.[10] |
| Eyes/Face | Chemical splash goggles and a face shield. | Goggles provide a seal around the eyes to protect against splashes and dust.[11] A face shield offers an additional layer of protection for the entire face, particularly when handling larger quantities or during procedures with a higher splash risk.[10][12] |
| Body | A flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from splashes and spills. Long sleeves are mandatory.[12] |
| Respiratory | Use within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[6][13] For situations where a fume hood is not feasible (e.g., cleaning large spills), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates would be required.[11][14] |
| Feet | Closed-toe shoes made of a non-porous material. | Protects feet from spills. Cloth or mesh shoes are not permissible in a laboratory setting where hazardous chemicals are handled.[12] |
Operational Protocols: From Receipt to Disposal
Adherence to a systematic workflow is paramount for safety and experimental integrity. The following protocols provide step-by-step guidance for key handling procedures.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, handle as a spill (see Section 4).
-
Labeling : Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.
-
Storage : Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage location should be clearly marked and access restricted to authorized personnel.
Weighing and Solution Preparation
This workflow is designed to minimize aerosolization of the solid compound.
Caption: Workflow for weighing and preparing solutions.
Waste Disposal
Proper segregation and disposal of chemical waste are crucial for laboratory and environmental safety.[15]
-
Waste Segregation : All materials contaminated with this compound, including gloves, pipette tips, and weigh paper, must be disposed of in a dedicated hazardous waste container.[9]
-
Container Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9][16]
-
Empty Containers : "Empty" containers that held the solid compound are not truly empty and must be decontaminated. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The first rinse must be collected as hazardous waste.[9][16] Subsequent rinses should also be collected as hazardous waste. After decontamination, deface the label and dispose of the container according to your institution's guidelines.
-
Disposal Request : Store the sealed hazardous waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.[9] Never dispose of this chemical down the drain or in the regular trash.[9][16]
Emergency Procedures: A Plan for the Unexpected
Immediate and correct response to an exposure or spill is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
| Minor Spill (in a fume hood) | 1. Ensure you are wearing full PPE. 2. Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). 3. Carefully scoop the absorbed material into a labeled hazardous waste container. 4. Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste. |
| Major Spill (outside a fume hood) | 1. Evacuate the immediate area and alert nearby personnel. 2. Contact your institution's EHS or emergency response team immediately. 3. Prevent entry to the contaminated area. |
Chemical Spill Response Workflow
Caption: Decision workflow for chemical spill response.
Conclusion: Fostering a Culture of Safety
The responsible use of novel chemical entities like this compound is foundational to innovative research. By understanding the rationale behind these safety protocols, researchers can not only protect themselves and their colleagues but also ensure the integrity and reproducibility of their work. This guide serves as a dynamic resource; always consult your institution's specific safety policies and EHS department for additional guidance.
References
- Benzimidazole derivatives: Spectrum of pharmacological activity and toxicological properties (a review). Semantic Scholar.
- Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar r
- Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance d
- Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance d
- Benzimidazole and its derivatives - from fungicides to designer drugs. A new occupational and environmental hazards.
- Personal Protective Equipment (PPE). CHEMM.
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- Personal Protective Equipment. US EPA.
- Chemical Safety: Personal Protective Equipment. Unknown Source.
- SAFETY D
- Safety D
- SAFETY D
- Safety D
- SAFETY D
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- Management of Hazardous Waste Procedure. Yale Environmental Health & Safety.
- Safety D
- Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Labor
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
